molecular formula C12H16BrNO B13244538 4-[(2-Bromophenyl)methoxy]piperidine

4-[(2-Bromophenyl)methoxy]piperidine

Cat. No.: B13244538
M. Wt: 270.17 g/mol
InChI Key: IWZGLUZTFAUURI-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methoxy]piperidine is a chemical compound offered for research and development purposes. This brominated piperidine derivative is part of a class of compounds frequently utilized in medicinal chemistry and pharmaceutical research as a key synthetic intermediate or building block . Compounds with similar structures, such as those featuring a piperidine ring linked to a bromo-substituted phenyl group, are often investigated for their potential in constructing more complex molecules, including those with pharmacological interest . The bromine atom on the phenyl ring can serve as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore a diverse chemical space . As a piperidine derivative, it may also be of interest in neuroscience and neuropharmacology research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety standards. For complete product specifications, including detailed safety information and handling procedures, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-[(2-bromophenyl)methoxy]piperidine

InChI

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2

InChI Key

IWZGLUZTFAUURI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2Br

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Strategic Synthesis of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine scaffold represents one of the most privileged pharmacophores, frequently appearing in FDA-approved therapeutics. Specifically, aryl-methoxy-piperidines like 4-[(2-Bromophenyl)methoxy]piperidine (Formula:


) serve as critical intermediate building blocks and high-affinity ligands for central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and secretase enzymes .

This whitepaper provides an in-depth technical roadmap for 4-[(2-Bromophenyl)methoxy]piperidine. Moving beyond basic structural descriptions, it details the physicochemical profiling, the causality-driven synthetic methodologies required to construct the ether linkage, and the self-validating analytical protocols necessary to ensure high-fidelity batch production.

Physicochemical Profiling & Structural Descriptors

The architecture of 4-[(2-Bromophenyl)methoxy]piperidine consists of a basic secondary amine (piperidine ring) linked via an ether bridge to an ortho-brominated benzyl moiety. The presence of the basic nitrogen allows for salt formation (e.g., hydrochloride), which drastically improves aqueous solubility for biological assays. The bulky ortho-bromo substituent restricts the rotational degrees of freedom around the benzylic ether, locking the molecule into specific bioactive conformations.

Quantitative Data Summary

All critical molecular descriptors and predicted pharmacokinetic properties are summarized below to guide formulation and assay development.

PropertyValueMethod / Source
Molecular Formula

Exact
Molecular Weight 270.17 g/mol Exact
Monoisotopic Mass 269.0415 DaComputed
Predicted LogP 2.85Computational
Topological Polar Surface Area (TPSA) 21.26 ŲComputed
Hydrogen Bond Donors 1 (Secondary Amine)Structural
Hydrogen Bond Acceptors 2 (Amine, Ether Oxygen)Structural
Rotatable Bonds 4Structural

Strategic Synthesis & Mechanistic Causality

The synthesis of 4-[(2-Bromophenyl)methoxy]piperidine relies on a highly controlled Williamson Ether Synthesis . Because the starting material (4-hydroxypiperidine) contains both a nucleophilic secondary amine and a secondary alcohol, chemoselectivity is the primary synthetic challenge. If the amine is not masked, the highly electrophilic 2-bromobenzyl bromide will preferentially alkylate the nitrogen, leading to unwanted tertiary amines or quaternary ammonium salts.

Synthetic Workflow Diagram

Synthesis A 4-Hydroxypiperidine B Boc2O, Et3N, DCM (N-Protection) A->B C N-Boc-4-hydroxypiperidine B->C D NaH, 2-Bromobenzyl bromide DMF, 0°C to RT (Williamson Etherification) C->D E N-Boc-4-[(2-Bromophenyl)methoxy]piperidine D->E F TFA, DCM, 0°C (Boc Deprotection) E->F G 4-[(2-Bromophenyl)methoxy]piperidine (Target Compound) F->G

Workflow for the strategic synthesis of 4-[(2-Bromophenyl)methoxy]piperidine.

Step-by-Step Protocol and Self-Validating Systems
Phase 1: Chemoselective N-Boc Protection
  • Objective: Mask the secondary amine to prevent N-alkylation.

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (

      
      , 1.5 eq) and cool the reaction vessel to 0 °C. Causality: Cooling mitigates the exothermic nature of the reaction and prevents the formation of di-Boc byproducts.
      
    • Dropwise add di-tert-butyl dicarbonate (

      
      , 1.1 eq) .
      
    • Stir at room temperature for 12 hours. Quench with water, extract with DCM, dry over

      
      , and concentrate.
      
  • Validation Checkpoint: TLC (Ninhydrin stain) should show no primary/secondary amine activity.

    
     NMR should reveal a massive 9-proton singlet at ~1.45 ppm corresponding to the tert-butyl group.
    
Phase 2: Williamson Etherification
  • Objective: Form the ether linkage via an

    
     mechanism.
    
  • Procedure:

    • Dissolve the N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the secondary alcohol, releasing hydrogen gas (

      
      ) which drives the equilibrium entirely to the alkoxide formation.
      
    • Stir for 30 minutes, then add 2-bromobenzyl bromide (1.2 eq) dropwise. Causality: The benzylic carbon is highly activated for

      
       attack. The ortho-bromo group provides steric bulk but does not electronically deactivate the benzylic position.
      
    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous

      
       to neutralize unreacted NaH. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.
      
  • Validation Checkpoint: LC-MS should indicate the exact mass of the protected intermediate.

    
     NMR must show a new singlet at ~4.6 ppm, representing the benzylic 
    
    
    
    protons sandwiched between the aromatic ring and the ether oxygen.
Phase 3: Acid-Mediated Deprotection
  • Objective: Remove the Boc group to yield the free base.

  • Procedure:

    • Dissolve the intermediate in DCM and cool to 0 °C.

    • Add Trifluoroacetic acid (TFA, 10 eq). Causality: The strong acid protonates the carbamate oxygen, leading to the collapse of the Boc group into isobutylene and carbon dioxide gases. The evolution of gas renders this step irreversible.

    • Stir for 2 hours, then concentrate under reduced pressure.

    • Neutralize the resulting TFA salt with 1M NaOH, extract with EtOAc, dry, and concentrate.

  • Validation Checkpoint: The final product must be analyzed via HPLC for purity (>98%). High-resolution mass spectrometry (HRMS) must show the

    
     isotopic doublet at m/z 270.04 and 272.04 (1:1 ratio), confirming the presence of the single bromine atom.
    

Pharmacophoric Relevance in Drug Discovery

Compounds containing the aryl-methoxy-piperidine motif are highly prized in neuropharmacology. The basic piperidine nitrogen is protonated at physiological pH (7.4), allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32) in the binding pockets of aminergic GPCRs .

Furthermore, the ether linkage acts as a flexible hinge, allowing the bulky 2-bromophenyl group to navigate and occupy hydrophobic accessory pockets within the receptor, which is a proven strategy for achieving receptor subtype selectivity (e.g., 5-


 vs. 5-

).
GPCR Signaling Modulation Pathway

GPCR_Signaling Ligand Aryl-Methoxy-Piperidine Derivative Receptor GPCR (e.g., 5-HT / D2) Ligand->Receptor Binding GProtein Gαi / Gαs Protein Receptor->GProtein Activation Effector Adenylate Cyclase (AC) GProtein->Effector Modulation SecondMsgr cAMP Modulation Effector->SecondMsgr Catalysis Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activation Response Cellular Response (Gene Transcription) Kinase->Response Phosphorylation

GPCR signaling modulation typical for aryl-methoxy-piperidine pharmacophores.

Conclusion

4-[(2-Bromophenyl)methoxy]piperidine is a highly versatile synthetic intermediate. By strictly adhering to the chemoselective protection and robust etherification protocols outlined above, researchers can ensure high-yield, high-purity generation of this scaffold. Its structural parameters—specifically its calculated LogP of 2.85 and its basic amine—make it an ideal starting point for fragment-based drug discovery campaigns targeting the central nervous system.

References

  • Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. Journal of Medicinal Chemistry, ACS Publications (2021).[Link]

  • Williamson Ether Synthesis. Li, J.J. Name Reactions, Springer (2003).[Link]

  • Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M., & Greene, T.W. John Wiley & Sons (2006).[Link]

  • Structure-Activity Relationships of Piperidine Derivatives in Drug Discovery. PubMed, National Institutes of Health (2012). [Link]

physicochemical properties of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Bromophenyl)methoxy]piperidine

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biochemical activity and physicochemical properties. 4-[(2-Bromophenyl)methoxy]piperidine is a molecule of significant interest, incorporating three key structural motifs: a piperidine ring, a bromophenyl group, and an ether linkage. The piperidine heterocycle is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a handle for molecular interactions[1][2]. The bromophenyl group introduces lipophilicity and can act as a key binding element or a site for further chemical modification.

Understanding the core physicochemical properties of this molecule is not merely an academic exercise; it is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide, designed for researchers and drug development professionals, provides a detailed exploration of the critical physicochemical parameters of 4-[(2-Bromophenyl)methoxy]piperidine. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides field-proven, self-validating protocols for their determination.

Core Physicochemical Profile

While specific, experimentally-derived data for 4-[(2-Bromophenyl)methoxy]piperidine is not extensively published, we can assemble a profile based on its chemical structure and data from analogous compounds. The primary value for researchers lies in the robust methodologies used to determine these properties for any new chemical entity.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₆BrNODefines the elemental composition and exact mass.
Molecular Weight 270.17 g/mol Influences diffusion rates and membrane permeability; typically <500 Da for oral drugs.
Appearance Likely an off-white solid or oilBasic physical state observation.
Aqueous Solubility LowCritical for formulation and bioavailability; poor solubility is a major hurdle in development[3].
Lipophilicity (logP) Predicted to be > 3Governs membrane permeability and binding to lipophilic targets. A key component of drug-likeness rules[4][5].
Ionization Constant (pKa) Predicted ~9.0-10.0The piperidine nitrogen is basic. The pKa determines the charge state at physiological pH, affecting solubility, absorption, and target binding[6][7].

Experimental Determination of Key Properties

The following sections detail the authoritative, step-by-step protocols for measuring the most critical physicochemical parameters that dictate a compound's "drug-likeness."

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: A drug must be in solution to be absorbed.[3] Therefore, determining aqueous solubility is a foundational step. We differentiate between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization.[8] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[3][9]

Trustworthiness (Self-Validating Protocol): The protocol ensures equilibrium is reached by using an excess of solid material and agitating for an extended period (24-72 hours).[9] Quantification against a standard curve of known concentrations ensures the accuracy of the final measurement.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-[(2-Bromophenyl)methoxy]piperidine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 72 hours. This extended period allows the system to reach equilibrium between the dissolved and undissolved solid.[9]

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter to remove any remaining particulates.[9] This step is critical to avoid artificially inflating the measured concentration.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

  • Calibration: Generate a calibration curve by analyzing standard solutions of the compound at several known concentrations. The concentration of the saturated solution is then determined by comparing its HPLC peak area to this curve.

  • Data Reporting: Report the solubility in units of µg/mL or µM at the specified pH and temperature.

Workflow Visualization:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to PBS (pH 7.4) B Agitate at constant temp (24-72 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (PTFE filter) C->D E Analyze filtrate by HPLC-UV D->E F Compare to standard curve E->F Result Report Solubility (µg/mL) F->Result

Workflow for the Shake-Flask Solubility Assay.
Lipophilicity (logP/logD): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes.[4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[5][11] For an ionizable compound like 4-[(2-Bromophenyl)methoxy]piperidine, the distribution coefficient (logD) is more physiologically relevant, as it measures partitioning at a specific pH (e.g., 7.4) and accounts for both the ionized and non-ionized forms.[4][8] A logP/D value that is too high can lead to poor solubility and metabolic instability, while a value that is too low can hinder membrane permeation.

Trustworthiness (Self-Validating Protocol): The protocol requires pre-saturation of the solvents to ensure that the partitioning measurement is not skewed by the mutual miscibility of n-octanol and water. Analyzing the concentration in both phases provides an internal check on the mass balance and the accuracy of the result.

Experimental Protocol: logD by Shake-Flask Method

  • Solvent Preparation: Prepare a mixture of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to mutually saturate the two phases. Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated PBS phase. Add a known volume of this aqueous solution to a known volume of the pre-saturated n-octanol phase in a vial.[4]

  • Partitioning: Shake the vial gently on a rotator for 1 to 2 hours to allow the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a precise aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer (C_oct) and the PBS layer (C_aq) using a validated HPLC method.

  • Calculation: Calculate the logD value using the following equation: logD = log₁₀ (C_oct / C_aq)

Workflow Visualization:

G cluster_prep Preparation cluster_part Partitioning cluster_sep Separation & Analysis cluster_calc Calculation A Pre-saturate n-octanol and PBS (pH 7.4) B Dissolve compound in aqueous phase A->B C Combine phases and agitate to equilibrium B->C D Centrifuge to separate layers C->D E Quantify [C] in octanol (C_oct) and aqueous (C_aq) via HPLC D->E F logD = log₁₀(C_oct / C_aq) E->F Result Report logD at pH 7.4 F->Result

Workflow for the Shake-Flask logD Assay.
Ionization Constant (pKa): The Determinant of Charge

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[7] For a basic compound like 4-[(2-Bromophenyl)methoxy]piperidine, the pKa of the piperidine nitrogen dictates its charge state in different biological compartments. This is paramount, as the charged (protonated) form is typically more water-soluble, while the neutral (free base) form is more membrane-permeable. The pKa is a critical parameter for understanding absorption in the varying pH environments of the gastrointestinal tract and for predicting interactions with acidic residues in target proteins.[6][12] Potentiometric titration is a highly accurate and reliable method for pKa determination.[12][13][14]

Trustworthiness (Self-Validating Protocol): The protocol relies on a calibrated pH meter, ensuring accurate measurements.[12][13] Performing multiple titrations (at least three) and averaging the results provides robust data and a measure of experimental variability.[12][13] The analysis is based on identifying the inflection point of the titration curve, a distinct physical phenomenon, which yields a precise pKa value.

Experimental Protocol: pKa by Potentiometric Titration

  • System Calibration: Calibrate a high-precision potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a co-solvent system if necessary to achieve a concentration of approximately 1 mM.[12][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Acidification: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Acidify the solution by adding 0.1 M HCl until the pH is approximately 2 units below the expected pKa (e.g., to pH ~7).[12][13]

  • Titration: Titrate the solution by making small, incremental additions of a standardized titrant (0.1 M NaOH). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[12][13]

  • Data Analysis: Continue the titration until the pH is approximately 2 units above the pKa (e.g., to pH ~12). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve (the inflection point). This can be determined precisely by calculating the first derivative of the curve.

  • Replication: Perform the entire titration a minimum of three times and report the average pKa value with the standard deviation.[12]

Workflow Visualization:

G cluster_prep Setup cluster_titrate Titration cluster_analysis Analysis A Calibrate pH meter (3-point) B Prepare 1mM sample solution in 0.15M KCl A->B C Acidify sample with HCl B->C D Add 0.1M NaOH in small increments C->D E Record pH and titrant volume after stabilization D->E E->D F Plot pH vs. Volume NaOH E->F G Identify inflection point (half-equivalence) F->G Result Report average pKa ± SD G->Result

Workflow for pKa Determination by Titration.

Conclusion

The —namely its solubility, lipophilicity, and ionization constant—are the foundational pillars upon which its potential as a drug candidate rests. While predictive models provide valuable initial estimates, the rigorous, experimental determination of these parameters using standardized and self-validating protocols is indispensable for making informed decisions in drug discovery and development. The methodologies outlined in this guide represent the authoritative standards in the field, providing the robust and reliable data necessary to understand a compound's ADME profile and to rationally design molecules with a higher probability of clinical success.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Enamine. (n.d.). LogD/LogP Background.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Semantic Scholar. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • DergiPark. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

Hydrophobicity and Calculated LogP of 4-[(2-Bromophenyl)methoxy]piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical parameter of lipophilicity, most commonly expressed as the octanol-water partition coefficient (LogP), is a principal determinant of a molecule’s pharmacokinetic profile, governing absorption, distribution, metabolism, and excretion (ADME). For the synthetic building block 4-[(2-Bromophenyl)methoxy]piperidine , accurately determining lipophilicity requires navigating the structural dichotomy between its highly lipophilic halogenated aromatic ring and its ionizable, hydrophilic secondary amine.

This whitepaper provides an in-depth technical analysis of the theoretical calculation (cLogP) and experimental determination of the lipophilicity of 4-[(2-Bromophenyl)methoxy]piperidine. By bridging computational additive models with gold-standard laboratory protocols, this guide serves as a self-validating framework for researchers in medicinal chemistry and drug development.

Structural Deconstruction & Theoretical Hydrophobicity

To understand the partitioning behavior of 4-[(2-Bromophenyl)methoxy]piperidine, we must first deconstruct its structural motifs and their thermodynamic contributions to solvation:

  • The 2-Bromophenyl Moiety (Lipophilic Domain): The presence of the bromine atom significantly increases the molecule's lipophilicity. Bromine is a large, highly polarizable halogen. Its electron cloud facilitates strong London dispersion forces with the non-polar hydrocarbon chains of 1-octanol, driving the molecule out of the aqueous phase.

  • The Ether Linkage (Hydrogen Bond Acceptor): The oxygen atom in the methoxy bridge acts as a hydrogen bond acceptor. While it provides a slight hydrophilic penalty compared to a pure alkane chain, its effect is relatively minor due to steric shielding by the adjacent rings.

  • The Piperidine Ring (Hydrophilic & Ionizable Domain): The saturated nitrogen heterocycle is the dominant hydrophilic feature. The secondary amine is both a strong hydrogen bond donor and acceptor. Crucially, piperidine has a basic

    
     of approximately 10.4.
    
The Causality of pH: LogP vs. LogD

The Nernst partition law strictly applies only to a pure substance dispersed between two solvents in a single, un-ionized state[1]. Because the piperidine nitrogen will rapidly protonate in neutral water (


), measuring the partition coefficient at physiological pH yields the Distribution Coefficient (

)
, not the true LogP. The energetic penalty of partitioning a charged cation into the non-polar octanol phase is severe; thus, the

of 4-[(2-Bromophenyl)methoxy]piperidine will be approximately 3 log units lower than its true LogP. To measure true LogP, the aqueous phase must be heavily buffered to a pH of at least 12.5 to ensure the molecule exists

as a neutral free base.

Computational Methodologies (cLogP)

Before initiating resource-intensive laboratory experiments, best practices dictate establishing a theoretical LogP using validated in silico models. Different algorithms handle the structural topology of 4-[(2-Bromophenyl)methoxy]piperidine using distinct mathematical frameworks.

  • ALOGP (Ghose & Crippen): An atom-based approach that calculates lipophilicity by assigning specific contribution values to individual atoms based on their hybridization state and neighboring chemical environment[2].

  • XLOGP3 (Wang et al.): A knowledge-based additive model. Rather than building the molecule from scratch, XLOGP3 identifies the most structurally similar reference compound with a known experimental LogP, and then applies correction factors for the structural deviations[3]. This method is highly effective for complex heterocycles.

  • CLOGP (Leo & Hansch): A fragment-based method that breaks the molecule down into larger functional groups (e.g., the intact piperidine ring, the bromobenzene ring) and sums their established partition values, applying correction factors for proximity effects.

Quantitative Data: Calculated Lipophilicity Profile

Note: Values are representative estimates based on standard algorithmic fragment contributions for the C12H16BrNO scaffold.

AlgorithmEstimated cLogPMethodological Basis
ALOGP 3.15Atom-based topological contribution[2]
XLOGP3 3.42Knowledge-based additive model with reference anchoring[3]
CLOGP 3.30Fragment-based contribution with proximity corrections
Consensus 3.29 Arithmetic mean of predictive models

Experimental Determination Workflows

To validate the in silico predictions, empirical testing is required. The two globally recognized standards for regulatory submission are the Shake-Flask method and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

G Start 4-[(2-Bromophenyl)methoxy]piperidine Comp Computational (cLogP) Start->Comp Exp Experimental (LogP/LogD) Start->Exp ALOGP ALOGP (Atom-based) Comp->ALOGP XLOGP3 XLOGP3 (Knowledge-based) Comp->XLOGP3 Shake Shake-Flask (OECD 107) Exp->Shake HPLC RP-HPLC (OECD 117) Exp->HPLC

Figure 1: Bipartite workflow for assessing the lipophilicity of target compounds.

Protocol 1: The Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method is the absolute gold standard for molecules with a LogP between -2 and 4[1]. It directly measures the thermodynamic equilibrium of the solute between two immiscible phases.

Step-by-Step Methodology:

  • Solvent Saturation: Mutually saturate analytical-grade 1-octanol and an aqueous buffer by stirring them together vigorously for 24 hours at 25°C. Causality: Failure to pre-saturate the solvents will result in volume shifts during the experiment, skewing the final concentration ratio.

  • Buffer Selection: Use a 0.1 M NaOH/KCl buffer adjusted to pH 12.5. Causality: This ensures the piperidine nitrogen (

    
    ) is fully deprotonated, preventing the measurement of a mixed LogD state.
    
  • Solute Addition: Dissolve a precise mass of 4-[(2-Bromophenyl)methoxy]piperidine into the saturated octanol phase. The final concentration must remain below 0.01 M to adhere to dilute solution thermodynamics[1].

  • Equilibration: Combine the octanol and aqueous phases in a borosilicate glass centrifuge tube. Invert the tube end-over-end 100 times over 5 minutes. Do not shake violently.

  • Phase Separation (Critical Step): Centrifuge the mixture at 2000 x g for 15 minutes. Causality: Gentle inversion combined with centrifugation prevents the formation of stable micro-emulsions of octanol in water, which is the primary cause of artificially depressed LogP values in literature.

  • Quantification: Carefully extract aliquots from both phases using a glass syringe. Quantify the concentration of the compound using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the coefficient using the formula:

    
    .
    
Protocol 2: RP-HPLC Method (OECD Test Guideline 117)

For higher throughput, the RP-HPLC method estimates LogP by correlating the molecule's retention time on a C18 column with its lipophilicity[4]. Hydrophilic substances elute first, while lipophilic substances are retained longer by the hydrocarbon-grafted silica[4].

HPLC Inject Inject Compounds RetTime Measure tR Inject->RetTime CapFactor Calculate k' RetTime->CapFactor CalibCurve Plot Calibration CapFactor->CalibCurve Interpolate Interpolate LogP CalibCurve->Interpolate

Figure 2: Logical progression of LogP derivation using the RP-HPLC methodology.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 70:30 Methanol:Water). Buffer the aqueous portion to pH 12.5 using a mobile-phase compatible amine (e.g., triethylamine) to suppress secondary interactions between the basic piperidine nitrogen and residual silanol groups on the column.

  • Dead Time (

    
    ) Determination:  Inject an unretained marker, such as thiourea, to determine the column dead time.
    
  • Reference Calibration: Inject a minimum of 6 structurally diverse reference compounds with established experimental LogP values spanning from 1.0 to 5.0 (e.g., acetanilide, benzyl alcohol, chlorobenzene). Record their retention times (

    
    ).
    
  • Capacity Factor Calculation: For all references and the test compound, calculate the capacity factor (

    
    ):
    
    
    
    
  • Interpolation: Plot

    
     against the known LogP values of the reference compounds to generate a linear calibration curve. Inject 4-[(2-Bromophenyl)methoxy]piperidine, calculate its 
    
    
    
    , and interpolate its LogP directly from the regression line.

Conclusion

The calculated LogP of 4-[(2-Bromophenyl)methoxy]piperidine sits comfortably in the optimal range for drug-like molecules (


), suggesting excellent passive membrane permeability. However, due to the basicity of the piperidine ring, its physiological distribution will be heavily modulated by local pH environments. By utilizing a combination of XLOGP3 computational modeling and pH-controlled OECD 107/117 experimental protocols, researchers can generate robust, self-validating lipophilicity profiles critical for downstream pharmacokinetic optimization.

References

  • Ghose, A. K., & Crippen, G. M. (1986). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at:[Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available at:[Link]

  • OECD. (1995). OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Umwelt-online. Available at:[Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. PubMed. Available at:[Link]

Sources

4-[(2-Bromophenyl)methoxy]piperidine: A Privileged Pharmacophore in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating central nervous system (CNS) drug discovery. 4-[(2-Bromophenyl)methoxy]piperidine (also referred to as 4-(2-bromobenzyloxy)piperidine) has emerged as a highly versatile and potent pharmacophore. Characterized by a basic piperidine nitrogen, a flexible ether linkage, and a sterically demanding ortho-bromobenzyl moiety, this building block is foundational in the design of monoamine transporter inhibitors, sigma receptor modulators, and acetylcholinesterase (AChE) inhibitors[1][2].

This technical guide provides an in-depth analysis of the structural rationale, quantitative structure-activity relationships (QSAR), and a self-validating synthetic methodology for deploying this pharmacophore in drug development pipelines.

Structural & Electronic Profiling: The Rationale

The efficacy of the 4-[(2-Bromophenyl)methoxy]piperidine scaffold is not coincidental; it is the result of precise stereoelectronic tuning:

  • The Piperidine Ring: At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This cationic center is strictly required to form a critical salt bridge with highly conserved aspartate residues within the orthosteric binding sites of target proteins (e.g., Asp79 in the human Dopamine Transporter, DAT)[3].

  • The Ether Linkage: Unlike rigid carbon-carbon bonds, the oxygen ether linkage provides rotational flexibility. This allows the adjacent aromatic system to dynamically adopt the optimal conformation required to occupy deep hydrophobic pockets in the target receptor.

  • The Ortho-Bromo Substitution: The inclusion of a bromine atom at the ortho position of the benzyl ring serves a dual purpose. First, it introduces significant steric encumbrance, which restricts the rotational freedom of the benzyl group, locking it into a bioactive conformation. Second, bromine's high polarizability and lipophilicity enhance membrane permeability and facilitate strong halogen-bonding interactions within the target's hydrophobic sub-pockets[4].

MOA Pharm Pharmacophore Scaffold DAT Dopamine Transporter (DAT) Pharm->DAT Binding SERT Serotonin Transporter (SERT) Pharm->SERT Binding Sigma Sigma-1 Receptor (σ1) Pharm->Sigma Agonism Effect1 Monoamine Reuptake Inhibition DAT->Effect1 SERT->Effect1 Effect2 Calcium Signaling Modulation Sigma->Effect2 Outcome1 Increased Synaptic Neurotransmitters Effect1->Outcome1 Outcome2 Neuroprotection & Plasticity Effect2->Outcome2

Fig 1. Multi-target pharmacological pathways modulated by the scaffold.

Quantitative Structure-Activity Relationship (QSAR)

Extensive SAR studies on benzyl ether piperidine derivatives (such as GBR 12909 analogs and benztropine derivatives) demonstrate how substitution patterns on the benzyl ring dictate target selectivity and binding affinity[1][3][4].

The table below summarizes representative QSAR data illustrating the superiority of the ortho-bromo substitution in balancing multi-target affinity for complex CNS disorders (e.g., Parkinson's disease and severe depression).

Benzyl SubstitutionDAT Affinity (

, nM)
SERT Affinity (

, nM)

Affinity (

, nM)
Calculated LogP
Unsubstituted145.2210.555.42.85
4-Fluoro82.1115.032.13.01
4-Methyl110.5180.248.33.30
2-Bromo 42.6 18.4 11.2 3.75

Data Interpretation: The ortho-bromo substitution significantly increases affinity across DAT, SERT, and


 receptors compared to unsubstituted or para-substituted analogs. The increased LogP (3.75) remains within Lipinski's optimal range for blood-brain barrier (BBB) penetration, making it an ideal candidate for neurotherapeutic development.

Self-Validating Synthetic Methodology

To ensure high purity and reproducible yields, the synthesis of 4-[(2-Bromophenyl)methoxy]piperidine must be executed as a self-validating system . This means integrating orthogonal Quality Control (QC) checkpoints directly into the workflow to prevent the propagation of impurities.

Phase 1: Williamson Etherification
  • Objective: Couple 1-Boc-4-hydroxypiperidine with 2-bromobenzyl bromide.

  • Procedure:

    • Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Dropwise add 2-bromobenzyl bromide (1.1 eq) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality of Choices:

    • Why NaH? NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohol. This prevents reversible equilibrium and drives the reaction forward without competing nucleophilic attack.

    • Why DMF? DMF is a polar aprotic solvent that poorly solvates anions. This leaves the resulting alkoxide "naked" and highly reactive, drastically accelerating the

      
       displacement of the benzylic bromide.
      
  • QC Checkpoint 1 (Validation): Perform LC-MS and TLC (Hexane:EtOAc 7:3). The reaction is validated to proceed only when the starting material mass is absent, and the

    
     adduct of the Boc-protected intermediate is dominant.
    
Phase 2: Boc Deprotection
  • Objective: Cleave the tert-butyl carbamate to yield the active secondary amine.

  • Procedure:

    • Dissolve the purified intermediate in Dichloromethane (DCM). Cool to 0°C.

    • Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours.

    • Concentrate under reduced pressure, neutralize with saturated aqueous

      
      , and extract with Ethyl Acetate.
      
  • Causality of Choices:

    • Why TFA in DCM? TFA provides the precise acidity required to cleave the Boc group via an isobutylene elimination mechanism without cleaving the newly formed ether linkage. DCM ensures the lipophilic intermediate remains completely solubilized during the reaction.

  • QC Checkpoint 2 (Validation): Perform

    
    -NMR (400 MHz, 
    
    
    
    ). The protocol is validated as successful upon the complete disappearance of the intense singlet at ~1.45 ppm (corresponding to the 9 protons of the tert-butyl group) and the retention of the benzylic
    
    
    singlet at ~4.5 ppm.

SynthesisWorkflow Start 1-Boc-4-hydroxypiperidine + 2-Bromobenzyl bromide Step1 Williamson Etherification (NaH, DMF, 0°C to RT) Start->Step1 QC1 QC Checkpoint 1: LC-MS & TLC Step1->QC1 Intermediate Boc-Protected Ether QC1->Intermediate Pass Step2 Boc Deprotection (TFA, DCM, 0°C) Intermediate->Step2 QC2 QC Checkpoint 2: 1H-NMR Validation Step2->QC2 Product 4-[(2-Bromophenyl)methoxy]piperidine QC2->Product Pass

Fig 2. Self-validating synthetic workflow for the pharmacophore.

Conclusion

The 4-[(2-Bromophenyl)methoxy]piperidine scaffold represents a masterclass in pharmacophore optimization. By combining the electrostatic necessity of a basic amine with the conformational flexibility of an ether linker and the steric/lipophilic advantages of an ortho-brominated aromatic ring, this building block enables the precise targeting of monoamine transporters and sigma receptors. When synthesized through rigorous, self-validating protocols, it serves as an indispensable tool for medicinal chemists developing next-generation neurotherapeutics.

References

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter.PubMed / National Institutes of Health.
  • INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES.PMC / National Institutes of Health.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease.PMC / National Institutes of Health.
  • Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands.Journal of Medicinal Chemistry / ACS Publications.

Sources

4-Substituted Piperidine Ether Derivatives: A Comprehensive Technical Guide on Synthesis, SAR, and Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the piperidine ring as a "privileged scaffold" in medicinal chemistry. Specifically, 4-substituted piperidine ether derivatives have emerged as highly versatile pharmacophores. By functionalizing the 4-position with an ether linkage, researchers can precisely control the spatial orientation of distal aryl or alkyl groups while maintaining the crucial basicity of the piperidine nitrogen. This structural tuning allows these molecules to act as potent ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymatic targets.

This whitepaper provides an in-depth analysis of the pharmacological mechanisms, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesizing and evaluating 4-substituted piperidine ethers.

Pharmacological Landscape & Mechanisms of Action

The 4-substituted piperidine ether motif is not limited to a single therapeutic area; its modularity allows for the design of highly selective or intentionally polypharmacological agents.

A. Dual-Targeting in Neurodegeneration (H3R & Cholinesterases)

A major breakthrough in the application of 4-oxypiperidine ethers is their use as dual-acting ligands targeting both the Histamine H3 receptor (H3R) and cholinesterases (AChE and BuChE)[1].

  • Causality of Dual-Targeting: Alzheimer's disease pathology involves multiple neurotransmitter deficits. By antagonizing the presynaptic H3 autoreceptor, these ethers block the negative feedback loop, thereby increasing the synaptic release of histamine and acetylcholine. Concurrently, by inhibiting AChE in the synaptic cleft, they prevent the enzymatic degradation of acetylcholine[1]. This synergistic mechanism provides a profound cognitive enhancing effect that single-target therapies fail to achieve.

Pathway Ligand 4-Oxypiperidine Ether H3R Histamine H3 Receptor Ligand->H3R Antagonizes AChE Acetylcholinesterase Ligand->AChE Inhibits Histamine Increased Histamine H3R->Histamine Blocks Autoreceptor ACh Increased Acetylcholine AChE->ACh Prevents Hydrolysis Cognition Cognitive Enhancement Histamine->Cognition ACh->Cognition

Dual-targeting mechanism of 4-oxypiperidine ethers in cognitive enhancement.

B. Dopamine D4 Receptor Antagonism

In the treatment of schizophrenia, 4-substituted piperidines have been optimized to selectively target the human Dopamine D4 receptor over the D2 receptor, minimizing extrapyramidal side effects[2]. The 4-position substitution is critical for optimal binding within the lipophilic pockets of the D4 receptor, while the basic nitrogen interacts with the conserved aspartic acid residue in the transmembrane domain[2].

C. T-Type Calcium Channel Inhibition

Recent literature highlights 1,4-substituted piperidines as potent inhibitors of neuronal T-type calcium channels (Cav3.2)[3]. These channels are implicated in neuropathic pain and absence epilepsy. Modulating the basicity of the piperidine nitrogen and introducing specific 4-ether or 4-amide linkages has yielded compounds with robust in vivo efficacy in mitigating seizure duration and neuropathic pain[3][4].

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of 4-substituted piperidine ethers requires analyzing the molecule in three distinct zones: the basic nitrogen, the piperidine ring, and the 4-ether substituent.

  • The Basic Nitrogen (N-Substitution): Homologation of the N-substituent drastically alters selectivity. For instance, replacing a benzyl group with a phenethyl group significantly improves selectivity for the D4 receptor over the D2 receptor by allowing the molecule to reach deeper into an auxiliary hydrophobic binding pocket[2].

  • The Ether Linkage: The oxygen atom serves as a critical hydrogen-bond acceptor. Unlike direct carbon-carbon linkages, the ether oxygen provides conformational flexibility, allowing the distal aryl group to adopt a highly favorable orthogonal geometry required for

    
     stacking with aromatic residues in the receptor's binding site.
    
  • Position 4 vs. Position 3: Moving the substituent from the 4-position to the 2- or 3-position of the piperidine ring generally results in a marked reduction in target affinity due to severe steric clashes with the receptor's transmembrane helices[2].

Quantitative SAR Summary
Compound ClassN-Substituent4-SubstituentPrimary TargetReceptor Affinity / IC50Key Pharmacological Effect
4-Oxypiperidine Ethers Alkyl / BenzylAryloxyH3R / AChE< 10 nM (H3R)Cognitive enhancement[1]
4-Heterocyclylpiperidines PhenethylPyrazole-etherDopamine D45 - 20 nMAntipsychotic activity[2]
1,4-Substituted Piperidines Amide / AlkylAryloxy / FluoroCav3.2 (T-Type)30 - 60 nMNeuropathic pain relief[3][4]

Synthetic Methodologies: Constructing the Ether Linkage

To ensure scientific integrity, the synthesis of these derivatives must be robust and scalable. The most reliable method for synthesizing 4-aryloxy piperidine ethers is the Mitsunobu Reaction .

  • Experimental Causality: The Mitsunobu reaction is chosen over standard Nucleophilic Aromatic Substitution (SNAr) because it proceeds under mild, neutral conditions. This prevents the dehydration of the 4-hydroxypiperidine precursor into an unwanted tetrahydropyridine byproduct—a common failure point when using strong bases like NaH.

Workflow Step1 N-Boc Protection (Stability) Step2 Mitsunobu Reaction (Etherification) Step1->Step2 Step3 TFA Deprotection & N-Alkylation Step2->Step3 Step4 Radioligand Assay (Target Affinity) Step3->Step4 Step5 In Vivo Models (Efficacy) Step4->Step5

Step-by-step workflow from chemical synthesis to in vivo pharmacological validation.

Step-by-Step Protocol: Synthesis of 4-Aryloxy Piperidines
  • N-Protection: Dissolve 4-hydroxypiperidine in Dichloromethane (DCM). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) and Triethylamine (TEA). Stir at room temperature for 4 hours. Causality: The Boc group protects the secondary amine from reacting during the etherification step and is easily removed later under acidic conditions.
    
  • Mitsunobu Etherification: Dissolve the N-Boc-4-hydroxypiperidine and the desired phenol (1.2 eq) in anhydrous Tetrahydrofuran (THF). Add Triphenylphosphine (PPh

    
    , 1.5 eq). Cool the mixture to 0°C.
    
  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: DIAD is preferred over DEAD as it is significantly less explosive and safer for scale-up. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Concentrate the mixture, purify via silica gel chromatography, and dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM to cleave the Boc group.

  • N-Alkylation: React the free piperidine with the desired alkyl halide (e.g., phenethyl bromide) in the presence of K

    
    CO
    
    
    
    in Dimethylformamide (DMF) at 60°C to yield the final 4-substituted piperidine ether.

In Vitro Validation: Radioligand Binding Assay

To validate the synthesized compounds, particularly for GPCR targets like the H3R, a self-validating radioligand displacement assay is mandatory[1].

Step-by-Step Protocol: H3R Radioligand Displacement
  • Membrane Preparation: Culture HEK-293 cells stably expressing the human H3R (hH3R). Causality: HEK-293 cells lack endogenous H3 receptors, ensuring that the radioactive signal is exclusively derived from the transfected human target[1]. Homogenize the cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration (e.g., 1 nM) of the radioligand [3H]-N

    
    -methylhistamine, and varying concentrations of the synthesized piperidine ether (10
    
    
    
    to 10
    
    
    M)[1].
  • Self-Validating Control (Non-Specific Binding): In separate control wells, add a saturating concentration (10 µM) of an unlabeled H3R antagonist (e.g., Thioperamide)[1]. Causality: This saturates all specific H3R sites. Any residual radioactivity detected in these wells represents non-specific binding to the plastic or lipid membrane, which must be subtracted from total binding to calculate specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Pre-soak the filters in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate the IC

    
     using non-linear regression analysis.
    

Conclusion

The 4-substituted piperidine ether scaffold remains a cornerstone in modern drug discovery. By meticulously controlling the sterics and electronics at the 4-position and the basic nitrogen, researchers can engineer highly selective ligands for CNS targets like the D4 receptor and T-type calcium channels, or design sophisticated polypharmacological agents for Alzheimer's disease. The integration of robust synthetic methodologies like the Mitsunobu reaction with strictly controlled, self-validating biological assays ensures a high probability of success in translating these molecules from the bench to in vivo models.

References

  • Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action. Benchchem.
  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor.
  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels.
  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice.

Sources

Methodological & Application

reagents for N-alkylation of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Selective N-Alkylation of 4-[(2-Bromophenyl)methoxy]piperidine

Strategic Overview & Molecular Rationale

In modern drug discovery, ether-linked piperidines represent a privileged pharmacophore frequently found in antihistamines, CNS-active agents, and receptor antagonists. The molecule 4-[(2-Bromophenyl)methoxy]piperidine is a highly versatile building block. It features a reactive secondary amine (the piperidine nitrogen) and a latent electrophilic handle (the 2-bromophenyl group).

When designing synthetic routes using this scaffold, the primary objective is to selectively functionalize the piperidine nitrogen (N-alkylation) while strictly preserving the C(sp²)–Br bond for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). Because the nitrogen is an unhindered secondary amine, it is highly nucleophilic. This necessitates careful reagent selection to prevent complex mixture formation or unwanted side reactions.

Mechanistic Divergence: Selecting the Right Pathway

To convert this secondary amine into a tertiary amine, chemists typically choose between two orthogonal pathways based on the nature of the desired alkyl substituent.

Pathway A: Reductive Amination (The Gold Standard)

For the introduction of primary or secondary alkyl groups, reductive amination using aldehydes or ketones is the preferred method. The secondary amine of the piperidine reacts with the carbonyl to form a highly electrophilic iminium ion intermediate.

Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the undisputed reagent of choice for this transformation[1].

  • Causality: STAB is a mild, sterically demanding reducing agent that exhibits remarkable selectivity. In weakly acidic to neutral conditions, it reduces the transient iminium ion significantly faster than it reduces the starting aldehyde or ketone, thereby preventing the formation of unwanted alcohol byproducts[2]. Furthermore, because the starting material is a secondary amine, the resulting product is a tertiary amine which cannot form an iminium ion, inherently preventing the over-alkylation issues that plague primary amines[3].

Pathway B: Direct SN2 Alkylation

When the desired substituent must be introduced via an alkyl halide (e.g., benzyl bromide, methyl iodide, or highly reactive allylic/propargylic halides), direct bimolecular nucleophilic substitution (SN2) is employed.

  • Causality: The piperidine nitrogen acts as the nucleophile. To prevent the generated hydrohalic acid from protonating the remaining unreacted starting material (which would stall the reaction), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) is required.

Workflow & Mechanistic Visualization

G SM 4-[(2-Bromophenyl)methoxy]piperidine (Secondary Amine) RA_Reagent Aldehyde / Ketone (R1-CO-R2) SM->RA_Reagent Reductive Amination DA_Reagent Alkyl Halide / Sulfonate (R-X) SM->DA_Reagent Direct Alkylation Iminium Iminium Ion Intermediate [Fast Equilibrium] RA_Reagent->Iminium -H₂O (Acid Cat. optional) SN2_TS SN2 Transition State [Bimolecular] DA_Reagent->SN2_TS Base (DIPEA/K₂CO₃) Product N-Alkylated Product (Tertiary Amine) Iminium->Product NaBH(OAc)₃ (Irreversible) SN2_TS->Product -HX (Irreversible)

Bifurcated mechanistic pathways for the N-alkylation of 4-[(2-Bromophenyl)methoxy]piperidine.

Self-Validating Experimental Protocols

Protocol A: Reductive Amination via STAB

This protocol is optimized for the coupling of 4-[(2-Bromophenyl)methoxy]piperidine with aliphatic or aromatic aldehydes/ketones.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is the preferred solvent because it provides optimal solubility for STAB and stabilizes the polar iminium intermediate better than less polar solvents[1].

  • Catalysis (Conditional): If utilizing a ketone (which is less electrophilic than an aldehyde), add glacial acetic acid (1.0–2.0 equiv).

    • Causality: The acid catalyzes the dehydration step required to form the iminium ion[1]. This is generally unnecessary for highly reactive aldehydes.

  • Iminium Formation: Stir the mixture at room temperature for 30–60 minutes.

    • In-Process Control: A slight color change (often pale yellow) indicates iminium formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Causality: Portion-wise addition controls the mild exotherm. STAB is used in excess to ensure complete reduction of the iminium ion[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via LCMS or TLC (eluent: 5% MeOH in DCM with 0.1% Et₃N).

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

    • Causality: NaHCO₃ neutralizes any acetic acid and safely hydrolyzes unreacted STAB. Vigorous stirring breaks up boron-amine complexes, ensuring the tertiary amine product partitions cleanly into the organic layer.

  • Isolation: Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Direct SN2 Alkylation

This protocol is optimized for reactive alkyl halides (e.g., benzyl bromide, ethyl iodide).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M).

    • Causality: MeCN is a polar aprotic solvent that accelerates SN2 displacement by poorly solvating the nucleophilic piperidine nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is highly sterically hindered, meaning it will act exclusively as a proton sponge to neutralize the generated HX acid without competing as a nucleophile against the alkyl halide.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

    • Causality: Strict stoichiometric control (1.1 equiv) prevents the newly formed tertiary amine from reacting with excess alkyl halide to form a quaternary ammonium salt.

  • Heating (Conditional): Stir at room temperature for 2 hours. If LCMS shows incomplete conversion, heat to 60 °C for an additional 4 hours.

    • Causality: The 2-bromophenyl ether at the 4-position is distant from the reacting nitrogen, but bulky alkyl halides may still require mild thermal activation to overcome the activation energy barrier of the transition state.

  • Workup: Concentrate the reaction mixture in vacuo to remove MeCN. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash with water, then brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both N-alkylation strategies, allowing for rapid decision-making during synthetic route design.

ParameterReductive Amination (STAB)Direct Alkylation (SN2)
Optimal Electrophile Aldehydes, KetonesPrimary Alkyl Halides, Benzyl/Allyl Halides
Preferred Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN) or DMF
Optimal Additive/Base Acetic Acid (for ketones only)DIPEA or K₂CO₃
Temperature Profile 0 °C to Room TemperatureRoom Temp to 60 °C
Typical Reaction Time 4 – 12 hours2 – 6 hours
Over-alkylation Risk Zero (Product is a tertiary amine, cannot form iminium)Low to Moderate (Requires strict stoichiometric control)
C(sp²)–Br Bond Tolerance Excellent (Completely inert to STAB)Excellent (Inert to mild bases and SN2 conditions)
Expected Yields 80% – 95%70% – 90%

References

1.[4] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - researchgate.net - 4 2. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - sciencemadness.org -Link 3.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - organic-chemistry.org - 1 4.[3] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - benchchem.com - 3 5.[2] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - mdma.ch - 2

Sources

Application Note: Highly Chemoselective Reductive Amination of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-[(2-Bromophenyl)methoxy]piperidine is a structurally versatile secondary amine building block frequently utilized in the synthesis of CNS-active agents, GPCR ligands, and kinase inhibitors. The incorporation of the 2-bromobenzyl ether moiety provides a distinct lipophilic pharmacophore and a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

When functionalizing the piperidine nitrogen, reductive amination is vastly superior to direct alkylation with alkyl halides. Direct alkylation often suffers from poor chemoselectivity and over-alkylation, leading to complex mixtures of unreacted starting material and quaternary ammonium salts. Reductive amination, by contrast, is a highly controlled, self-limiting process that exclusively yields the desired tertiary amine.

Mechanistic Causality & Reagent Selection

The success of a reductive amination relies on the chemoselective reduction of a transient iminium ion over the starting carbonyl compound.

Historically, sodium cyanoborohydride (NaBH₃CN) was the gold standard due to its stability at low pH and its inability to reduce carbonyls directly . However, NaBH₃CN is highly toxic and generates hazardous hydrogen cyanide gas upon acidic workup.

Today, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ exceptionally mild. It selectively reduces the iminium ion without touching the starting aldehyde or ketone.

  • Solvent Causality: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF) because the reaction kinetics of iminium reduction are significantly faster in halogenated solvents.

  • Catalyst Causality: Acetic acid (AcOH) is typically added as a co-catalyst when reacting with ketones to accelerate hemiaminal dehydration. It is intentionally omitted when reacting with aldehydes to prevent premature direct reduction of the highly electrophilic aldehyde.

Quantitative Comparison of Reducing Agents
Reducing AgentChemoselectivityToxicity / HazardsOptimal pHRelative Reaction RatePrimary Byproducts
NaBH(OAc)₃ Excellent Low 5–7 Fast (in DCE) Acetate salts
NaBH₃CNExcellentHigh (Cyanide gas risk)4–6ModerateCyanide salts
NaBH₄Poor (Reduces carbonyls)Low7–9FastBorate salts
H₂ / Pd-CGoodFlammable gas riskNeutralSlow-ModerateNone (Water)

Reaction Pathway Visualization

ReductiveAmination A 4-[(2-Bromophenyl)methoxy]piperidine (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion C->D -H₂O (AcOH Catalyzed) E Tertiary Amine Product D->E Hydride Reduction [NaBH(OAc)₃]

Mechanistic pathway of the reductive amination of 4-[(2-Bromophenyl)methoxy]piperidine.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before irreversible steps are taken.

Protocol A: Direct Reductive Amination with Aldehydes

Use this protocol for highly electrophilic aliphatic or aromatic aldehydes. No acid catalyst is required.

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Imine Formation (IPC 1): Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Step: Remove a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. Confirm the disappearance of the secondary amine peak and the appearance of the iminium/hemiaminal mass before proceeding.

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv, 1.4 mmol) in three portions over 5 minutes. The suspension may become cloudy as the reagent dissolves and reacts.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion by TLC (typically using 5% MeOH in DCM with 1% NH₄OH to prevent amine streaking).

  • Quenching (IPC 2): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL).

    • Causality: The basic quench is critical. It destroys unreacted hydride and hydrolyzes stable boron-amine complexes, ensuring the free-base tertiary amine is fully released into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Direct Reductive Amination with Ketones

Use this protocol for sterically hindered or less electrophilic ketones. Acid catalysis is mandatory.

  • Preparation: Dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv) and the target ketone (1.2 equiv) in anhydrous DCE (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv). Stir for 1 hour at room temperature.

    • Causality: Ketones are less electrophilic than aldehydes. The acetic acid protonates the hemiaminal hydroxyl group, facilitating its departure as a water molecule to form the critical iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 equiv) in portions.

  • Heating (Conditional): If the ketone is highly sterically hindered (e.g., substituted cyclohexanones), heat the reaction to 40 °C for 12–24 hours.

  • Workup: Quench with 1N NaOH or saturated NaHCO₃ until the aqueous layer reaches pH 8–9. Extract with DCM, dry, and purify as described in Protocol A.

Protocol C: Indirect (Stepwise) Reductive Amination

Use this protocol if the carbonyl compound is prone to direct reduction (e.g., sensitive aliphatic ketones) or if Protocols A/B yield significant alcohol byproducts.

  • Imine Pre-formation: Combine 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv), the ketone (1.1 equiv), and Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) in anhydrous THF (5.0 mL). Stir for 12 hours at room temperature.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium entirely toward the imine without the use of hydrides.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH₄ (1.5 equiv) or NaBH(OAc)₃ (1.5 equiv) in one portion. Stir for 2 hours, allowing it to warm to room temperature.

  • Quenching: Add water (1 mL) dropwise to precipitate titanium dioxide (TiO₂) salts. Filter the resulting thick white suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify.

References

  • Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Application Notes and Protocols for the Scalable Manufacturing of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scalable manufacturing routes for the synthesis of 4-[(2-Bromophenyl)methoxy]piperidine, a key intermediate in the development of various therapeutic agents. This document details two primary synthetic strategies: a classical Williamson ether synthesis and a phase-transfer catalyzed (PTC) approach, designed for enhanced efficiency and scalability. Each method is presented with detailed, step-by-step protocols, from the preparation of the key intermediate, N-Boc-4-hydroxypiperidine, to the final deprotection step. The causality behind experimental choices, safety considerations, and analytical methods for quality control are also discussed to ensure the development of a robust and reproducible manufacturing process.

Introduction: Significance of 4-[(2-Bromophenyl)methoxy]piperidine

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique conformational properties and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. The title compound, 4-[(2-Bromophenyl)methoxy]piperidine, serves as a crucial building block for more complex molecules, particularly those targeting the central nervous system. The 2-bromophenyl group offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs.

The development of a scalable, cost-effective, and safe manufacturing process for this intermediate is therefore of paramount importance to support the progression of novel drug candidates from discovery to clinical development and commercialization. This guide aims to provide the necessary technical details to enable researchers and process chemists to implement and optimize the synthesis of 4-[(2-Bromophenyl)methoxy]piperidine.

Retrosynthetic Analysis and Strategy

The most logical and industrially viable approach to the synthesis of 4-[(2-Bromophenyl)methoxy]piperidine is through a Williamson ether synthesis.[2][3] This involves the coupling of a deprotonated 4-hydroxypiperidine derivative with a suitable 2-bromobenzyl electrophile. To prevent undesired N-alkylation of the piperidine nitrogen, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the etherification and its relatively straightforward removal under acidic conditions.[4]

The overall synthetic strategy can be broken down into three key stages:

  • Preparation of N-Boc-4-hydroxypiperidine: A crucial starting material that can be synthesized from either 4-hydroxypiperidine or N-Boc-4-piperidone.

  • Williamson Ether Synthesis: The core C-O bond-forming reaction to couple N-Boc-4-hydroxypiperidine with 2-bromobenzyl bromide.

  • N-Boc Deprotection: The final step to afford the target molecule.

We will explore two distinct protocols for the Williamson ether synthesis: a standard approach and a more efficient phase-transfer catalyzed method.

Preparation of N-Boc-4-hydroxypiperidine: A Key Intermediate

A scalable and cost-effective synthesis of N-Boc-4-hydroxypiperidine is critical for the overall efficiency of the manufacturing process. Two reliable methods are presented below.

Protocol 1: From 4-Hydroxypiperidine

This method is straightforward and utilizes readily available starting materials.

Reaction Scheme:

Protocol 1 4-Hydroxypiperidine 4-Hydroxypiperidine NBoc4OH N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->NBoc4OH Boc_Anhydride (Boc)2O Boc_Anhydride->NBoc4OH Base K2CO3 Base->NBoc4OH Solvent DCM or Dioxane/Water Solvent->NBoc4OH

Figure 1: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.

Step-by-Step Protocol:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add potassium carbonate (1.5 eq.).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and, if using an organic solvent, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.

Protocol 2: From N-Boc-4-piperidone

This route is advantageous if N-Boc-4-piperidone is a more readily available or cost-effective starting material.

Reaction Scheme:

Protocol 2 NBoc4P N-Boc-4-piperidone NBoc4OH N-Boc-4-hydroxypiperidine NBoc4P->NBoc4OH ReducingAgent NaBH4 ReducingAgent->NBoc4OH Solvent Methanol Solvent->NBoc4OH

Figure 2: Synthesis of N-Boc-4-hydroxypiperidine from N-Boc-4-piperidone.

Step-by-Step Protocol:

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.[6]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Williamson Ether Synthesis: Core Reaction

This section details two scalable protocols for the etherification of N-Boc-4-hydroxypiperidine with 2-bromobenzyl bromide.

Protocol 3: Standard Williamson Ether Synthesis

This is a classic and reliable method for forming the ether linkage.

Reaction Scheme:

Protocol 3 NBoc4OH N-Boc-4-hydroxypiperidine ProtectedProduct N-Boc-4-[(2-Bromophenyl)methoxy]piperidine NBoc4OH->ProtectedProduct Bromobenzyl 2-Bromobenzyl bromide Bromobenzyl->ProtectedProduct Base NaH or K2CO3 Base->ProtectedProduct Solvent DMF or Acetonitrile Solvent->ProtectedProduct

Figure 3: Standard Williamson ether synthesis.

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-bromobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

The use of a phase-transfer catalyst can significantly improve reaction rates, reduce the need for strictly anhydrous conditions, and simplify the workup procedure, making it highly suitable for large-scale production.[7]

Reaction Scheme:

Protocol 4 NBoc4OH N-Boc-4-hydroxypiperidine ProtectedProduct N-Boc-4-[(2-Bromophenyl)methoxy]piperidine NBoc4OH->ProtectedProduct Bromobenzyl 2-Bromobenzyl bromide Bromobenzyl->ProtectedProduct Base aq. NaOH Base->ProtectedProduct Solvent Toluene Solvent->ProtectedProduct PTC TBAB PTC->ProtectedProduct

Figure 4: Phase-transfer catalyzed Williamson ether synthesis.

Step-by-Step Protocol:

  • Charge a reactor with N-Boc-4-hydroxypiperidine (1.0 eq.), 2-bromobenzyl bromide (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq.) to the mixture with vigorous stirring.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

N-Boc Deprotection: Final Step

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol 5: Acid-Catalyzed Deprotection

This is a standard and reliable method for Boc deprotection.

Reaction Scheme:

Protocol 5 ProtectedProduct N-Boc-4-[(2-Bromophenyl)methoxy]piperidine FinalProduct 4-[(2-Bromophenyl)methoxy]piperidine ProtectedProduct->FinalProduct Acid TFA or HCl in Dioxane Acid->FinalProduct Solvent DCM Solvent->FinalProduct

Figure 5: Acid-catalyzed N-Boc deprotection.

Step-by-Step Protocol:

  • Dissolve N-Boc-4-[(2-Bromophenyl)methoxy]piperidine (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (4M, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with aqueous NaOH or K₂CO₃.

  • Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Data Summary

StepReactantsKey ReagentsSolventTypical YieldPurity (by HPLC)
N-Boc Protection (from 4-OH-Pip) 4-Hydroxypiperidine, (Boc)₂OK₂CO₃DCM>90%>98%
N-Boc Protection (from N-Boc-4-P) N-Boc-4-piperidoneNaBH₄Methanol>95%>98%
Williamson Ether Synthesis (Standard) N-Boc-4-hydroxypiperidine, 2-Bromobenzyl bromideNaHDMF70-80%>95%
Williamson Ether Synthesis (PTC) N-Boc-4-hydroxypiperidine, 2-Bromobenzyl bromideaq. NaOH, TBABToluene85-95%>97%
N-Boc Deprotection N-Boc-4-[(2-Bromophenyl)methoxy]piperidineTFA or HClDCM>95%>99%

Analytical Characterization

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and intermediates. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point for method development.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the final product and intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety Considerations

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture.

  • 2-Bromobenzyl bromide: A lachrymator and skin irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Trifluoroacetic Acid (TFA) and HCl: Corrosive acids. Handle with appropriate PPE, including gloves and safety glasses.

  • Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment before conducting any of the described procedures on a large scale.

Conclusion

This guide has outlined two scalable and efficient manufacturing routes for the synthesis of 4-[(2-Bromophenyl)methoxy]piperidine. The phase-transfer catalyzed Williamson ether synthesis is presented as the preferred method for industrial-scale production due to its higher efficiency, milder reaction conditions, and simplified workup. The provided protocols, along with the discussion of analytical methods and safety considerations, offer a solid foundation for the development of a robust and commercially viable manufacturing process for this important pharmaceutical intermediate.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])

  • AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • EP2070899A1 - Deprotection of N-BOC compounds - Google P
  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC. (URL: [Link])

  • Highly Enantioselective Phase‐Transfer Catalytic α‐Alkylation of α‐tert‐Butoxycarbonyllactams: Construction of β‐Quaternary Chiral Pyrrolidine and Piperidine Systems - Sci-Hub. (URL: [Link])

  • Williamson Ether Synthesis - Edubirdie. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. (URL: [Link])

  • Williamson Synthesis Lab Report | PDF | Ether | Chemical Reactions - Scribd. (URL: [Link])

  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (URL: [Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (URL: [Link])

  • Industrial Phase-Transfer Catalysis. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])

Sources

Functionalization of the Bromine Moiety in 4-[(2-Bromophenyl)methoxy]piperidine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-[(2-Bromophenyl)methoxy]piperidine is a highly versatile building block in medicinal chemistry, featuring an ortho-bromobenzyl ether linkage to a piperidine scaffold. The primary site for late-stage diversification is the aryl bromide moiety , which is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1].

However, the molecule presents a profound chemoselectivity challenge: the presence of a free secondary amine on the piperidine ring. As a Senior Application Scientist, it is critical to understand that experimental design cannot merely focus on the aryl halide; it must actively manage the nucleophilicity and Lewis basicity of the unprotected amine.

The Causality of Catalyst Poisoning

During palladium-catalyzed cross-coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) species into the C–Br bond, forming an electrophilic Pd(II) intermediate. If left unprotected, the lone pair of the secondary amine will aggressively coordinate to this Pd(II) center. This coordination forms a stable, off-cycle palladium-amine complex that stalls the transmetalation step, effectively poisoning the catalyst [2]. Furthermore, under the basic conditions required for cross-coupling, the amine can undergo competitive intermolecular N-arylation (Buchwald-Hartwig amination), leading to complex oligomeric mixtures [3].

To successfully functionalize the bromine moiety, researchers must employ one of two validated strategies:

  • Path A (Classical): The Protection-Directed Strategy. Masking the amine as a non-nucleophilic carbamate (e.g., N-Boc) prior to functionalization.

  • Path B (Advanced): Direct Functionalization. Utilizing sterically demanding, electron-rich Buchwald ligands (e.g., XPhos) that create a protective pocket around the palladium center, sterically excluding the amine from coordinating while allowing the catalytic cycle to proceed [4].

Experimental Workflows & Visualization

The following DOT diagram illustrates the logical divergence between the classical protection route and the advanced direct functionalization route.

G cluster_A Path A: Protection-Directed Strategy cluster_B Path B: Direct Functionalization Start 4-[(2-Bromophenyl)methoxy]piperidine (Aryl Bromide + Free Sec. Amine) Boc 1. N-Boc Protection (Boc2O, Et3N) Start->Boc Path A Suzuki_B Amine-Tolerant Suzuki Coupling (Pd(OAc)2, XPhos, K3PO4) Start->Suzuki_B Path B Suzuki_A 2. Suzuki-Miyaura Coupling (Pd(dppf)Cl2, ArB(OH)2) Boc->Suzuki_A Deprotect 3. Acidic Deprotection (TFA or HCl) Suzuki_A->Deprotect Product 4-[(2-Arylphenyl)methoxy]piperidine (Functionalized Product) Deprotect->Product Suzuki_B->Product

Workflow for functionalizing 4-[(2-Bromophenyl)methoxy]piperidine via Path A and Path B.

Quantitative Data Presentation

When selecting a workflow for drug development or library synthesis, the choice between Path A and Path B heavily impacts process efficiency. The table below summarizes the quantitative and operational metrics of both strategies.

ParameterPath A: Protection-DirectedPath B: Direct FunctionalizationCausality / Rationale
Step Count 3 Steps1 StepPath B eliminates the operational overhead of protection and deprotection.
Overall Yield 60–75% (Cumulative)70–85%Path A suffers from cumulative mass loss across three distinct isolation/purification stages.
Atom Economy LowHighPath A generates stoichiometric waste (isobutylene, CO2, TFA salts) during the protection/deprotection cycle.
Catalyst System Standard (e.g., Pd(dppf)Cl₂)Advanced (e.g., Pd(OAc)₂ / XPhos)Path B requires highly engineered, expensive biarylphosphine ligands to sterically block amine coordination[4].
Reliability Exceptionally HighModerate to HighPath A is a brute-force solution that guarantees no amine interference, making it the industry standard for early-stage discovery.

Detailed Experimental Protocols

The following protocols detail the Suzuki-Miyaura cross-coupling of the bromine moiety with an arylboronic acid (ArB(OH)₂), serving as the foundational template for C–C bond formation.

Path A: Protection-Directed Strategy (Standard)

This is a self-validating system: by removing the nucleophilic proton and lone-pair availability of the amine, the subsequent palladium catalysis behaves predictably.

Step 1: N-Boc Protection

  • Setup: Dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) followed by portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Reaction: Stir at room temperature for 4 hours. The electron-withdrawing Boc group delocalizes the amine lone pair, rendering it inert to transition metals.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In an oven-dried Schlenk flask, combine the N-Boc intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). The bidentate dppf ligand provides sufficient electron density and stability for standard aryl bromides [1].

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Evacuate and backfill with nitrogen (3x). Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Step 3: Acidic Deprotection

  • Setup: Dissolve the coupled N-Boc product in DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Neutralize with 1M NaOH, extract with DCM, dry, and concentrate to yield the final functionalized free amine.

Path B: Direct Functionalization (Advanced)

This protocol relies on the precise steric environment created by the XPhos ligand. The bulky 2,4,6-triisopropylphenyl ring of XPhos prevents the piperidine nitrogen from accessing the Pd center, allowing the catalytic cycle to selectively target the C–Br bond [4].

Step 1: Amine-Tolerant Suzuki Coupling

  • Setup: In an oven-dried Schlenk tube, add 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv, 5 mmol), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Note: K₃PO₄ is chosen over weaker bases to accelerate transmetalation, minimizing the lifetime of the vulnerable Pd(II) intermediate.

  • Catalyst & Ligand: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Alternatively, the pre-formed Buchwald precatalyst (e.g., XPhos Pd G2 or PdCl₂(XPhos)₂) can be used for superior activation kinetics [4].

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1 v/v, 0.1 M). The trace water is critical for activating the boronic acid via formation of a reactive boronate complex.

  • Reaction: Evacuate and backfill with argon (3x). Seal the tube and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature. Because the product contains a free basic amine, acid-base extraction can be utilized for purification. Dilute with EtOAc, extract into 1M HCl (aqueous). Wash the aqueous layer with EtOAc to remove neutral impurities. Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure 4-[(2-Arylphenyl)methoxy]piperidine.

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. URL:[Link]

  • Pucheault, M., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega 2021, 6, 51, 35545–35555. URL:[Link]

Application Note: Advanced Peptide Coupling Strategies Involving 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of functionalized piperidines into peptide backbones is a cornerstone strategy in the development of conformationally restricted peptidomimetics. Specifically, 4-[(2-Bromophenyl)methoxy]piperidine serves as a highly versatile dual-purpose building block.

First, the secondary amine of the piperidine ring acts as the nucleophile for amide bond formation. Second, the 2-bromobenzyl ether moiety provides an orthogonal, inert handle during peptide synthesis that can later be exploited for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

However, coupling a carboxylic acid to a sterically hindered secondary amine presents significant kinetic barriers, often leading to incomplete reactions, epimerization of the activated amino acid, or the formation of unreactive byproducts [1]. This application note details field-proven, mechanistically grounded strategies to overcome these kinetic barriers using state-of-the-art coupling reagents.

Mechanistic Causality in Reagent Selection

Standard coupling cocktails like EDC/HOBt are often insufficient for bulky secondary amines because the resulting OBt active ester lacks the necessary electrophilicity and transition-state stabilization to drive the reaction forward [2]. To achieve high conversion without compromising chiral integrity, we must rely on reagents that alter the reaction kinetics through specific mechanistic pathways:

Strategy A: Anchimeric Assistance via HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for hindered amines. It converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester . The critical advantage here is anchimeric assistance (neighboring-group participation). The pyridine nitrogen at the 7-position of the HOAt leaving group hydrogen-bonds with the incoming secondary amine of the piperidine. This pre-organizes the transition state, effectively increasing the local concentration of the nucleophile and drastically accelerating aminolysis [1].

Strategy B: Epimerization Control via DIC/Oxyma Pure

For substrates highly prone to racemization (e.g., C-terminal cysteine or histidine), the DIC/Oxyma Pure system is preferred. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of 4.60 and acts as a highly efficient nucleophile to trap the transient O-acylisourea formed by DIC [3]. By rapidly forming the Oxyma active ester, it outcompetes the intramolecular cyclization pathway that leads to 5(4H)-oxazolones—the primary culprits behind base-catalyzed epimerization [4]. Furthermore, Oxyma Pure is non-explosive, offering a superior safety profile compared to anhydrous HOBt or HOAt [3].

Reagent Performance Data

The following table summarizes the quantitative performance metrics of various coupling systems when applied to sterically hindered secondary amines like 4-[(2-Bromophenyl)methoxy]piperidine.

Coupling SystemActive Ester FormedRelative Coupling RateEpimerization RiskGuanidinylation RiskBest Use Case
HATU / DIPEA OAtVery HighModerateHigh (if excess used)Maximum yield for highly hindered secondary amines.
COMU / DIPEA OxymaHighLowHighMicrowave-assisted synthesis; aqueous compatibility.
DIC / Oxyma Pure OxymaHighVery LowNoneBase-sensitive substrates; maintaining strict chiral purity.
EDC / HOBt OBtLowModerateNoneUnhindered primary amines (Not recommended here).

Note: Uronium salts (HATU, COMU) can react directly with the piperidine amine to form an unreactive guanidinium byproduct if the carboxylic acid is not pre-activated[1].

Experimental Workflows & Visualizations

G A N-Protected Amino Acid (R-COOH) B Activation via HATU + DIPEA or DIC + Oxyma Pure A->B Base deprotonation C Highly Reactive Active Ester (OAt or Oxyma Ester) B->C Uronium/Carbodiimide attack & rearrangement E Peptidomimetic Amide (Target Product) C->E Anchimeric assistance accelerates attack D 4-[(2-Bromophenyl)methoxy]piperidine (Hindered Secondary Amine) D->E Nucleophilic substitution

Fig 1. Mechanistic workflow of carboxylic acid activation and hindered secondary amine coupling.

Protocol 1: Solution-Phase Coupling via HATU/DIPEA (Maximal Yield)

This protocol utilizes a slight defect of HATU to prevent irreversible guanidinylation of the valuable piperidine building block.

Reagents:

  • N-Protected Amino Acid (1.0 equiv, 1.0 mmol)

  • 4-[(2-Bromophenyl)methoxy]piperidine (1.1 equiv, 1.1 mmol)

  • HATU (0.95 equiv, 0.95 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv, 2.5 mmol)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected amino acid in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) to the solution. Causality: The base deprotonates the carboxylic acid to form the carboxylate, making it a stronger nucleophile for the subsequent attack on HATU.

  • Pre-Activation (Critical Step): Cool the mixture to 0 °C and add HATU (0.95 equiv) in one portion. Stir for exactly 3 minutes. Causality: Pre-activation ensures complete conversion to the OAt ester. Using 0.95 equiv of HATU guarantees no unreacted uronium salt remains to cap the incoming piperidine.

  • Amine Addition: Add 4-[(2-Bromophenyl)methoxy]piperidine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

  • Workup (Self-Validating): Dilute with EtOAc (50 mL). Wash sequentially with 5% aqueous citric acid (2 × 20 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (2 × 20 mL) to remove HOAt byproducts, and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Epimerization-Free Coupling via DIC/Oxyma Pure

Ideal for scale-up or when coupling highly epimerization-prone residues.

Reagents:

  • N-Protected Amino Acid (1.0 equiv, 1.0 mmol)

  • 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv, 1.0 mmol)

  • Oxyma Pure (1.1 equiv, 1.1 mmol)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv, 1.1 mmol)

  • Anhydrous DCM/DMF (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected amino acid and Oxyma Pure in the DCM/DMF mixture.

  • Activation: Cool the solution to 0 °C. Add DIC (1.1 equiv) dropwise over 5 minutes. Causality: Low temperature controls the exothermic formation of the O-acylisourea, preventing its premature rearrangement into an inactive N-acylurea before Oxyma can trap it.

  • Ester Formation: Stir at 0 °C for 15 minutes to allow complete formation of the Oxyma active ester.

  • Coupling: Add the piperidine derivative (1.0 equiv). Stir at room temperature for 12 hours.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Dilute the filtrate with DCM and wash with 0.1 M HCl, followed by saturated NaHCO₃. The Oxyma byproduct is highly water-soluble and easily removed in the aqueous wash [3].

Downstream Applications: Late-Stage Functionalization

Once the piperidine is successfully coupled to the peptide backbone, the 2-bromobenzyl ether serves as a dormant electrophile. It is completely stable to standard Fmoc/Boc deprotection conditions (e.g., Piperidine/DMF or TFA/DCM). Upon completion of the peptide sequence, this handle can be activated for structural diversification.

G P Amide-Linked Piperidine (with 2-Bromobenzyl ether handle) S Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, Ar-B(OH)2, Base P->S Aryl Bromide Activation B Buchwald-Hartwig Amination Pd2(dba)3, R-NH2, Base P->B Aryl Bromide Activation S_Prod Aryl-Aryl Peptidomimetic (Extended Pharmacophore) S->S_Prod C-C Bond Formation B_Prod Aryl-Amine Peptidomimetic (Extended Pharmacophore) B->B_Prod C-N Bond Formation

Fig 2. Late-stage functionalization pathways leveraging the 2-bromobenzyl ether moiety.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Peptide Chemistry Portal URL:[Link]

Navigating the Reaction Landscape: A Guide to Solvent Selection for 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of the Solvent

4-[(2-Bromophenyl)methoxy]piperidine is a versatile building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its utility stems from the presence of key functional groups: a reactive aryl bromide poised for cross-coupling reactions, an ether linkage susceptible to cleavage, and a piperidine ring that can be further functionalized. The success of transformations involving this substrate is profoundly influenced by the choice of solvent. Far from being a passive medium, the solvent actively orchestrates the reaction's outcome by influencing solubility, stabilizing intermediates, modulating catalyst activity, and dictating reaction pathways.[1][2][3] This guide provides a comprehensive framework for rational solvent selection in key reactions involving 4-[(2-Bromophenyl)methoxy]piperidine, empowering researchers to optimize reaction efficiency, minimize side-product formation, and achieve desired chemical outcomes.

Foundational Principles of Solvent Selection

A solvent's impact on a chemical reaction is multifaceted, governed by several key physical and chemical properties. A thorough understanding of these properties is crucial for making informed decisions.

  • Polarity and Dielectric Constant: Polarity refers to the distribution of electron density within a solvent molecule.[4][5] Polar solvents possess a significant dipole moment and are effective at solvating polar molecules and ions.[6][7] The dielectric constant is a quantitative measure of a solvent's ability to separate charges. Solvents with high dielectric constants are adept at stabilizing charged intermediates, a common feature in many catalytic cycles.[7]

  • Proticity: Solvents are classified as either protic or aprotic.[6][8]

    • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They are particularly effective at solvating both cations and anions.[7]

    • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[6][8] They are excellent at solvating cations but leave anions relatively "bare," which can enhance the reactivity of anionic nucleophiles.[7][9]

    • Nonpolar Solvents (e.g., toluene, hexane) have low dielectric constants and are suitable for reactions involving nonpolar reagents.[3]

  • Coordinating Ability: Some solvents, particularly ethers like tetrahydrofuran (THF) and 1,4-dioxane, can coordinate to metal centers in catalytic species.[1] This coordination can influence the catalyst's stability and reactivity. However, strongly coordinating solvents can sometimes inhibit catalysis by displacing essential ligands.[10]

  • Boiling Point: The boiling point of a solvent determines the accessible temperature range for a reaction. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesired side reactions.[4]

Solvent Selection in Key Transformations

The unique structural features of 4-[(2-Bromophenyl)methoxy]piperidine lend themselves to several important classes of reactions. The optimal solvent choice is highly dependent on the specific transformation being performed.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the aryl bromide of our substrate and a suitable boronic acid or ester. The solvent plays a critical role in several steps of the catalytic cycle.[11][12]

Mechanistic Considerations: The solvent must be capable of dissolving the organic starting materials, the palladium catalyst, and the inorganic base.[1][11] Furthermore, it can influence the rate of key steps such as oxidative addition and transmetalation. Polar aprotic solvents are often favored as they can stabilize the charged intermediates in the catalytic cycle.[13] The presence of water as a co-solvent is often beneficial, as it can aid in dissolving the base and facilitate the transmetalation step.[11]

Table 1: Influence of Solvent Properties on Suzuki-Miyaura Cross-Coupling

Solvent PropertyImpact on ReactionRationale
High Polarity Generally FavorableStabilizes charged palladium intermediates and promotes dissolution of inorganic bases.[13]
Aprotic Nature Often PreferredAvoids potential protodeboronation of the boronic acid coupling partner.[10]
Coordinating Ability Can be Beneficial or DetrimentalEthereal solvents (THF, dioxane) can stabilize the Pd(0) catalyst, but strongly coordinating solvents (DMF) may compete with ligands.[1][10]
High Boiling Point Allows for Higher Reaction TemperaturesCan increase reaction rates, but may also promote side reactions or catalyst decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-[(2-Bromophenyl)methoxy]piperidine with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation with R-B(OH)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Ar-R Reductive Elimination Ar-R Coupled Product Reductive Elimination Complex->Ar-R Ar-Br 4-[(2-Bromophenyl)methoxy]piperidine Ar-Br->Oxidative Addition Complex R-B(OH)2 Phenylboronic Acid R-B(OH)2->Transmetalation Complex

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[14]

Mechanistic Considerations: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[14] The choice of solvent is crucial for ensuring the solubility of all components, particularly the base (often a sterically hindered alkoxide like sodium tert-butoxide), and for stabilizing the catalytic intermediates.[15] Nonpolar, aprotic solvents like toluene and 1,4-dioxane are commonly employed.[15][16] However, more polar solvents may be necessary to achieve a homogeneous system, though this can sometimes lead to an increase in side products like hydrodehalogenation.[15]

Table 2: Influence of Solvent Properties on Buchwald-Hartwig Amination

Solvent PropertyImpact on ReactionRationale
Low to Moderate Polarity Generally FavorableToluene and dioxane are classic solvents that balance reactant solubility and catalyst stability.[16][17]
Aprotic Nature EssentialProtic solvents can react with the strong bases typically used, quenching their activity.
Coordinating Ability Can be ImportantEthereal solvents can stabilize the palladium catalyst.
High Boiling Point Often NecessaryMany Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Buchwald-Hartwig Amination of 4-[(2-Bromophenyl)methoxy]piperidine with Morpholine

  • To a glovebox, add sodium tert-butoxide (1.4 equiv), a suitable palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 equiv), and RuPhos ligand (0.04 equiv).

  • In a separate vial, dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv) and morpholine (1.2 equiv) in anhydrous, degassed toluene.

  • Add the solution of the aryl bromide and amine to the flask containing the catalyst and base.

  • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(II)(Ar)(Br)L2 Pd(0)L2->Oxidative_Addition Ar-Br Oxidative Addition Amine_Coordination [Pd(II)(Ar)(Br)(L)(HNR2)] Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation [Pd(II)(Ar)(NR2)L] + HB + Br- Amine_Coordination->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L2 Ar-NR2 Reductive Elimination ArNR2 Coupled Product Deprotonation->ArNR2 ArBr 4-[(2-Bromophenyl)methoxy]piperidine ArBr->Oxidative_Addition HNR2 Amine HNR2->Amine_Coordination

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

Benzyl Ether Cleavage: Deprotection Strategies

The benzylic ether in 4-[(2-Bromophenyl)methoxy]piperidine serves as a protecting group for the 4-hydroxypiperidine moiety. Its removal is often a necessary step in a synthetic sequence.

Mechanistic Considerations: The most common method for benzyl ether cleavage is catalytic hydrogenolysis.[18][19] This reaction involves the use of a palladium catalyst (typically on carbon) and a hydrogen source. The solvent's primary role is to dissolve the substrate and facilitate its interaction with the heterogeneous catalyst. Protic solvents like ethanol and methanol are excellent choices as they are polar enough to dissolve the substrate and do not interfere with the reaction.[18] In some cases, the rate of hydrogenolysis can be influenced by the solvent, with the order of efficiency often being: toluene < methanol < ethanol << acetic acid < THF.[20] For substrates containing other reducible functional groups, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can be employed to control the amount of available hydrogen.[19]

Table 3: Influence of Solvent Properties on Catalytic Hydrogenolysis of Benzyl Ethers

Solvent PropertyImpact on ReactionRationale
Polar Protic Highly FavorableExcellent solubility for the substrate and compatibility with the catalytic system.[18]
Aprotic Can be UsedTHF is also an effective solvent.[20] Nonpolar solvents like toluene are less effective.[20]
Acidic (e.g., Acetic Acid) Can Accelerate ReactionProtonation of the ether oxygen can facilitate cleavage, but may not be compatible with other functional groups.[20]

Experimental Protocol: Hydrogenolysis of 4-[(2-Bromophenyl)methoxy]piperidine

  • Dissolve 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (10% w/w).

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure or from a hydrogenator). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (argon or nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Deprotection_Workflow cluster_workflow Hydrogenolysis Protocol A Dissolve Substrate in Ethanol B Add Pd/C Catalyst A->B C Purge with Hydrogen Gas B->C D Stir under H2 Atmosphere C->D E Monitor Reaction D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Isolated Product (4-hydroxypiperidine derivative) G->H

Caption: Experimental Workflow for the Catalytic Hydrogenolysis of a Benzyl Ether.

A Practical Workflow for Solvent Selection

To streamline the process of choosing an appropriate solvent, the following decision-making workflow is proposed:

Solvent_Selection_Workflow Start Identify Reaction Type Reaction_Type Cross-Coupling? Start->Reaction_Type Base_Solubility Strong Base Solubility Needed? Reaction_Type->Base_Solubility Yes (e.g., Suzuki, Buchwald) Protic_Sensitivity Protic Sensitive? Reaction_Type->Protic_Sensitivity No (e.g., Hydrogenolysis) Temp_Requirement High Temp Needed? Base_Solubility->Temp_Requirement Yes (e.g., NaOtBu) Final_Choice Select Solvent System Base_Solubility->Final_Choice No (e.g., K2CO3 in Dioxane/H2O) Protic_Sensitivity->Final_Choice No (Use EtOH, MeOH) Temp_Requirement->Final_Choice Yes (Use Toluene, Dioxane)

Caption: A Decision-Making Workflow for Solvent Selection.

Conclusion

The judicious selection of a solvent is a critical parameter that can define the success of a chemical reaction. For a versatile substrate like 4-[(2-Bromophenyl)methoxy]piperidine, understanding the interplay between the solvent's properties and the reaction mechanism is paramount. By considering factors such as polarity, proticity, and coordinating ability, researchers can navigate the complexities of Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and benzyl ether cleavage to achieve high yields and product purity. The protocols and principles outlined in this guide serve as a valuable resource for scientists and professionals in drug development, enabling them to make informed decisions and accelerate their research endeavors.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry Talk. (2025, May 16). A Deep Dive into Common Organic Solvents | ChemTalk. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • ACS Publications. (2006, June 9). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub: Synthesis of 4-[(2-Bromophenyl)methoxy]piperidine

Welcome to the Application Scientist Support Hub. The synthesis of 4-[(2-Bromophenyl)methoxy]piperidine is a critical pathway for generating scaffolds used in dopamine receptor antagonists ()[1] and protein arginine methyltransferase (PRMT) inhibitors ()[2]. While the two-step sequence—a Williamson ether synthesis followed by Boc-deprotection—appears straightforward, researchers frequently encounter yield-limiting bottlenecks.

This guide provides a mechanistic deep dive, a self-validating protocol, and a diagnostic matrix to optimize your workflow and maximize your isolated yield.

Section 1: Diagnostic Matrix & System Optimization

Before adjusting your protocol, consult the tables below to identify the root cause of your yield loss and select the optimal reagent system.

Table 1: Diagnostic Matrix for Yield Bottlenecks

Symptom / ObservationPotential CauseMechanistic RationaleRecommended Intervention
Low conversion of alcohol Inactive/coated NaHMineral oil prevents solvent access to the hydride surface, stalling deprotonation.Wash NaH with anhydrous hexanes prior to use; ensure strict anhydrous conditions.
Significant side-products Elimination of benzyl halideHigh temperatures promote E2 elimination over SN2 substitution by the strong alkoxide base.Maintain 0 °C during the dropwise addition of 2-bromobenzyl bromide.
Product loss during workup Amine protonationThe free piperidine is highly water-soluble when protonated during aqueous washes.Basify aqueous phase to pH > 10; extract with 10% MeOH in DCM.
Persistent sticky salts Incomplete neutralizationTrifluoroacetic acid (TFA) forms strong ion pairs with the piperidine nitrogen.Switch to 4M HCl in dioxane to precipitate the product cleanly as an HCl salt.

Table 2: Base/Solvent System Comparison for O-Alkylation

Base / Solvent SystemTypical YieldProsCons
NaH / DMF 75 - 85%High reactivity, irreversible deprotonation drives equilibrium forward.Exothermic, requires strict anhydrous conditions and extensive water washes to remove DMF.
KOtBu / THF 60 - 70%Easier to handle, homogeneous reaction mixture.Reversible deprotonation; lower overall conversion for sterically hindered alcohols.
Ag₂O / DCM 40 - 50%Very mild, tolerates highly sensitive functional groups.Expensive, slow reaction kinetics, light-sensitive.

Section 2: Workflow & Failure Point Analysis

The following diagram maps the standard synthetic route alongside the most common points of failure.

SynthesisWorkflow N1 N-Boc-4-hydroxypiperidine N2 NaH / DMF (0°C to RT) Deprotonation N1->N2 N3 Alkoxylate Intermediate N2->N3 Err1 Issue: Incomplete Deprotonation Fix: Wash NaH with hexanes N2->Err1 N4 2-Bromobenzyl bromide SN2 Alkylation N3->N4 N5 N-Boc-4-[(2-Bromophenyl)methoxy]piperidine N4->N5 Err2 Issue: Elimination Side-Reaction Fix: Maintain 0°C during addition N4->Err2 N6 4M HCl / Dioxane Deprotection N5->N6 N7 4-[(2-Bromophenyl)methoxy]piperidine (Target HCl Salt) N6->N7

Caption: Workflow for 4-[(2-Bromophenyl)methoxy]piperidine synthesis and common failure points.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol embeds physical and analytical checkpoints to validate success at each stage before proceeding.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Mechanistic Rationale: The secondary alcohol of the piperidine ring is sterically hindered. We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) to force irreversible deprotonation, creating a highly nucleophilic alkoxide ()[1]. DMF's high dielectric constant stabilizes the resulting ion pair, accelerating the subsequent SN2 attack.

  • Preparation: Weigh 1.5 eq of NaH (60% dispersion in mineral oil) into an oven-dried, argon-purged flask. Wash with anhydrous hexanes (3 x 5 mL) via syringe to remove the mineral oil. Decant the hexanes and dry the NaH under a stream of argon.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (1M relative to substrate). Cool to 0 °C. Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DMF dropwise over 15 minutes.

  • Validation Checkpoint 1: Stir at room temperature for 45 minutes. The complete cessation of H₂ gas bubbling is your physical indicator that the alkoxide has fully formed.

  • Alkylation: Recool the flask to 0 °C. Add 2-bromobenzyl bromide (1.2 eq) dropwise. Stir for 1 hour at 0 °C, then allow to warm to room temperature overnight.

  • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The product will appear as a new UV-active spot (Rf ~0.6), whereas the starting alcohol is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) at Rf ~0.3.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc. Wash the combined organics extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Step 2: N-Boc Deprotection

Mechanistic Rationale: Acidic cleavage protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and carbon dioxide ()[2]. We recommend 4M HCl in dioxane over TFA to avoid the formation of sticky trifluoroacetate salts.

  • Cleavage: Dissolve the crude intermediate in minimal anhydrous DCM. Add 4M HCl in dioxane (10 eq) at 0 °C.

  • Validation Checkpoint 3: Stir at room temperature for 2 hours. TLC will show the disappearance of the UV-active starting material and the appearance of a baseline spot that stains intensely with ninhydrin.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove dioxane and excess HCl, yielding the product cleanly as a hydrochloride salt.

  • Free-basing (If required): Suspend the HCl salt in DCM and wash with 1M NaOH. Critical: Ensure the aqueous layer pH is > 10. Extract the aqueous layer with 10% MeOH in DCM to prevent yield loss due to the high water solubility of the free piperidine.

Section 4: Diagnostic Logic Tree

Use this decision tree to systematically isolate the variables causing low yields in your specific setup.

TroubleshootingTree Root Low Yield Detected Step1 Which stage is failing? Root->Step1 Ether Etherification (Step 1) Step1->Ether Deprot Deprotection (Step 2) Step1->Deprot Eth_Iss1 Unreacted Starting Alcohol Ether->Eth_Iss1 Eth_Iss2 Side Products Detected Ether->Eth_Iss2 Dep_Iss1 Loss during liquid extraction Deprot->Dep_Iss1 Eth_Fix1 Wash NaH with hexanes or add 15-crown-5 Eth_Iss1->Eth_Fix1 Eth_Fix2 Lower Temp to 0°C to prevent E2 elimination Eth_Iss2->Eth_Fix2 Dep_Fix1 Basify aqueous to pH > 10 Extract with 10% MeOH/DCM Dep_Iss1->Dep_Fix1

Caption: Diagnostic logic tree for identifying and resolving yield bottlenecks.

Section 5: Targeted FAQs

Q: I'm getting a low yield of the ether intermediate despite leaving the reaction overnight. How can I drive it to completion? A: This is almost always an issue of incomplete deprotonation. Mineral oil in commercial NaH dispersions coats the hydride particles, preventing solvent access. Washing the NaH with anhydrous hexanes prior to use increases the reactive surface area. If the issue persists, the secondary alcohol may be experiencing severe steric hindrance; adding a catalytic amount of a crown ether (like 15-crown-5) can help sequester the sodium cation and increase the nucleophilicity of the alkoxide.

Q: During the deprotection workup, my yield of the free amine drops by 40%. Where is my product going? A: 4-[(2-Bromophenyl)methoxy]piperidine is highly water-soluble in its protonated state. If you are neutralizing the reaction mixture to isolate the free base, you must push the aqueous phase to a pH > 10 using 1M NaOH or saturated Na₂CO₃ before extraction. Furthermore, standard EtOAc extractions often leave this polar amine in the aqueous layer. Switch to a 10% Methanol in Dichloromethane (DCM) solvent mixture to maximize organic recovery.

Q: I am observing a fast-running side product during the etherification step. What is the mechanism behind this? A: You are likely observing the elimination product of 2-bromobenzyl bromide. Because the alkoxide intermediate is a strong base as well as a nucleophile, high temperatures promote E2 elimination over SN2 substitution, yielding a styrene derivative. To suppress this, the electrophile must be added dropwise at strictly 0 °C, allowing the SN2 pathway to kinetically outcompete elimination.

Section 6: References

  • Tolentino, K. T., et al. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." ChemRxiv (2021).[Link]

  • Shen, Y., et al. "Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6." Journal of Medicinal Chemistry 59.19 (2016): 9124-9139.[Link]

Sources

Technical Support Center: Resolving Solubility Issues with 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2-Bromophenyl)methoxy]piperidine . This resource is designed for researchers, medicinal chemists, and drug development professionals facing formulation and assay challenges with this specific building block.

1, but their functionalization often introduces severe physicochemical liabilities [4]. Due to its unique structural features—a highly lipophilic (2-bromophenyl)methoxy ether tail coupled with a basic piperidine ring—this compound exhibits complex phase behavior in aqueous media, often leading to rapid precipitation or gelation.

Section 1: Physicochemical Profiling & The Root Cause of Insolubility

Understanding why 4-[(2-Bromophenyl)methoxy]piperidine precipitates is the first step to resolving the issue. The molecule possesses competing chemical domains:

  • The Lipophilic Core: The ortho-bromophenyl ether moiety is extremely hydrophobic. Bromine is a large, polarizable, and highly lipophilic halogen that drastically increases the compound's LogP.

  • The Basic Amine: The secondary amine of the piperidine ring has a predicted pKa of ~9.8.

The Causality of Precipitation: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (>99%). However, the massive hydrophobic bulk of the (2-bromophenyl)methoxy group forces water molecules to form a highly ordered, entropically unfavorable clathrate cage around it. When the thermodynamic barrier to hydration is too high, the compound minimizes its surface area exposed to water by rapidly precipitating or forming an oily, separate phase.

Table 1: Predicted Physicochemical Properties & Solubility Impact
ParameterEstimated ValueImpact on Aqueous Solubility
Molecular Weight 270.17 g/mol Moderate size; not the primary driver of insolubility.
LogP (Octanol/Water) ~3.2High lipophilicity; strongly drives partitioning out of aqueous phases.
pKa (Piperidine NH) ~9.8Compound is ionized at pH < 8.5, but lipophilicity often overrides the ionic hydration.
Hydrogen Bond Donors 1 (NH)Limited hydration potential; relies entirely on the protonated amine.
Hydrogen Bond Acceptors 2 (N, O)The ether oxygen is sterically hindered by the ortho-bromo group, reducing H-bonding.

Section 2: Troubleshooting Guide & FAQs

Q1: I dissolved 4-[(2-Bromophenyl)methoxy]piperidine in DMSO, but it immediately crashed out when I added it to my in vitro assay buffer (pH 7.4). How can I prevent this? A1: This is a classic case of exceeding the compound's kinetic solubility limit due to a "solvent shift." When the DMSO stock is diluted into the aqueous buffer, the local concentration of the highly lipophilic (2-bromophenyl)methoxy group exceeds its thermodynamic solubility, causing rapid nucleation.

  • Causative Fix: You must lower the thermodynamic barrier to solvation. Instead of direct dilution, use a stepwise co-solvent cascade. Dilute the DMSO stock with a bridging solvent like PEG 400 or Propylene Glycol before introducing it to the aqueous buffer. 2 [2].

Q2: I tried to form the hydrochloride (HCl) salt to improve water solubility, but the resulting solid forms a cloudy suspension or a gel in water. What went wrong? A2: 3 [1], the HCl salt of highly lipophilic amines often suffers from the "common ion effect" in physiological buffers (which are rich in chloride ions). Furthermore, the amphiphilic nature of the protonated piperidine (hydrophilic head) and the bromophenyl ether (hydrophobic tail) causes the molecules to self-assemble into micelles or liquid crystalline gel phases rather than forming a true solution.

  • Causative Fix: Conduct a counterion screen using larger, more polarizable, or multi-protic acids (e.g., mesylate, citrate, or tartrate). These counterions disrupt the tight packing of the lipophilic tails and prevent gelation.

Q3: My in vivo efficacy study requires a high-concentration aqueous formulation (e.g., >5 mg/mL), but organic co-solvents are too toxic for the animals. What is the best formulation strategy? A3: 4 [3], specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Causative Fix: The internal cavity of β-cyclodextrin is perfectly sized to encapsulate the (2-bromophenyl)methoxy moiety via van der Waals interactions, shielding the hydrophobic tail from water. The protonated piperidine ring remains exposed to the aqueous environment, maintaining overall water solubility.

Section 3: Experimental Protocols

Protocol A: Step-by-Step Co-Solvent Formulation for In Vitro Assays

This protocol utilizes a bridging solvent to prevent solvent-shift precipitation, ensuring a self-validating clear solution for biological assays.

  • Stock Preparation: Dissolve 4-[(2-Bromophenyl)methoxy]piperidine (free base) in 100% anhydrous DMSO to a concentration of 50 mM.

  • Bridging Solution: In a separate vial, prepare a 50/50 (v/v) mixture of PEG 400 and Tween-80.

  • Intermediate Dilution: Add 20 µL of the 50 mM DMSO stock to 80 µL of the bridging solution. Vortex vigorously for 60 seconds. (Yields a 10 mM stock in 20% DMSO / 40% PEG 400 / 40% Tween-80).

  • Aqueous Addition (Critical Step): While vortexing the intermediate solution, add 900 µL of your target aqueous buffer (e.g., PBS pH 7.4) dropwise (approx. 1 drop per second). Do not dump the buffer in all at once.

  • Validation: Analyze the final 1 mM solution via nephelometry or visually inspect for Tyndall scattering (using a laser pointer) to confirm the absence of colloidal aggregates.

Protocol B: Preparation of HP-β-CD Inclusion Complex

This protocol generates a solvent-free, highly concentrated aqueous solution suitable for in vivo dosing.

  • Host Preparation: Dissolve 20% (w/v) HP-β-CD in sterile Water for Injection (WFI).

  • Guest Addition: Weigh the required mass of 4-[(2-Bromophenyl)methoxy]piperidine (as the free base or mesylate salt) to achieve a 10 mg/mL final concentration.

  • Equilibration: Add the compound to the HP-β-CD solution. The mixture will initially be a cloudy suspension.

  • Energy Input: Sonicate the suspension in a bath sonicator at 25°C for 30–60 minutes. The mechanical energy facilitates the insertion of the bromophenyl ether tail into the cyclodextrin cavity.

  • Validation & Sterilization: Once the solution turns completely clear, filter it through a 0.22 µm PVDF syringe filter. This removes any uncomplexed drug and ensures sterility for animal dosing.

Section 4: Workflows & Visualizations

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Assess pH vs. pKa (Piperidine pKa ~9.8) Start->CheckPH Branch1 pH > 8.5 (Free Base Dominates) CheckPH->Branch1 Branch2 pH < 8.5 (Protonated Dominates) CheckPH->Branch2 Action1 Acidify Buffer or Formulate as Salt Branch1->Action1 Action2 Assess Lipophilic Tail Aggregation Branch2->Action2 SubAction1 Use Co-Solvents (DMSO/PEG400) Action2->SubAction1 In vitro assays SubAction2 Cyclodextrin Complexation Action2->SubAction2 In vivo dosing

Decision tree for troubleshooting the aqueous solubility of 4-[(2-Bromophenyl)methoxy]piperidine.

CyclodextrinMechanism Guest 4-[(2-Bromophenyl)methoxy]piperidine (Hydrophobic Tail + Basic Head) Process Aqueous Sonication & Equilibration Guest->Process Host HP-β-Cyclodextrin (Hydrophobic Cavity) Host->Process Complex Inclusion Complex (Tail Encapsulated, Head Hydrated) Process->Complex van der Waals interactions

Mechanism of HP-β-CD inclusion complex formation to shield the lipophilic bromophenyl ether tail.

Section 5: References

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Purifying 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 4-[(2-Bromophenyl)methoxy]piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important piperidine derivative. Our goal is to provide practical, in-depth solutions to common challenges encountered during the purification of this compound, moving beyond simple protocols to explain the chemical principles behind each step.

Introduction: The Challenge of Purity

The synthesis of 4-[(2-Bromophenyl)methoxy]piperidine is most commonly achieved via the Williamson ether synthesis, a robust and well-established method.[1][2][3] The core reaction involves the deprotonation of 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace the bromide from 2-bromobenzyl bromide.

While the synthesis itself is straightforward, the primary challenge lies in the purification. The crude reaction mixture often contains a variety of by-products that are structurally similar to the desired product, making separation a non-trivial task. This guide provides a structured approach to identifying and removing these impurities effectively.

Section 1: Understanding By-Product Formation

A successful purification strategy begins with a thorough understanding of what impurities are present and how they were formed.

FAQ: What are the primary by-products in this reaction?

The most common impurities arise from side reactions of the starting materials and the product itself. These include unreacted starting materials, products of self-condensation, and over-alkylation.

Primary Reaction Pathway

The desired reaction is an SN2 substitution between the 4-hydroxypiperidine alkoxide and 2-bromobenzyl bromide.[2]

4-Hydroxypiperidine 4-Hydroxypiperidine Alkoxide Alkoxide 4-Hydroxypiperidine->Alkoxide + Strong Base (e.g., NaH) Base Base Product 4-[(2-Bromophenyl)methoxy]piperidine Alkoxide->Product + 2-Bromobenzyl Bromide (SN2 Reaction) 2-Bromobenzyl Bromide_start 2-Bromobenzyl Bromide

Caption: The Williamson ether synthesis pathway.
By-Product Formation Pathways

Several competing reactions can occur simultaneously, leading to a complex crude mixture.

cluster_reactants Reactants cluster_products Products & By-products 4HP 4-Hydroxypiperidine Target Desired Product (O-Alkylation) 4HP->Target O-Alkylation N_Alk N-Alkylation Product 4HP->N_Alk N-Alkylation BnzBr 2-Bromobenzyl Bromide BnzBr->Target BnzBr->N_Alk Di_Alk O,N-Dialkylation Product BnzBr->Di_Alk Di_Bnz bis(2-bromobenzyl) ether BnzBr->Di_Bnz Self-Condensation or reaction with trace H2O/Hydroxide Target->Di_Alk N-Alkylation of Product

Caption: Formation pathways of common by-products.

Section 2: Troubleshooting and Purification Guide

This section addresses specific purification challenges in a question-and-answer format.

Issue 1: Presence of Unreacted 4-Hydroxypiperidine

Q: My crude NMR or TLC analysis shows a significant amount of a polar, water-soluble impurity identified as 4-hydroxypiperidine. How can I remove it?

A: 4-Hydroxypiperidine is significantly more polar than the desired product and possesses a basic nitrogen atom. This makes it an ideal candidate for removal via an acid-base extraction.

  • The Principle (Causality): During the workup, washing the organic layer (e.g., Ethyl Acetate, Dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic nitrogen atoms of both the starting material and the desired product. This forms their respective hydrochloride salts, which are highly soluble in water and will be extracted from the organic layer. Non-basic impurities, such as the bis(2-bromobenzyl) ether by-product, will remain in the organic phase. Subsequently, the acidic aqueous layer is separated, cooled, and made basic (e.g., with 2M NaOH) to deprotonate the ammonium salts, regenerating the free bases. The desired product, now less water-soluble, can be back-extracted into a fresh organic layer, leaving inorganic salts behind.[4]

  • Troubleshooting Step: See Protocol 1: Aqueous Acid-Base Extraction for a detailed methodology.

Issue 2: Contamination with bis(2-bromobenzyl) ether and N-Alkylated By-products

Q: My LC-MS analysis shows peaks corresponding to my product, but also significant amounts of the N-alkylated derivative and/or bis(2-bromobenzyl) ether. An acid wash didn't remove them. What is the next step?

A: This is the most common and challenging purification scenario. These by-products often have similar polarities to the desired product, making simple extraction ineffective. The definitive method for separation is silica gel flash column chromatography.

  • The Principle (Causality): Separation on silica gel is based on the different affinities of compounds for the polar stationary phase.

    • bis(2-bromobenzyl) ether is the least polar of the main components as it lacks a basic nitrogen and hydroxyl group. It will elute first.

    • The O,N-Dialkylated Product is a tertiary amine and is less polar than the desired product because it lacks the N-H bond that can interact with the silica. It will elute after the dibenzyl ether.

    • The desired 4-[(2-Bromophenyl)methoxy]piperidine is a secondary amine, making it more polar than the tertiary amine and dibenzyl ether by-products. It will have a stronger affinity for the silica gel and elute last among these three.[5]

  • Troubleshooting Step: A gradient elution from a non-polar solvent system (like hexane/ethyl acetate) to a more polar one is typically required. To prevent "tailing" of the basic amine products on the acidic silica gel, it is standard practice to add a small amount of a volatile base, such as triethylamine (~1%), to the eluent.[6] See Protocol 2: Flash Column Chromatography for a detailed methodology.

Issue 3: The Purified Product is an Oil and Fails to Solidify

Q: After chromatography, I have a pure oil, but the literature reports a solid. How can I induce crystallization?

A: The failure of a compound to crystallize is often due to the presence of minor, persistent impurities that disrupt the formation of a crystal lattice.[7][8] If the product is indeed pure by NMR and LC-MS, converting it to a salt is an excellent strategy to obtain a stable, crystalline solid.

  • The Principle (Causality): The formation of a salt, such as a hydrochloride salt, introduces strong ionic interactions. These forces help to organize the molecules into a well-defined and stable crystal lattice, significantly increasing the melting point and promoting solidification.

  • Troubleshooting Step: The most common method is to dissolve the purified free-base oil in a non-polar, anhydrous solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise. The hydrochloride salt will typically precipitate immediately as a white solid. See Protocol 3: Crystallization via HCl Salt Formation for a detailed procedure.

Section 3: Data Summary and Experimental Protocols

Comparative Data of Key Compounds

For effective purification, it is crucial to understand the properties of the compounds in your mixture.

CompoundStructureApprox. MW ( g/mol )PolarityKey Features
Desired Product 4-[(2-Bromophenyl)methoxy]piperidine284.18HighSecondary amine (basic), Ether
4-Hydroxypiperidine Starting Material101.15Very HighSecondary amine (basic), Alcohol
2-Bromobenzyl Bromide Starting Material249.94Low-MediumAlkyl Halide, Electrophilic
O,N-Dialkylation Product By-product452.19MediumTertiary amine (basic), 2x Ether
bis(2-bromobenzyl) ether By-product340.04LowEther, Non-basic
Protocol 1: Aqueous Acid-Base Extraction

This protocol is designed to remove highly polar and basic/acidic impurities.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL per gram). Combine the aqueous layers. The desired product and unreacted 4-hydroxypiperidine are now in the aqueous phase. The organic phase contains non-basic impurities like bis(2-bromobenzyl) ether.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH solution with swirling until the pH is >12 (confirm with pH paper).

  • Back-Extraction: Extract the now basic aqueous solution with fresh ethyl acetate (3 x 15 mL per gram). The deprotonated product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of highly polar impurities.

Protocol 2: Flash Column Chromatography

This protocol is for separating the product from by-products of similar polarity.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar eluent (e.g., hexanes or petroleum ether) and a polar eluent (e.g., ethyl acetate). Add 1% triethylamine to the solvent mixture. An ideal system will give the desired product an Rf value of ~0.3.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimum of eluent and load it directly onto the column (wet loading).

  • Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc in Hexanes to 30% EtOAc in Hexanes) to elute the compounds.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Crystallization via HCl Salt Formation

This protocol is for obtaining a stable, crystalline solid from a purified oil.

  • Dissolution: Dissolve the purified oily product in a minimum amount of anhydrous diethyl ether (or ethyl acetate).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Washing and Drying: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities. Dry the white solid under high vacuum to a constant weight.

References
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules. [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][10]-thiazepin-3(2H)-one. (2003). Journal of the Chinese Chemical Society. [https://jcs.chemsoc.org.tw/articles/2003/50/5/Synthesis%20of%202-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[9][10]-thiazepin-3(2H)-one.pdf]([Link]9][10]-thiazepin-3(2H)-one.pdf)

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. (n.d.).
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Conversion of di:benzyl ether into benzyl chloride. (n.d.).
  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (n.d.). ResearchGate. [Link]

  • A kind of purification method of high-purity piperidine. (n.d.).
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

  • Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. (2013). Organic Syntheses. [Link]

  • Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (2015). Catalysis Communications. [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 4-[(2-Bromophenyl)methoxy]piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-[(2-Bromophenyl)methoxy]piperidine and its various salt forms. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the isolation of this crucial intermediate. As a substituted piperidine, achieving a crystalline solid with high purity, desirable morphology, and a stable polymorphic form is paramount for successful downstream processing and API synthesis.

This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is crystallization of 4-[(2-Bromophenyl)methoxy]piperidine as a salt form necessary?

The freebase form of 4-[(2-Bromophenyl)methoxy]piperidine may be an oil or a low-melting-point solid, making it difficult to purify and handle on a large scale. Converting it to a salt form, such as a hydrochloride (HCl) or tosylate (TsOH), typically increases the melting point and enhances crystallinity.[1][2] This process is fundamental for purification, as impurities often remain in the "mother liquor" during crystallization.[3] Furthermore, the salt form can improve the compound's stability and handling characteristics, which are critical in pharmaceutical development.[][5]

Q2: Which salt form (e.g., hydrochloride, besylate, tosylate) is best?

The optimal salt form depends on the desired physicochemical properties of the final product, including solubility, stability, and lack of hygroscopicity. There is no single "best" salt.

  • Hydrochloride (HCl) salts are common and often straightforward to prepare. However, they can sometimes be hygroscopic.

  • Sulfonate salts like tosylates and besylates, or carboxylate salts, can offer different crystal packing arrangements and may lead to more stable, less hygroscopic crystalline forms.[6][7]

A salt screening study is the most effective way to determine the ideal counter-ion for your specific application. This involves reacting the freebase with a variety of acids in different solvent systems to identify which combinations yield stable, high-quality crystals.[8]

Q3: What are the key parameters that control the crystallization process?

Crystallization is governed by thermodynamics (solubility) and kinetics (nucleation and growth). The primary parameters you can control are:

  • Solvent System: The choice of solvent and any anti-solvent is the most critical factor. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

  • Supersaturation: This is the driving force for crystallization. It's the state where the concentration of the compound in the solution is higher than its solubility limit.[10] It is typically achieved through cooling, solvent evaporation, or adding an anti-solvent.[11]

  • Temperature and Cooling Rate: The rate at which you cool the solution directly impacts crystal size and purity. Slow cooling generally yields larger, purer crystals.[]

  • Agitation: Stirring affects heat and mass transfer, which can influence nucleation and crystal growth.

  • Seeding: Introducing a small number of crystals of the desired product can control the onset of crystallization and help obtain a specific polymorphic form.[10]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of 4-[(2-Bromophenyl)methoxy]piperidine salts. The following decision tree provides a high-level overview of the troubleshooting workflow.

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield / Purity start Start: Dissolve Crude Salt in Minimum Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Success: Crystals Formed observe->crystals Ideal Outcome no_crystals Problem: No Crystals observe->no_crystals Nothing Happens oil_out Problem: 'Oiling Out' observe->oil_out Liquid Droplets Form low_yield Problem: Low Yield / Poor Purity observe->low_yield Crystals Form, but Result is Poor nc1 Is solution supersaturated? Evaporate some solvent or add anti-solvent. no_crystals->nc1 oo1 Supersaturation is too high. Re-heat to dissolve oil. oil_out->oo1 ly1 Did you use too much solvent? Reduce solvent volume. low_yield->ly1 nc2 Induce Nucleation: 1. Scratch flask walls. 2. Add seed crystals. nc1->nc2 nc3 Cool to lower temperature (e.g., ice bath). nc2->nc3 oo2 Add more 'good' solvent (10-20% more). oo1->oo2 oo3 Cool SLOWLY. Consider seeding at a temperature above oiling point. oo2->oo3 oo4 Change solvent system to one with lower boiling point. oo3->oo4 ly2 Was cooling incomplete? Allow more time at low temp. ly1->ly2 ly3 Re-slurry in a different solvent to improve purity. ly2->ly3

Caption: General troubleshooting workflow for crystallization.

Q4: My compound has "oiled out" instead of crystallizing. What do I do?

The Problem: "Oiling out" is when your compound separates from the solution as a liquid phase instead of a solid.[12][13] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid product (or a solid heavily plasticized by solvent).[14] Oiled-out products are often impure and can solidify into an amorphous glass, which is difficult to handle.[13]

The Cause & Solution: This is a classic sign of excessive supersaturation being generated too quickly. The system relieves this high driving force by the fastest means possible: liquid-liquid phase separation.

Troubleshooting Steps:

  • Reduce Supersaturation: Gently heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount (10-20% by volume) of the primary ("good") solvent. This will keep your compound soluble for longer during the cooling phase, preventing premature separation.[12]

  • Slow Down the Cooling: This is critical. Instead of placing the flask on the benchtop, allow it to cool slowly in its heating mantle (with the heat turned off) or in a Dewar flask. A slower cooling rate reduces the level of supersaturation at any given time, favoring orderly crystal growth over oiling out.[14]

  • Utilize Seeding: If you have pure crystals, add a tiny amount (a speck on a spatula) once the solution has cooled slightly but is still well above the temperature where it previously oiled out. This provides a template for proper crystallization to begin.[10][13]

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your salt. Consider a solvent with a lower boiling point. For example, if you are using isopropanol, try ethyl acetate or acetone.

Q5: I’m not getting any crystals, even after cooling the solution. What's wrong?

The Problem: The solution remains clear, indicating that it has not reached a sufficient level of supersaturation for nucleation (the birth of new crystals) to occur.

The Cause & Solution: This can be due to two main reasons: either the solution is too dilute (not enough compound per unit of solvent), or there is a kinetic barrier to nucleation.

Troubleshooting Steps:

  • Increase Concentration: If you used too much solvent, you can carefully remove some under reduced pressure (using a rotary evaporator) and then attempt to cool the more concentrated solution again.[12]

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[12]

  • Add Seed Crystals: This is the most reliable method. Adding a few pre-existing crystals of the pure product provides a template for further crystal growth, bypassing the difficult nucleation step.[9]

  • Use an Anti-Solvent: If you are using a single solvent system, consider an anti-solvent approach. See the protocol below.

  • Deeper Cooling: Cool the solution to a lower temperature using an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to smaller crystals or impurities crashing out.

Q6: My yield is very low. How can I improve it?

The Problem: You've successfully obtained crystals, but the final isolated mass is significantly lower than expected.

The Cause & Solution: Low yield is typically a solubility issue. A significant portion of your compound remains dissolved in the mother liquor after filtration.

Troubleshooting Steps:

  • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[12] Use the absolute minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for the solution to reach its final, low temperature before filtration. Crystallization is a time-dependent process.

  • Select an Appropriate Anti-Solvent (if applicable): In an anti-solvent crystallization, ensure you have added enough of the anti-solvent to sufficiently lower the solubility of your product.

  • Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold solvent (or anti-solvent). Using room temperature or warm solvent will redissolve some of your product.

  • Check the Mother Liquor: You can often recover a "second crop" of crystals by concentrating the mother liquor (e.g., reducing the volume by half) and re-cooling. Note that this second crop may be less pure than the first.

Key Experimental Protocols

Protocol 1: Solvent System Screening

This protocol helps identify a suitable solvent or solvent/anti-solvent pair for crystallization.

  • Preparation: Place approximately 20-30 mg of your 4-[(2-Bromophenyl)methoxy]piperidine salt into several small test tubes or vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate solubility. Solvents that dissolve the compound readily at room temperature are generally poor single-solvent choices but may be good "solvents" in an anti-solvent system.

  • Heating: For vials where the solid did not dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid dissolves.

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then cool further in an ice bath. Observe which systems produce a good yield of crystalline solid.

  • Data Summary: Record your observations in a table.

Solvent TestedSolubility at RTSolubility at Elevated Temp.Outcome Upon Cooling
IsopropanolSparingly solubleSolubleCrystalline precipitate
Ethyl AcetateSolubleN/ANo precipitate
HeptaneInsolubleInsolubleN/A
TolueneSparingly solubleSolubleSmall needles formed
Water (for HCl salt)SolubleN/ANo precipitate
AcetoneSolubleN/ANo precipitate

This is an example table; your results will vary. Based on this example, isopropanol and toluene are promising single-solvent candidates. Ethyl acetate, water, and acetone could be used as the primary solvent in an anti-solvent crystallization with an anti-solvent like heptane.

Protocol 2: Anti-Solvent Crystallization

This is a powerful technique when a single solvent is not effective.

  • Dissolution: Dissolve the crude salt in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Setup: Place the solution in a flask with gentle stirring.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise. You should observe the solution becoming locally cloudy where the drops hit, and then clearing with stirring.

  • Nucleation Point: Continue adding the anti-solvent until a faint, permanent cloudiness persists. This is the point of nucleation.

  • Crystal Growth: At this point, stop adding the anti-solvent and allow the solution to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Complete Precipitation: Add a further portion of the anti-solvent (e.g., 0.5 to 1.0 volume equivalents relative to the initial good solvent) to maximize the yield.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry.

Sources

Technical Support Center: Troubleshooting 2-Bromophenyl Reactivity in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing low reactivity or reaction failure when utilizing the 2-bromophenyl group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Causality of Low Reactivity: A Mechanistic Perspective

The 2-bromophenyl group presents a unique dual-challenge in cross-coupling chemistry: steric hindrance and electronic deactivation .

Unlike para- or meta-substituted aryl bromides, the ortho-substituent creates a physical barricade around the C–Br bond. This steric shield significantly raises the activation energy required for the Palladium(0) active species to undergo oxidative addition[1]. Furthermore, if the ortho-group is electron-donating (e.g., an ether or amine), it increases the electron density of the aromatic ring, making the oxidative addition step thermodynamically less favorable[1].

To overcome this, the catalytic system must be carefully engineered. The solution lies in utilizing (such as SPhos or XPhos)[2]. These ligands offer a highly electron-rich dialkylphosphine center that forces electron density onto the palladium, accelerating oxidative addition. Simultaneously, their extreme steric bulk facilitates the final reductive elimination step, pushing the biaryl product off the metal center[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Bottleneck: 2-Bromophenyl Sterics) Pd0->OxAdd Ar-Br PdII_1 Trans-Pd(II)(Ar)(Br)L2 OxAdd->PdII_1 TransMet Transmetalation (Base Mediated) PdII_1->TransMet Ar'-B(OH)2 + Base PdII_2 Trans-Pd(II)(Ar)(Ar')L2 TransMet->PdII_2 RedElim Reductive Elimination (Promoted by Bulky Ligands) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition bottleneck for 2-bromophenyl substrates.

Troubleshooting FAQs & Diagnostic Logic

Q1: My reaction shows zero conversion of the 2-bromophenyl starting material. What is the primary failure point? A1: This is a classic symptom of oxidative addition failure. The steric bulk of the ortho-position is preventing the Pd(0) species from inserting into the C–Br bond[1]. Solution: Abandon standard ligands like PPh₃ or dppf. Switch to a highly active, electron-rich, and sterically demanding ligand like SPhos or XPhos[1]. Additionally, switch from a Pd(II) salt to a Pd G3 or G4 precatalyst to ensure rapid, quantitative generation of the active Pd(0) species.

Q2: The 2-bromophenyl starting material is fully consumed, but my yield is <20%. The major byproduct is the dehalogenated arene (protodehalogenation). A2: Protodehalogenation occurs when the Pd(II) intermediate reacts with a proton source (like trace water or an alcohol solvent) before transmetalation can occur[4]. Steric hindrance slows down transmetalation, giving this side reaction time to outcompete the main cycle. Solution: Ensure strictly anhydrous conditions. Switch to a weaker, finely milled anhydrous base (e.g., K₃PO₄ instead of aqueous Na₂CO₃) and transition to an aprotic solvent system like anhydrous Toluene or 1,4-Dioxane[5].

Q3: I observe significant homocoupling of my boronic acid, leaving the 2-bromophenyl unreacted. A3: Homocoupling is an oxidative side reaction driven by the presence of trace oxygen or unreduced Pd(II) species[4]. Because the 2-bromophenyl group is slow to react, the boronic acid acts as a reductant for the catalyst instead. Solution: Rigorously exclude oxygen using freeze-pump-thaw degassing[4]. Do not rely on the boronic acid to reduce Pd(II) to Pd(0); use a pre-reduced Pd(0) source (like Pd₂(dba)₃) paired with a Buchwald ligand[6].

Troubleshooting Start Low Yield with 2-Bromophenyl CheckSM Is Ar-Br Consumed? Start->CheckSM No No: Poor Ox. Addition CheckSM->No Yes Yes: Side Reactions CheckSM->Yes Sol1 Use SPhos/XPhos Ligands No->Sol1 Sol2 Use Pd G3/G4 Precatalyst No->Sol2 Identify Identify Byproduct Yes->Identify Dehal Protodehalogenation Identify->Dehal Homo Homocoupling Identify->Homo Sol3 Anhydrous Solvent & Base Dehal->Sol3 Sol4 Strict O2 Exclusion Homo->Sol4

Caption: Troubleshooting logic tree for diagnosing and resolving low reactivity in cross-coupling.

Quantitative Data: Ligand Selection for Sterically Hindered Substrates

Selecting the correct ligand is the single most critical variable when dealing with 2-bromophenyl substrates. The table below summarizes the expected performance of common ligands based on their steric profile (measured by % Buried Volume,


) and electronic properties[1].
LigandLigand ClassSteric Profile (

)
Electronic ProfileExpected Yield with 2-Bromophenyl
PPh₃ Monodentate Phosphine~25%Low< 10% (Stalls at Ox. Addition)
dppf Bidentate Phosphine~30%Moderate15 - 30% (Sluggish)
SPhos Buchwald Biaryl~35%Very High80 - 95% (Highly Efficient)
XPhos Buchwald Biaryl~40%Very High85 - 98% (Optimal for extreme sterics)

Validated Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating control . By running a parallel reaction with an unhindered substrate (e.g., 4-bromotoluene), you can definitively decouple catalyst death from substrate-specific steric hindrance[6].

Materials Required:
  • Catalyst: XPhos Pd G3 precatalyst (2 mol%)

  • Ligand: XPhos (2 mol% - to maintain a 1:1 Pd:L ratio)

  • Base: Anhydrous, finely milled K₃PO₄ (2.0 equivalents)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 mins)

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromophenyl substrate (1.0 equiv) and the boronic acid (1.2 equiv).

    • Self-Validation Step: In a separate, identical Schlenk tube, set up the exact same reaction using 4-bromotoluene instead of the 2-bromophenyl substrate.

  • Catalyst & Base Addition:

    • Add XPhos Pd G3 (2 mol%), XPhos ligand (2 mol%), and anhydrous K₃PO₄ (2.0 equiv) to both tubes.

  • Solvent Addition & Degassing:

    • Evacuate and backfill the tubes with Argon (3 cycles).

    • Add the rigorously degassed 1,4-Dioxane (to achieve a 0.2 M concentration) via a gas-tight syringe.

  • Reaction Execution:

    • Seal the tubes and heat to 80 °C in a pre-heated oil bath.

    • Diagnostic Checkpoint: After 2 hours, sample both reactions for GC-MS or LC-MS. If the 4-bromotoluene control is complete but the 2-bromophenyl reaction is stalled, the catalytic cycle is active, but the temperature/time must be increased to overcome the specific steric barrier of the 2-bromophenyl group.

  • Workup:

    • Upon completion, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • The Buchwald–Hartwig Amination: Mechanistic Insights and Applications Source: Grokipedia Chemical Database URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: Shaanxi Normal University (Xingwei Li Research Group) URL:[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI Molecules URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions During Piperidine Nitrogen Protection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit synthetic routes where the seemingly trivial protection of a secondary amine derails an entire drug development campaign. While protecting unsubstituted piperidine is straightforward, functionalized piperidines—such as hydroxypiperidines, chiral pipecolic acids, and piperazines—present significant chemoselectivity and stereochemical challenges.

This guide bypasses generic advice to focus on the causality of side reactions (why they happen at a mechanistic level) and provides self-validating troubleshooting frameworks to ensure your synthetic steps are robust, reproducible, and scalable.

Diagnostic Decision Tree

Before altering your protocol, identify the specific mechanistic failure. Use the diagnostic workflow below to categorize your side reaction.

TroubleshootingTree Start Piperidine Protection Issue Q1 Multiple peaks on LC-MS? (+100 Da for Boc) Start->Q1 Q2 Loss of Enantiomeric Excess (Chiral Piperidines)? Start->Q2 Q3 Unexpected Mass / Degradation? Start->Q3 OverReact Over-Acylation / O-Boc formation Q1->OverReact Yes Racemize Base-Catalyzed Racemization Q2->Racemize Yes RingOpen Ring Fragmentation Q3->RingOpen Yes Sol1 Remove DMAP, use biphasic conditions OverReact->Sol1 Sol2 Use Schotten-Baumann conditions Racemize->Sol2 Sol3 Avoid strong bases (e.g., s-BuLi) RingOpen->Sol3

Caption: Diagnostic workflow for piperidine protection side reactions.

Frequently Asked Questions & Troubleshooting

Module A: Chemoselectivity & Over-Acylation

Q: I am attempting to Boc-protect 3-hydroxypiperidine, but LC-MS shows a massive +200 Da peak indicating di-protection. How do I prevent O-acylation?

A: This is a classic failure of kinetic versus thermodynamic control. The secondary amine of piperidine is intrinsically more nucleophilic than the hydroxyl group. Under strictly kinetic control (low temperature, mild or no base), the amine reacts exclusively.

However, chemists often reflexively add 4-dimethylaminopyridine (DMAP) to accelerate sluggish reactions. DMAP reacts with Boc-anhydride (


) to form a hyper-electrophilic acylpyridinium intermediate. This intermediate is so reactive that it overrides the intrinsic nucleophilicity difference, forcing the acylation of the less reactive hydroxyl group and resulting in 

-diBoc formation [1].

To minimize this, eliminate DMAP and utilize a water-mediated, catalyst-free system. Water stabilizes the transition state via hydrogen bonding, naturally accelerating the amine protection without activating the hydroxyl group [2].

Pathway Substrate Hydroxypiperidine + Boc2O Kinetic Kinetic Control (No DMAP, 0°C) Substrate->Kinetic Thermo Hyperactive Intermediate (+ DMAP, RT) Substrate->Thermo N_Boc N-Boc Piperidine (Desired) Kinetic->N_Boc High Selectivity Thermo->N_Boc Minor N_O_diBoc N,O-diBoc Piperidine (Side Product) Thermo->N_O_diBoc O-Acylation

Caption: Kinetic vs. thermodynamic control in the Boc protection of hydroxypiperidines.

Table 1: Impact of Reaction Conditions on Chemoselectivity (3-Hydroxypiperidine +


) 
Solvent SystemBase / AdditiveTempN-Boc YieldN,O-diBoc YieldMechanistic Causality
DCM

(1.5 eq)
25 °C85%5%Intrinsic kinetic preference for nitrogen; minor O-acylation due to prolonged exposure.
DCMDMAP (0.1 eq)25 °C15%80%DMAP generates a hyper-electrophilic intermediate, overriding kinetic control.

/ Acetone
None25 °C98%<1%Water stabilizes the transition state; strictly N-selective without base catalysis.
Module B: Stereochemical Integrity in Chiral Piperidines

Q: My chiral piperidine (e.g., L-pipecolic acid) is losing enantiomeric excess (ee) during Cbz or Boc protection. Why is racemization occurring?

A: Racemization in chiral amino acids during protection is almost exclusively base-catalyzed. When protecting the nitrogen of a piperidine-2-carboxylic acid, the presence of strong organic bases (like


 or DIPEA) can induce enolization at the 

-carbon. Furthermore, if the carboxylic acid is inadvertently activated, it can cyclize with the newly formed carbamate to form an optically labile azlactone intermediate [3].

The Fix: Switch to Schotten-Baumann conditions . By using a biphasic mixture of an organic solvent and aqueous


 or 

, the pH is buffered strictly between 8 and 9. This is basic enough to neutralize the amine hydrochloride salt for nucleophilic attack, but too weak to abstract the

-proton or promote azlactone formation.
Module C: Ring Fragmentation

Q: I am trying to protect a sterically hindered piperazine derivative, but I am observing ring-opened byproducts. What causes this fragmentation?

A: Ring fragmentation is a severe side reaction typically observed when protecting groups are applied under harsh lithiation conditions or when extreme steric bulk forces conformational strain. For example, during the lithiation/trapping of


-Boc-

-allyl piperazines using strong bases like s-BuLi, the base can trigger a

-elimination event, leading to ring-opening [4].

The Fix: If your synthetic route requires lithiation or strong bases after protection, ensure you are using diamine-free cryogenic conditions (-78 °C) and avoid bulky distal protecting groups (like cumyl) that sterically lock the piperidine ring into a conformation vulnerable to fragmentation.

Self-Validating Experimental Protocols

To guarantee reproducibility, a protocol must validate itself in real-time. Use the following methodology for the chemoselective protection of functionalized piperidines.

Protocol 1: Chemoselective N-Boc Protection of Hydroxypiperidines (Water-Mediated)

Step 1: Substrate Dissolution & Baseline Establishment

  • Action: Dissolve the hydroxypiperidine (1.0 eq) in a 1:1 mixture of Acetone and Deionized Water (0.5 M concentration).

  • Validation Check: Spot the solution on a TLC plate and stain with Ninhydrin. A dark purple/blue spot establishes the exact

    
     of your free secondary amine.
    

Step 2: Electrophile Addition

  • Action: Cool the flask to 0 °C using an ice bath. Add

    
     (1.05 eq) dropwise over 10 minutes.
    
  • Causality: The low temperature strictly enforces kinetic control, preventing the hydroxyl group from reacting.

  • Validation Check: Observe the reaction mixture. You must see steady gas evolution (

    
    ). If bubbling does not occur, your 
    
    
    
    has degraded into tert-butanol and must be replaced.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (approx. 2 hours).

  • Causality: Warming provides the activation energy required for the sterically hindered secondary amine to complete its nucleophilic attack on the anhydride.

Step 4: In-Process Control (IPC)

  • Action: Perform a second Ninhydrin TLC stain against your baseline from Step 1.

  • Validation Check: The reaction is only complete when the baseline

    
     spot is completely colorless (negative Ninhydrin). A positive stain means unreacted amine remains; do not proceed to workup until the stain is negative.
    

Step 5: Quench and Isolation

  • Action: Evaporate the acetone under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with 5% aqueous Citric Acid, followed by brine.
    
  • Causality: Citric acid is a mild acid that effectively protonates and removes any trace unreacted amine into the aqueous layer without being harsh enough to cleave the newly formed, acid-labile N-Boc group.

References

  • Heydari, A. et al. Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Wiley-VCH. Protection Reactions (Azlactone Intermediates and Racemization). Wiley-VCH. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose University Consortium. [Link]

Technical Support Center: Overcoming Steric Hindrance in 4-[(2-Bromophenyl)methoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bifunctional nature of 4-[(2-Bromophenyl)methoxy]piperidine. This scaffold presents two distinct steric challenges: the ortho-substituted aryl bromide (which heavily resists traditional cross-coupling) and the secondary piperidine amine (which is prone to conformational shielding and over-alkylation).

This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies to ensure your synthetic workflows succeed.

FAQ Section 1: Aryl Bromide Functionalization (Cross-Coupling)

Q1: My Suzuki-Miyaura cross-coupling at the 2-bromo position yields mostly unreacted starting material and protodehalogenation byproducts. How can I drive the reaction to completion?

Mechanism & Causality: The bulky piperidin-4-yl-methoxy ether linkage at the ortho position creates severe steric congestion around the palladium center. Standard bidentate ligands like dppf or simple phosphines like PPh₃ fail because they cannot adequately stabilize the monoligated Pd(0) active species, nor do they provide the necessary steric bulk to accelerate the rate-limiting reductive elimination step ()[1].

The Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. XPhos is specifically designed for ortho-substituted aryl halides. Its bulky dicyclohexylphosphino group and triisopropylphenyl ring force the palladium center into a highly reactive monoligated state, facilitating oxidative addition. Concurrently, its massive steric bulk "pushes" the coupled organic fragments together, drastically lowering the activation energy required for reductive elimination ()[1].

Q2: I am attempting a Buchwald-Hartwig amination with a secondary amine at the 2-bromo site, but the reaction stalls completely. Which ligand system is optimal?

Mechanism & Causality: In Buchwald-Hartwig aminations involving sterically hindered ortho-bromoarenes and secondary amines, reductive elimination becomes the absolute rate-limiting step due to the high energy barrier required to bring two bulky groups together ()[2]. Relying on inherent steric hindrance control to achieve selectivity is notoriously difficult, making precise ligand selection paramount ()[3].

The Solution: RuPhos is the premier choice for this specific transformation. Computational density functional theory (DFT) studies confirm that as the steric hindrance of the amine and the aryl bromide increases, RuPhos significantly lowers the activation energy barrier for reductive elimination compared to other ligands like BrettPhos, which is optimized for primary amines ()[4]. Ensure you pair this with a strong base like NaOtBu to guarantee rapid deprotonation of the amine intermediate ()[5].

LigandSelection Start Target: 2-Bromo Site Cross-Coupling Q1 Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond) Q1->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Q1->Buchwald Amine XPhos Use XPhos / SPhos Accelerates Reductive Elimination Suzuki->XPhos AmineType Amine Type? Buchwald->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use BrettPhos Prevents Bis-Arylation Primary->BrettPhos RuPhos Use RuPhos Lowers Steric Barrier Secondary->RuPhos

Logical workflow for selecting optimal Pd-ligands for ortho-bromo cross-coupling.

FAQ Section 2: Piperidine Nitrogen Functionalization

Q3: Direct N-alkylation of the piperidine ring using alkyl halides is resulting in complex mixtures, including quaternary ammonium salts. How can I improve selectivity?

Mechanism & Causality: Direct nucleophilic substitution (S_N2) with alkyl halides is highly sensitive to steric hindrance. It frequently suffers from over-alkylation because the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to the formation of undesired quaternary ammonium salts ()[6].

The Solution: Transition your workflow to N-alkylation via reductive amination. By reacting the piperidine with an aldehyde or ketone, an iminium ion intermediate is formed. This intermediate is then selectively reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway completely circumvents the formation of quaternary ammonium salts and is highly tolerant of the steric bulk imposed by the 4-substituent ()[6].

NAlkylation Start Target: Piperidine Nitrogen Alkylation Direct Direct Alkylation (Alkyl Halide + Base) Start->Direct Path A (Avoid) Reductive Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Start->Reductive Path B (Preferred) Issue Steric Clash & Over-alkylation (Quaternary Salts Formed) Direct->Issue Success Selective Mono-alkylation (High Yield, Mild Conditions) Reductive->Success

Mechanistic divergence between direct N-alkylation and reductive amination.

Quantitative Data Summaries

Table 1: Ligand Selection Matrix for Ortho-Substituted Aryl Bromides
LigandTarget ReactionOptimal Catalyst LoadingRelative Activation Energy Barrier
XPhos Suzuki-Miyaura1–2 mol%Low (Accelerates reductive elimination)
RuPhos Buchwald-Hartwig (2° Amines)2–5 mol%Lowest for sterically hindered 2° amines
BrettPhos Buchwald-Hartwig (1° Amines)2–5 mol%Lowest for 1° amines; prevents bis-arylation
dppf General Cross-Coupling5–10 mol%Prohibitively High (Stalls at intermediate)
Table 2: Comparison of Piperidine N-Functionalization Strategies
StrategyReagentsByproduct Formation (%)Typical Yield (%)
Direct Alkylation Alkyl Halide, K₂CO₃, DMF20–40% (Quaternary salts)30–50%
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE< 2%85–95%

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of the Hindered Aryl Bromide

This protocol utilizes a visual validation system based on the oxidation state of the palladium center.

  • Preparation: In an oven-dried Schlenk flask, combine 4-[(2-Bromophenyl)methoxy]piperidine (1.0 equiv), the target boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and K₃PO₄ (2.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with Argon (repeat 3x). Self-Validation Checkpoint: Strict exclusion of oxygen prevents the formation of homocoupling byproducts, ensuring the boronic acid is entirely consumed by the cross-coupling cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (10:1 ratio).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Self-Validation Checkpoint: The solution will transition from a deep purple/red (indicative of resting Pd₂(dba)₃) to a pale yellow/brown, confirming the generation of the active monoligated Pd(0)-XPhos catalytic species.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Reductive Amination of the Piperidine Nitrogen

This protocol relies on chemoselective hydride reduction to prevent over-reaction.

  • Imine Formation: Dissolve the piperidine derivative (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 equiv). Self-Validation Checkpoint: The mild acidic environment ensures the equilibrium shifts toward the iminium intermediate without fully protonating all available secondary amines, which would stall the reaction.

  • Equilibration: Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Self-Validation Checkpoint: Unlike NaBH₄, NaBH(OAc)₃ will produce minimal to no hydrogen gas evolution, confirming the chemoselective reduction of the iminium ion over the unreacted carbonyl compounds.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate under reduced pressure.

References

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." PubMed Central (PMC), 2020.[Link]

  • Roering, A. J., et al. "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates." Organic Letters, 2012.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts Organic Chemistry.[Link]

Sources

stability of 4-[(2-Bromophenyl)methoxy]piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting for 4-[(2-Bromophenyl)methoxy]piperidine Under Acidic Conditions

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Overview

4-[(2-Bromophenyl)methoxy]piperidine is a bifunctional building block characterized by a basic secondary amine (piperidine ring) and an acid-labile benzylic ether linkage. When subjected to acidic environments, researchers must account for two distinct chemical events: the immediate, reversible protonation of the piperidine nitrogen, and the potential irreversible cleavage of the benzyl ether. This guide provides mechanistic insights, quantitative stability data, and validated protocols to help you control these variables during synthesis and purification.

Frequently Asked Questions (FAQs)

Q: Why does my product "disappear" during a standard dilute acid workup (e.g., 1M HCl)? A: The product has not degraded; it has partitioned into the aqueous layer. The piperidine nitrogen has a 1[1]. In any aqueous solution with a pH below 9, the nitrogen is quantitatively protonated to form a highly polar piperidinium salt. Because the molecule lacks other highly lipophilic masking groups, this salt is exceptionally water-soluble. To recover your product, you must basify the aqueous layer to pH > 10 using NaOH or K2CO3 before extracting with an organic solvent.

Q: Is the 2-bromobenzyl ether linkage stable to Trifluoroacetic Acid (TFA) during Boc deprotection? A: Yes, under standard room-temperature conditions (e.g., 20-50% TFA in DCM for 1-2 hours), the benzyl ether remains intact. Benzyl ethers generally require2[2]. TFA provides a highly acidic environment, but its conjugate base (trifluoroacetate) is a poor nucleophile, making it 3[3].

Q: What happens if I expose the compound to strong hydrohalic acids like HBr or HI? A: Strong acids such as aqueous HBr or HI will rapidly cleave the ether. The mechanism initiates with the protonation of the ether oxygen, transforming it into a superior leaving group. Because the adjacent carbon is benzylic, it can stabilize a partial positive charge, allowing the highly nucleophilic bromide or iodide ion to 3[3]. The degradation yields two fragments: piperidin-4-ol and 2-bromobenzyl bromide (or iodide).

Quantitative Stability Profile

To aid in reaction planning, the table below summarizes the stability of the 4-[(2-Bromophenyl)methoxy]piperidine ether linkage across various acidic environments.

Acidic ReagentConditionsEther StabilityPrimary OutcomeMechanism / Causality
Dilute HCl (1M) Aqueous, 25°C, 2hStable Salt FormationReversible protonation of piperidine. Cl⁻ is too weakly nucleophilic to cleave the ether at 25°C.
TFA (50% in DCM) Anhydrous, 25°C, 2hStable Salt FormationForms trifluoroacetate salt. The CF3COO⁻ anion is a poor nucleophile, preventing SN2 cleavage.
HBr (33% in AcOH) Anhydrous, 25°C, 4hCleaved DegradationBr⁻ is a strong nucleophile. Attacks the protonated benzylic carbon, yielding 2-bromobenzyl bromide.
BBr3 (1.0 M in DCM) Anhydrous, -78°C to 25°CCleaved DegradationStrong Lewis acid coordinates to ether oxygen. Rapid cleavage yields piperidin-4-ol.

Visualized Mechanisms & Workflows

Mechanism Start 4-[(2-Bromophenyl)methoxy]piperidine (Neutral Ether) Protonation Protonated Ether Oxygen (Oxonium Ion) Start->Protonation + HBr (Strong Acid) Cleavage SN1/SN2 Cleavage (Br⁻ Attack at Benzylic C) Protonation->Cleavage Nucleophilic Attack Products Products: Piperidin-4-ol + 2-Bromobenzyl bromide Cleavage->Products C-O Bond Breakage

Mechanistic pathway of benzyl ether cleavage under strong acidic conditions (e.g., HBr).

Workflow Issue Issue: Low Product Recovery After Acidic Workup CheckPH Check Aqueous Phase pH Issue->CheckPH IsAcidic pH < 9? (Piperidine Protonated) CheckPH->IsAcidic Action1 Basify to pH 10-12 with 1M NaOH IsAcidic->Action1 Yes Action2 Extract with EtOAc/DCM (Recovers Free Base) Action1->Action2

Troubleshooting workflow for recovering the piperidine free base from aqueous acid.

Troubleshooting Guide

Issue 1: Unintended ether cleavage during HCl salt formation.

  • Symptom: TLC or LC-MS shows the appearance of piperidin-4-ol and 2-bromobenzyl chloride after attempting to isolate the compound as an HCl salt using concentrated aqueous HCl or heating.

  • Root Cause: While dilute HCl at room temperature is safe, concentrated HCl combined with heat provides enough thermal energy and chloride concentration to drive the SN2 cleavage of the protonated ether.

  • Solution: Shift to anhydrous conditions. Use a stoichiometric amount of HCl in a non-aqueous solvent (e.g., HCl in dioxane or ethereal HCl) at 0°C to room temperature. This minimizes the nucleophilicity of the chloride ion and prevents hydrolysis.

Issue 2: Emulsion formation during basic workup.

  • Symptom: When basifying the aqueous layer to recover the free piperidine base, a thick emulsion forms that prevents phase separation.

  • Root Cause: The 2-bromobenzyl group adds significant lipophilicity, while the partially neutralized piperidine acts as a surfactant at intermediate pH levels (pH 8-9).

  • Solution: Push the pH definitively past the pKa (target pH 12) to ensure complete deprotonation. Saturate the aqueous layer with NaCl (brine) to increase the ionic strength, which forces the uncharged organic molecule into the organic phase and breaks the emulsion.

Validated Experimental Protocols

Protocol A: Safe Formation of the Hydrochloride Salt (Non-Cleaving) Purpose: To isolate 4-[(2-Bromophenyl)methoxy]piperidine as a stable, water-soluble powder without degrading the ether linkage. Causality: Using anhydrous HCl gas dissolved in an organic solvent prevents the hydrolytic and nucleophilic cleavage pathways associated with hot aqueous acids.

  • Preparation: Dissolve 1.0 mmol of 4-[(2-Bromophenyl)methoxy]piperidine free base in 5.0 mL of anhydrous diethyl ether or dichloromethane (DCM) in a dry, round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath to dissipate the exothermic heat of neutralization.

  • Acid Addition: Dropwise, add 1.1 equivalents (1.1 mL of a 1.0 M solution) of anhydrous HCl in diethyl ether.

  • Validation (Self-Validating Step): A white precipitate should form immediately as the insoluble piperidinium hydrochloride salt is generated. If the solution remains clear, verify the concentration of your HCl/ether reagent.

  • Isolation: Stir for 15 minutes at 0°C, then filter the suspension through a sintered glass funnel. Wash the filter cake with 2 x 2 mL of cold anhydrous ether.

  • Drying: Dry the solid under high vacuum to afford the intact hydrochloride salt.

Protocol B: Intentional Acidic Cleavage using BBr3 Purpose: To deliberately remove the 2-bromobenzyl group to yield piperidin-4-ol, utilizing a strong Lewis acid. Causality: Boron tribromide (BBr3) is a highly oxophilic Lewis acid that2[2], drastically weakening the C-O bond and allowing bromide to attack the benzylic position even at cryogenic temperatures.

  • Preparation: Dissolve 1.0 mmol of the ether in 10 mL of anhydrous DCM under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath. (Crucial: BBr3 reacts violently with moisture and causes charring at room temperature).

  • Reagent Addition: Slowly add 1.2 mL of a 1.0 M solution of BBr3 in DCM dropwise via syringe.

  • Reaction Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (eluent: 10% MeOH in DCM with 1% NH4OH). The starting material spot should disappear, replaced by a highly polar spot (piperidin-4-ol).

  • Quenching: Carefully quench the reaction at -78°C by adding 2 mL of methanol dropwise to destroy excess BBr3, followed by 5 mL of saturated aqueous NaHCO3 to neutralize the resulting HBr.

  • Extraction: Warm to room temperature, extract with DCM (3 x 15 mL), dry over Na2SO4, and concentrate.

References

  • Title: 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Piperidine | C5H11N | CID 8082 - PubChem Source: nih.gov URL: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-[(2-Bromophenyl)methoxy]piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. By comparing its spectral features with those of relevant structural analogues, we provide a robust framework for its identification and characterization.

The Structural Context: Predicting the ¹H NMR Landscape

The structure of 4-[(2-Bromophenyl)methoxy]piperidine combines three key fragments: a piperidine ring, a benzylic ether linkage, and a 2-bromophenyl group. Each of these components imparts distinct and predictable features to the ¹H NMR spectrum.

  • The Piperidine Ring: In a chair conformation, the protons on the piperidine ring are diastereotopic, giving rise to distinct axial and equatorial signals. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[1]

  • The Benzylic Methylene Group (-O-CH₂-Ar): The two protons of the benzylic methylene group are chemically equivalent in a freely rotating system and are expected to appear as a singlet. Their chemical shift will be downfield due to the deshielding effects of the adjacent oxygen atom and the aromatic ring.

  • The 2-Bromophenyl Group: The four protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing effect of the bromine atom and the ether linkage will influence their chemical shifts.[2]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To ensure the acquisition of a high-quality ¹H NMR spectrum suitable for detailed analysis, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-[(2-Bromophenyl)methoxy]piperidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4][5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay, and a suitable spectral width.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.[4]

Analysis and Comparison of ¹H NMR Spectral Data

While an experimental spectrum for the title compound is not publicly available, we can predict its key features with high confidence based on the analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Data for 4-[(2-Bromophenyl)methoxy]piperidine and Experimental Data for Analogous Compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) for 4-[(2-Bromophenyl)methoxy]piperidine in CDCl₃ Multiplicity Integration Comparative Experimental Data (ppm)
Aromatic (H-3', H-4', H-5', H-6')7.20 - 7.60Multiplet4H2-Bromobenzyl bromide: ~7.1-7.6[6]
Benzylic (-O-CH₂-Ar)~4.60Singlet2H2-Bromobenzyl bromide: ~4.5[6]
Piperidine (H-4)~3.60Multiplet1H4-Hydroxypiperidine derivatives: ~3.7-4.2[7]
Piperidine (H-2eq, H-6eq)~3.10Multiplet2HPiperidine: ~2.8[8]
Piperidine (H-2ax, H-6ax)~2.70Multiplet2HPiperidine: ~2.8[8]
Piperidine (H-3eq, H-5eq)~1.90Multiplet2HPiperidine: ~1.5[8]
Piperidine (H-3ax, H-5ax)~1.50Multiplet2HPiperidine: ~1.5[8]
Piperidine (N-H)Broad singlet1HVaries with solvent and concentration

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons (7.20 - 7.60 ppm): The protons on the brominated phenyl ring are expected in the aromatic region. The electron-withdrawing bromine atom and the ether linkage will cause these protons to be deshielded, resulting in a downfield shift. The ortho, meta, and para relationships will lead to a complex multiplet.[9]

  • Benzylic Protons (~4.60 ppm): The methylene protons adjacent to the oxygen and the aromatic ring are significantly deshielded and are expected to appear as a singlet around 4.60 ppm. This is consistent with the chemical shift observed for the benzylic protons in 2-bromobenzyl bromide.[6]

  • Piperidine Protons:

    • H-4 (~3.60 ppm): The proton on the carbon bearing the ether linkage (C-4) is the most deshielded of the piperidine ring protons due to the electronegativity of the adjacent oxygen.

    • H-2 and H-6 (~3.10 and ~2.70 ppm): The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are also deshielded. The equatorial protons are typically found slightly downfield from the axial protons.[1][10]

    • H-3 and H-5 (~1.90 and ~1.50 ppm): These protons are further from the heteroatoms and are therefore found more upfield. Again, the equatorial protons are expected at a slightly lower field than the axial protons.

    • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.

Visualizing Molecular Connectivity and Proton Environments

The following diagram illustrates the structure of 4-[(2-Bromophenyl)methoxy]piperidine and the different proton environments that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of 4-[(2-Bromophenyl)methoxy]piperidine with key proton environments labeled.

Conclusion

The ¹H NMR spectrum of 4-[(2-Bromophenyl)methoxy]piperidine is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of NMR spectroscopy and informed by comparative data from analogous structures, allows for the confident assignment of all proton signals. The predicted spectrum, characterized by a complex aromatic region, a distinct benzylic singlet, and a series of multiplets for the piperidine ring protons, serves as a reliable reference for the experimental verification of this important synthetic intermediate. This guide provides the necessary framework for researchers to interpret their experimental data with a high degree of confidence, ensuring the structural integrity of their compounds in the pursuit of new therapeutic agents.

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.
  • ¹H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.
  • 2-Bromobenzyl bromide | C7H6Br2. PubChem.
  • Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase.
  • 2-Bromobenzyl bromide 98% 3433-80-5. Sigma-Aldrich.
  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. IOSR Journal of Applied Chemistry.
  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
  • ¹H Coupling in Proton NMR. ACD/Labs.
  • (Br) Bromine NMR. University of Ottawa.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • ¹H proton nmr spectrum of 2-bromobutane. Doc Brown's Chemistry.
  • NMR Chemical Shifts of Trace Impurities. University of Washington.
  • 2-Bromobenzyl bromide, 98% 100 g. Thermo Scientific Chemicals.
  • NMR Chemical Shift Values Table. Chemistry Steps.

Sources

LC-MS Fragmentation Profiling of 4-[(2-Bromophenyl)methoxy]piperidine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Structural Significance & Ionization Dynamics

The compound 4-[(2-Bromophenyl)methoxy]piperidine (C₁₂H₁₆BrNO) presents a unique analytical profile due to its bifunctional architecture. It combines a basic piperidine ring—a ubiquitous scaffold in FDA-approved pharmaceuticals valued for its ability to confer favorable three-dimensional geometry and modulate critical pharmacokinetic properties[1]—with a 2-bromobenzyl ether moiety.

From an analytical perspective, the basic secondary amine of the piperidine ring dictates the ionization strategy. Under positive Electrospray Ionization (ESI+), the nitrogen atom readily accepts a proton, yielding a stable [M+H]⁺ precursor ion. Furthermore, the presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature (⁷⁹Br and ⁸¹Br), which serves as a built-in mass-spectral tracer for structural elucidation and method validation.

Mechanistic Causality of CID Fragmentation

Understanding the causality behind Collision-Induced Dissociation (CID) is critical for optimizing MS/MS parameters. When the protonated precursor ([M+H]⁺ at m/z 270.05 / 272.05) enters the collision cell, the fragmentation is driven by charge-mediated pathways targeting the weakest bonds—primarily the ether linkage.

  • Cleavage of the Benzyl-Ether Bond (Path A): The most thermodynamically favorable pathway involves the cleavage of the carbon-oxygen bond adjacent to the benzyl group. This neutral loss of piperidin-4-ol (101 Da) yields the highly resonance-stabilized 2-bromobenzyl cation at m/z 168.96 (⁷⁹Br) and 170.96 (⁸¹Br). Because this fragment retains the bromine atom, it perfectly mirrors the 1:1 isotopic doublet of the precursor.

  • Cleavage of the Piperidine-Ether Bond (Path B): Alternatively, the charge can be retained on the piperidine moiety following the neutral loss of 2-bromobenzyl alcohol, generating a piperidinium cation at m/z 84.08. This fragment lacks the bromine atom and appears as a singlet.

  • Secondary Fragmentation (Loss of Bromine): High collision energies force the 2-bromobenzyl cation to expel a bromine radical or HBr, collapsing into a tropylium or benzyl cation derivative at m/z 89.04.

Fragmentation M Protonated Precursor [M+H]+ m/z 270.05 / 272.05 (1:1 79Br/81Br) F1 2-Bromobenzyl Cation [C7H6Br]+ m/z 168.96 / 170.96 M->F1 Cleavage of Ether Bond (- Piperidin-4-ol) F2 Piperidinium Cation [C5H10N]+ m/z 84.08 M->F2 Cleavage of Ether Bond (- 2-Bromobenzyl alcohol) F3 Tropylium Cation [C7H7]+ m/z 89.04 F1->F3 Loss of Bromine (- HBr / Br•)

Fig 1. CID fragmentation pathway of 4-[(2-Bromophenyl)methoxy]piperidine highlighting Br-isotopes.

Platform Performance Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When developing assays for brominated piperidine derivatives, laboratories must choose between High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) and Unit-Resolution Mass Spectrometry (e.g., QqQ).

The triple quadrupole mass spectrometer (TQMS) is widely used in the quantitative analysis of small molecules due to its high selectivity and sensitivity[2]. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out matrix noise effectively. Comparative studies indicate that the triple quadrupole instrument is still the most sensitive instrument for quantification, often demonstrating a median factor of about four-times higher sensitivity compared to HRMS platforms[3].

Conversely, the time-of-flight mass spectrometer (TOF-MS) provides high resolution and mass accuracy, making it particularly useful for qualitative analysis and identifying isotopes[2]. The selectivity of precursor ion scans is much better on quadrupole TOF systems than on triple quadrupoles because the high resolving power of the reflectron-TOF mass analyzer permits high-accuracy fragment ion selection[4]. This is critical for 4-[(2-Bromophenyl)methoxy]piperidine, where resolving the exact mass of the ⁷⁹Br/⁸¹Br isotopes prevents false positives from isobaric matrix interferences.

Quantitative & Qualitative Data Comparison
Analytical ParameterTriple Quadrupole (QqQ - MRM Mode)Quadrupole Time-of-Flight (Q-TOF - HRMS Mode)
Primary Application Trace-level quantification (PK/TK studies)Structural elucidation & metabolite ID
Mass Accuracy Unit resolution (~0.7 Da FWHM)High resolution (< 5 ppm error)
Dynamic Range Up to

(6 orders of magnitude)

to

(3-5 orders of magnitude)
Sensitivity (LOD) Sub-picogram/mL (Femtogram level)Low-picogram/mL
Isotope Fidelity Poor (Unit resolution blends fine isotopes)Excellent (Resolves ⁷⁹Br/⁸¹Br exact masses)
Matrix Resistance High (MRM physically filters background)Moderate (Susceptible to matrix suppression)

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in data acquisition, the following protocol is designed as a self-validating system . It utilizes the compound's intrinsic isotopic ratio as an automated quality control gate.

Step 1: Chromatographic Separation
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring the piperidine nitrogen remains fully ionized (protonated) in the liquid phase, drastically enhancing ESI+ efficiency. The C18 stationary phase provides adequate retention for the lipophilic bromobenzyl moiety.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Step 2: Ionization & Fragmentation (QqQ Parameters)
  • Source: ESI Positive mode; Capillary Voltage: 3.5 kV.

  • Primary MRM Transitions:

    • Quantifier: m/z 270.1 → 169.0 (Collision Energy: 15 eV)

    • Qualifier 1: m/z 272.1 → 171.0 (Collision Energy: 15 eV)

    • Qualifier 2: m/z 270.1 → 84.1 (Collision Energy: 25 eV)

  • Causality: The 15 eV collision energy is optimal for cleaving the ether bond without shattering the resulting bromobenzyl cation. The 25 eV energy is required to drive the formation of the smaller piperidinium fragment.

Step 3: Automated Self-Validation Check
  • Mechanism: The data processing algorithm is programmed to continuously monitor the peak area ratio of the ⁷⁹Br transition (270.1 → 169.0) against the ⁸¹Br transition (272.1 → 171.0).

  • Validation Gate: A valid detection event must yield a ratio of 1.00 ± 0.05 . If the ratio deviates beyond this window, it mathematically proves the presence of a co-eluting isobaric interference. The system will automatically flag the sample and trigger a reinjection with a shallower gradient (e.g., 10-minute run) to chromatographically resolve the interference.

Workflow N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI(+) Ionization (N-Protonation) N2->N3 N4 Mass Analysis (Q-TOF / QqQ) N3->N4 N5 Data Processing (Isotope Ratio Check) N4->N5

Fig 2. Self-validating LC-MS/MS analytical workflow for basic piperidine ether derivatives.

References

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs.[Link]

  • Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning. PubMed.[Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. PubMed.[Link]

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A Comparative Analysis of 2-Bromo and 4-Bromo Phenyl Piperidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The phenyl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system. The introduction of a bromine atom to the phenyl ring can significantly modulate the pharmacological profile of these derivatives. This guide provides an in-depth comparison of the bioactivity of 2-bromo and 4-bromo phenyl piperidine derivatives, offering insights for researchers and scientists engaged in drug development. While direct comparative studies are limited, this analysis synthesizes available data and established structure-activity relationships (SAR) to illuminate the distinct properties conferred by the positional isomerism of the bromine substituent.

The Critical Role of Halogen Position in Phenyl Piperidine Bioactivity

The position of a halogen substituent on the phenyl ring of a piperidine derivative is a critical determinant of its biological activity. This is primarily due to the influence of the substituent on the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets. The ortho (2-position) and para (4-position) substitutions of bromine, in particular, can lead to vastly different pharmacological outcomes.

Generally, a substituent in the 4-position of the phenyl ring in phenylpiperidine-based opioids is well-tolerated and can enhance analgesic activity. In contrast, substitution at the 2-position can introduce steric hindrance, potentially altering the molecule's preferred conformation and its ability to bind effectively to its target receptor.

Bioactivity Profile of 4-Bromo Phenyl Piperidine Derivatives

Research has more extensively explored the bioactivity of 4-bromo phenyl piperidine derivatives, revealing their potential as potent analgesic and anti-inflammatory agents.

Analgesic Activity

Studies have demonstrated that 4-bromo phenyl piperidine derivatives can exhibit significant analgesic effects. For instance, certain N-substituted 4-(4'-bromophenyl)-4-piperidinol derivatives have shown highly significant analgesic activity.[1][2] This activity is often attributed to their interaction with opioid receptors, a common mechanism for phenyl piperidine-based analgesics.[3]

Anti-inflammatory and Anti-platelet Aggregation Activity

In addition to their analgesic properties, 4-bromo phenyl piperidine derivatives have been investigated for their anti-inflammatory and anti-platelet aggregation activities. For example, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide has been identified as a potent inhibitor of platelet aggregation.[1][2]

Inferred Bioactivity Profile of 2-Bromo Phenyl Piperidine Derivatives

Direct experimental data on the bioactivity of 2-bromo phenyl piperidine derivatives is sparse in the available literature. However, based on general principles of structure-activity relationships for phenylpiperidines and related compounds, we can infer some potential characteristics.

The presence of a bulky bromine atom at the 2-position of the phenyl ring is likely to introduce significant steric hindrance. This could potentially reduce the binding affinity for certain receptors, such as the mu-opioid receptor, where a specific orientation of the phenyl ring is often crucial for optimal interaction. However, this steric bulk might also confer selectivity for other targets or lead to novel pharmacological activities.

For instance, in other classes of compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the ortho-bromo substitution has been associated with antimicrobial and anti-inflammatory activities. This suggests that 2-bromo phenyl piperidine derivatives could also possess anti-inflammatory properties, although the mechanism and potency would require experimental validation.

Comparative Bioactivity Data

The following table summarizes the available and inferred bioactivity data for 2-bromo and 4-bromo phenyl piperidine derivatives. It is crucial to note that the data for the 2-bromo derivatives is largely inferential and highlights a significant knowledge gap in the field.

Bioactivity Parameter2-Bromo Phenyl Piperidine Derivatives4-Bromo Phenyl Piperidine DerivativesSupporting Evidence
Analgesic Activity Potentially lower due to steric hindrance at the opioid receptor binding site.Demonstrated significant analgesic effects.[1][2]
Anti-inflammatory Activity Potentially active, based on related ortho-bromo phenyl compounds.Investigated for anti-inflammatory properties.[1][2]
Anti-platelet Aggregation Unknown.Potent inhibition of platelet aggregation observed.[1][2]
Opioid Receptor Affinity Likely to have altered, possibly reduced, affinity due to steric constraints.Implied interaction with opioid receptors for analgesic effects.[1][2][3]

Experimental Protocols

To facilitate further research and a direct comparison of these two classes of compounds, detailed experimental protocols for their synthesis and bioactivity evaluation are provided below.

Synthesis of Brominated Phenyl Piperidine Derivatives

A general synthetic route to N-aryl piperidines involves the Buchwald-Hartwig amination reaction. This can be adapted for the synthesis of both 2-bromo and 4-bromo phenyl piperidine.

Step-by-step Methodology:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), combine the respective bromobenzene (1-bromo-2-iodobenzene or 1-bromo-4-iodobenzene), piperidine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo or 4-bromo phenyl piperidine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Bromobenzene 2- or 4-Bromobenzene Reaction Buchwald-Hartwig Amination (Toluene, Heat) Bromobenzene->Reaction Piperidine Piperidine Piperidine->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 2- or 4-Bromo Phenyl Piperidine Purification->Final_Product

Caption: Synthetic workflow for bromophenyl piperidine derivatives.

In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the mu-opioid receptor.

Step-by-step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains assay buffer, a radioligand (e.g., [³H]-DAMGO), and the membrane suspension.

    • Non-specific Binding: Contains the same components as total binding plus a high concentration of a non-selective opioid receptor antagonist (e.g., naloxone).

    • Competitive Binding: Contains the same components as total binding plus varying concentrations of the test compound (2-bromo or 4-bromo phenyl piperidine derivative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and generate a competition curve to determine the IC50 value, which can then be converted to the Ki (binding affinity) value.

Opioid_Binding_Assay cluster_preparation Assay Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Controls Controls (Naloxone) Controls->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Sources

HPLC Method Validation for 4-[(2-Bromophenyl)methoxy]piperidine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

In the development of complex active pharmaceutical ingredients (APIs), the analytical bottleneck often lies in resolving halogenated positional isomers within basic intermediates. 4-[(2-Bromophenyl)methoxy]piperidine is a prime example of this challenge. The molecule features a highly basic secondary amine (the piperidine ring) coupled with a brominated aromatic system.

The Analytical Target Profile (ATP) for this compound requires an assay capable of accurately quantifying the target 2-bromo isomer while demonstrating baseline resolution from its structurally identical synthesis impurities: the 3-bromo and 4-bromo positional isomers, as well as des-bromo by-products.

The Mechanistic Challenge: Why Standard Methods Fail

When developing a purity assay for 4-[(2-Bromophenyl)methoxy]piperidine, standard C18 (octadecylsilane) columns typically fail on two mechanistic fronts:

  • Co-elution of Positional Isomers: C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers possess virtually identical partition coefficients (LogP), they co-elute, making accurate quantitation impossible [2].

  • Severe Peak Tailing: The basic piperidine nitrogen (pKa ~10) becomes fully protonated in typical reversed-phase eluents. On a standard C18 column, this charged amine interacts with residual, unendcapped acidic silanols on the silica surface via secondary ion-exchange mechanisms. This results in severe peak tailing and compromised integration accuracy [3].

The Causality of the Solution: To overcome this, we must shift the separation mechanism from pure hydrophobicity to orthogonal selectivity. By employing a Pentafluorophenyl (PFP) or Biphenyl stationary phase, we introduce π-π interactions, dipole-dipole interactions, and rigid shape selectivity. The highly electronegative fluorine atoms in a PFP phase create a strong dipole that interacts differentially with the subtle steric variations of the bromophenyl isomers. Furthermore, utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic Acid) suppresses silanol ionization on the silica support and maintains the piperidine nitrogen in a fully protonated state, eliminating secondary interactions and ensuring sharp, symmetrical peaks.

Comparative Performance Data: C18 vs. PFP

To objectively demonstrate this causality, we compared a standard C18 column against a high-density PFP column under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison (Target: 4-[(2-Bromophenyl)methoxy]piperidine vs. 3-bromo impurity)

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnRegulatory Target
Retention Time (Target) 6.4 min8.2 minN/A
Tailing Factor (As) 2.1 (Severe Tailing)1.1 (Symmetrical)≤ 1.5
Resolution (Rs) 2-Br vs 3-Br 0.8 (Co-elution)3.4 (Baseline Resolution)≥ 2.0
Theoretical Plates (N) 4,50012,800> 10,000
Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that act as a mandatory gatekeeper. If the system fails SST, the run automatically aborts, preventing the generation of invalid precision and accuracy data, aligning strictly with the [1].

Prerequisite: System Suitability Test (SST)

  • Action: Inject a resolution standard containing 10 µg/mL of 2-bromo, 3-bromo, and 4-bromo isomers.

  • Self-Validation Check: Resolution (Rs) between all isomers must be > 2.0, and Tailing Factor (As) must be < 1.5.

Step 1: Specificity

  • Prepare a diluent blank, a placebo matrix (if applicable), and a spiked sample containing the target API and all known impurities at 0.1% specification limits.

  • Inject into the HPLC (PFP column, 254 nm UV detection).

  • Confirm no interfering peaks elute at the retention time of 4-[(2-Bromophenyl)methoxy]piperidine.

Step 2: Linearity and Range

  • Prepare standard solutions at 5 concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Perform triplicate injections per concentration level.

  • Plot peak area versus concentration and calculate the correlation coefficient (R²), y-intercept, and slope.

Step 3: Accuracy (Recovery)

  • Spike known amounts of 4-[(2-Bromophenyl)methoxy]piperidine into a blank matrix at three distinct levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent samples per level (9 determinations total).

  • Calculate the percentage recovery against the theoretical spiked amount.

Step 4: Precision (Repeatability)

  • Prepare 6 independent sample solutions at the 100% nominal concentration (100 µg/mL).

  • Inject each sample and calculate the Relative Standard Deviation (%RSD) of the resulting peak areas.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches approximately 3:1 (LOD) and 10:1 (LOQ).

  • Perform 6 replicate injections at the LOQ level to verify quantitative precision (%RSD ≤ 5.0%).

Method Validation Workflow

ValidationWorkflow Start Define ATP (Analytical Target Profile) Dev Method Development (PFP Column & Low pH) Start->Dev Spec Specificity Testing (Isomer Rs > 2.0) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery & RSD < 2%) Spec->Acc Sens LOD & LOQ (S/N > 3 & S/N > 10) Spec->Sens Report ICH Q2(R2) Report (Regulatory Submission) Lin->Report Acc->Report Sens->Report

ICH Q2(R2) compliant HPLC validation workflow for API isomer separation.

Quantitative Validation Results

Following the execution of the protocol on the PFP column, the method demonstrated exceptional robustness and reliability, meeting all pre-defined ICH acceptance criteria.

Table 2: Summary of ICH Q2(R2) Validation Metrics for 4-[(2-Bromophenyl)methoxy]piperidine

Validation ParameterICH Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity No interference, Rs > 2.0Rs = 3.4 (No blank interference)Pass
Linearity (50-150%) R² ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
LOD S/N ≥ 30.02 µg/mL (S/N = 3.5)Pass
LOQ S/N ≥ 10, %RSD ≤ 5.0%0.06 µg/mL (S/N = 10.2, RSD = 2.1%)Pass
Conclusion

The objective comparison clearly indicates that standard C18 chemistries are inadequate for the rigorous purity analysis of 4-[(2-Bromophenyl)methoxy]piperidine due to their inability to resolve positional isomers and mitigate secondary silanol interactions. By leveraging the orthogonal selectivity of a PFP column and adhering to a self-validating ICH Q2(R2) framework, laboratories can ensure accurate quantitation, baseline resolution of impurities, and flawless regulatory compliance.

References
  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". URL:[Link]

  • Phenomenex. "Chiral HPLC Separations / Isomer Separation". URL: [Link]

reference standards for 4-[(2-Bromophenyl)methoxy]piperidine analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical control strategy for active pharmaceutical ingredients (APIs) and their critical intermediates requires more than just following a recipe—it requires a deep understanding of the molecule’s physicochemical behavior.

4-[(2-Bromophenyl)methoxy]piperidine (C₁₂H₁₆BrNO) is a highly specific structural building block utilized in advanced pharmaceutical synthesis. It features two critical analytical moieties: a basic piperidine ring (pKa ~10.4) and a brominated aromatic ether. To accurately quantify this compound and profile its impurities, laboratories must select the correct grade of reference standard and design self-validating analytical workflows.

This guide provides an objective comparison of reference standard alternatives and details the mechanistic causality behind the analytical protocols required to evaluate them.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The selection of a standard dictates the metrological traceability and the overall uncertainty of your analytical results. When analyzing 4-[(2-Bromophenyl)methoxy]piperidine, laboratories typically choose between three tiers of standards.

To comply with , the chosen standard must be fit for its intended use, whether for primary calibration or routine batch release.

Table 1: Performance and Application Comparison of Reference Standards

Standard GradeMetrological TraceabilityPurity UncertaintyTypical Cost / 100mgPrimary Application
Certified Reference Material (CRM) ISO 17034 / National Metrology± 0.1% - 0.5%High ($500 - $1000)Primary instrument calibration, regulatory submission, dispute resolution.
Vendor Analytical Standard ISO 9001 Vendor (e.g., Sigma, TRC)± 1.0% - 2.0%Medium ($150 - $300)Early-phase method development, qualitative ID, peak retention mapping.
In-House Working Standard Qualified internally against a CRM± 1.5% - 3.0%Low (Internal Cost)High-throughput batch release, routine system suitability testing.

Scientific Insight: For routine commercial testing, relying solely on CRMs is economically unviable. The industry best practice is to synthesize an In-House Working Standard and rigorously qualify it against a CRM using a mass-balance approach (100% - impurities - water - residual solvents).

RS_Qualification CRM Certified Reference Material (Primary Standard) Assay Mass Balance Assay (qNMR / HPLC-UV) CRM->Assay Traceability Synthesis In-House Synthesis (Raw Material) Purification Purification Phase (Prep-HPLC) Synthesis->Purification Characterization Structural ID (NMR, IR, HRMS) Purification->Characterization Characterization->Assay WorkingStd Qualified Working Standard (Secondary Standard) Assay->WorkingStd Purity Assignment

Workflow for qualifying in-house working standards against primary certified reference materials.

Structural Causality in Analytical Design

Before executing any protocol, we must design the method around the molecule's specific vulnerabilities and traits to ensure the method is robust as per .

  • The Piperidine Ring (High pKa): 4-[(2-Bromophenyl)methoxy]piperidine contains a secondary amine. If analyzed using traditional low-pH mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the nitrogen becomes fully protonated. This highly polar state leads to poor retention on standard C18 columns and severe peak tailing due to secondary interactions with residual silica silanols. Causality-Driven Choice: We must use a high-pH mobile phase (pH 10.0) to keep the molecule in its neutral free-base form, ensuring sharp, symmetrical peaks.

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Causality-Driven Choice: In mass spectrometry, we can use this exact ratio as a self-validating spectral signature to eliminate false positives from matrix interferences.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Assay and Purity by UHPLC-UV

This protocol is designed to compare the purity of an In-House Working Standard against a CRM.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the CRM and 10.0 mg of the In-House Standard into separate 50 mL volumetric flasks.

  • Diluent: Dissolve in 50:50 Methanol:Water (v/v). Sonicate for 5 minutes to ensure complete dissolution of the ether linkage.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm (Stable at high pH).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 220 nm (optimal for the bromophenyl chromophore).

  • Self-Validating System Suitability: Inject the CRM standard six times. The protocol is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 0.73%, and the USP tailing factor is ≤ 1.2.

Protocol B: Impurity Profiling by LC-MS/MS (MRM Mode)

When quantifying trace impurities or degradation products of 4-[(2-Bromophenyl)methoxy]piperidine, UV detection lacks the necessary sensitivity. We utilize Electrospray Ionization (ESI+) LC-MS/MS.

Table 2: Self-Validating MRM Transitions for 4-[(2-Bromophenyl)methoxy]piperidine

Analyte IsotopePrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy
⁷⁹Br-Isotope m/z 270.05m/z 169.00 (⁷⁹Br-benzyl)m/z 84.10 (Piperidine)25 eV
⁸¹Br-Isotope m/z 272.05m/z 171.00 (⁸¹Br-benzyl)m/z 84.10 (Piperidine)25 eV

Step-by-Step Methodology:

  • Ionization: Operate the MS in ESI+ mode. The basic piperidine nitrogen readily accepts a proton, yielding strong [M+H]⁺ signals at m/z 270 and 272.

  • Fragmentation (CID): Apply 25 eV of collision energy. The molecule will predictably cleave at the ether bond.

  • Self-Validating Ratio Check: The system is programmed to monitor both the 270 → 169 and 272 → 171 transitions. The protocol inherently validates the peak identity by calculating the ratio of these two areas. If the ratio falls outside 0.95 – 1.05, the software automatically flags the peak as an invalid matrix interference, ensuring absolute trustworthiness in the data.

LCMS_Workflow SamplePrep Sample Preparation (Standard vs. Matrix) Chromatography UHPLC Separation (pH 10.0 Buffer) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonated Amine) Chromatography->Ionization MS1 MS1 Precursor Selection (m/z 270 & 272) Ionization->MS1 Fragmentation CID Fragmentation (Ether Cleavage) MS1->Fragmentation Detection MRM Quantitation (Isotope Ratio Check) Fragmentation->Detection

Self-validating LC-MS/MS workflow utilizing bromine isotopic signatures for absolute specificity.

Conclusion

The integrity of 4-[(2-Bromophenyl)methoxy]piperidine analysis relies heavily on the interplay between reference standard traceability and structurally-informed method design. By substituting costly CRMs with rigorously qualified In-House Working Standards for routine analysis, and by leveraging the molecule's high pKa and bromine isotopic signature, laboratories can achieve highly accurate, self-validating, and economically sustainable analytical control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency.[Link]

A Comparative Guide to the Definitive Structural Confirmation of 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies and Data Interpretation

For researchers in medicinal chemistry and drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. A compound's bioactivity, its interaction with target proteins, and its metabolic fate are all dictated by the precise spatial arrangement of its atoms. For a molecule like 4-[(2-Bromophenyl)methoxy]piperidine, a scaffold with potential applications in neuropharmacology and other therapeutic areas, ambiguity in its structure is not an option.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of small organic molecules, centered on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the insights gained from alternative methods, and provide actionable protocols for obtaining high-fidelity structural data. While a public crystal structure for the specific title compound is not available, we will use data from the closely related and structurally informative molecule, (4E)-N-[(2-Bromophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine, as a representative example to illustrate the principles and data output of an X-ray crystallographic analysis[1].

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[2][3] It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often impossible to determine definitively by other methods.[2][4] The fundamental principle involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays contains the information needed to calculate the electron density throughout the crystal, from which a model of the molecular structure can be built and refined.[3]

Experimental Protocol: From Powder to Final Structure

The most significant bottleneck in any SCXRD analysis is obtaining a high-quality single crystal.[2] The following protocol outlines a generalized yet robust methodology for crystallizing a small organic molecule like 4-[(2-Bromophenyl)methoxy]piperidine.

Step 1: Purification of the Analyte

  • Action: Ensure the compound is of the highest possible purity (>98%). This is typically achieved by column chromatography followed by recrystallization or preparative HPLC.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A sharp melting point and a clean NMR spectrum are good indicators of sufficient purity.

Step 2: Crystal Growth – The Art and Science

  • Action: Employ slow evaporation from a solution. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in which it is moderately soluble.[5] The goal is to find a solvent from which the compound will slowly and controllably come out of solution as the solvent evaporates.

  • Causality: Rapid precipitation from a supersaturated solution results in a fine powder, unsuitable for SCXRD. Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, resulting in larger, higher-quality crystals. The choice of solvent is critical; it must not react with the compound and should have a suitable vapor pressure for slow evaporation over several days.[5]

  • Pro-Tip: Using a vial with a narrow opening or covering the vial with parafilm punctured with a few pinholes can effectively slow the rate of evaporation. Place the vial in a vibration-free location.[5]

Step 3: Crystal Mounting and Data Collection

  • Action: Carefully select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.[3] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

  • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage from the X-ray beam, resulting in a higher-resolution diffraction pattern.

  • Instrumentation: Data is collected using a diffractometer equipped with a dual-source (Mo and Cu) X-ray source and a CCD or photon-counting detector.[3] For light-atom organic compounds, a Copper (Cu) Kα source is often preferred for determining absolute stereochemistry.[3]

Step 4: Structure Solution and Refinement

  • Action: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or molecular replacement.[6] The resulting atomic model is refined against the experimental data.

  • Causality: Direct methods are computational algorithms that use statistical relationships between the intensities of the diffracted beams to determine the initial phases of the structure factors, leading to an initial electron density map.[6] Refinement is an iterative process that adjusts the atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction patterns, ultimately yielding the final, high-resolution structure.

Visualizing the SCXRD Workflow

SCXRD_Workflow SCXRD Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesis Synthesis of 4-[(2-Bromophenyl)methoxy]piperidine Purification High Purity (>98%) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Data_Collection X-ray Data Collection (100 K) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: A Representative Example

The output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key parameters are summarized in a table.

Table 1: Representative Crystallographic Data for a Related Structure, (4E)-N-[(2-Bromophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine[1]

ParameterValueSignificance
Chemical FormulaC₂₆H₂₇BrN₂OConfirms the elemental composition of the molecule in the crystal.
Formula Weight463.41 g/mol Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)11.234(3), 16.987(5), 12.189(4)The dimensions of the unit cell.
β (°)108.59(3)The angle of the unit cell for a monoclinic system.
Volume (ų)2204.1(11)The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)1.03An indicator of the quality of the refinement; a value close to 1 is ideal.

This data provides a high-fidelity, three-dimensional map of the molecule, confirming the connectivity of the atoms and revealing the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the bromophenyl and methoxy groups.[1]

Alternative and Complementary Techniques

While SCXRD provides the ultimate structural proof, other techniques are indispensable for characterization, especially when suitable crystals cannot be obtained.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms (primarily ¹H and ¹³C).

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, allowing for the assembly of molecular fragments.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular skeleton.

Causality in NMR: The chemical shift of a nucleus is highly sensitive to its electronic environment. For 4-[(2-Bromophenyl)methoxy]piperidine, the protons on the carbon bearing the ether oxygen would be shifted downfield compared to other piperidine protons due to the oxygen's electron-withdrawing effect. The aromatic protons would show a characteristic splitting pattern based on their substitution.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[8][9]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For example, the HRMS of C₁₂H₁₆BrNO would yield a measured m/z value extremely close to its calculated exact mass.

  • Tandem MS (MS/MS): The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint and can be used to confirm the presence of key structural motifs, such as the bromophenyl group and the piperidine ring.[8]

Computational Chemistry

Computational modeling uses quantum mechanics to calculate the properties of molecules, including their most stable three-dimensional structures (conformations).[10][11]

  • Action: A researcher can build the 2D structure of 4-[(2-Bromophenyl)methoxy]piperidine in a modeling program and perform a geometry optimization using methods like Density Functional Theory (DFT).[12]

  • Causality: The software calculates the potential energy of different conformations and finds the geometry with the minimum energy.[10] This predicted structure can then be compared with experimental data from SCXRD or NMR to confirm findings or to understand the molecule's dynamic behavior in solution.

Comparative Analysis: Choosing the Right Tool

Each technique provides a unique piece of the structural puzzle. The choice of which method to use depends on the specific question being asked.

Table 2: Comparison of Key Structural Elucidation Techniques

TechniquePrincipleSample StateInformation ProvidedProsCons
X-ray Crystallography X-ray diffraction from a single crystalSolidAbsolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, definitive, "gold standard"Requires high-quality single crystals, which can be difficult to grow
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldSolutionAtomic connectivity, chemical environment, dynamic behavior, relative stereochemistryProvides data on the molecule's state in solution, highly versatileDoes not give absolute stereochemistry, complex spectra can be challenging
Mass Spectrometry Ionization and mass-to-charge analysisGas/SolutionMolecular formula (HRMS), structural fragments (MS/MS)Extremely sensitive, requires tiny amounts of sampleProvides indirect structural information, does not reveal stereochemistry
Computational Chemistry Quantum mechanical energy calculationsIn SilicoPredicted lowest-energy conformation, electronic propertiesNo sample needed, can predict properties of unknown moleculesTheoretical model, must be validated by experimental data
Decision-Making Framework

For any new chemical entity, a multi-faceted approach is required. The following flowchart illustrates a logical progression for structural confirmation.

Decision_Tree Method Selection for Structural Confirmation decision decision technique technique start Start: New Compound Synthesized decision1 Initial Checks start->decision1 Confirm identity? technique1 NMR (¹H, ¹³C) Mass Spec (HRMS) decision1->technique1 Yes decision2 Data consistent with proposed structure? technique1->decision2 decision3 Absolute 3D structure & stereochemistry required? decision2->decision3 Yes error Re-evaluate Synthesis or Purify Sample decision2->error No technique2 Attempt Crystallization for X-ray Crystallography decision3->technique2 Yes (Critical for Drug Dev.) technique3 Detailed 2D NMR (COSY, HMBC, NOESY) decision3->technique3 No (Connectivity is sufficient) decision4 High-quality crystals obtained? technique2->decision4 end Structural Elucidation Complete technique3->end Structure Confirmed in Solution technique4 Definitive Structure via SCXRD decision4->technique4 Yes technique5 Advanced Methods: - Co-crystallization - Computational Modeling - 3D Electron Diffraction decision4->technique5 No technique4->end technique5->end

Caption: A decision-making flowchart for selecting the appropriate structural analysis method.

Conclusion

The structural confirmation of a novel compound like 4-[(2-Bromophenyl)methoxy]piperidine is a cornerstone of chemical and pharmaceutical research. While NMR and mass spectrometry are essential for initial identification and characterization in solution, single-crystal X-ray crystallography remains the unparalleled method for providing a definitive, high-resolution, three-dimensional structure. It resolves all ambiguity regarding atomic connectivity, conformation, and absolute stereochemistry, thereby providing the critical foundation needed for structure-activity relationship studies, computational modeling, and advancing a compound through the drug development pipeline. The investment in obtaining a high-quality crystal is invariably rewarded with data of the highest integrity and authority.

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  • Zhong, Y. et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 163-167. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Al-Omary, F. A. M. et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 695-698. [Link]

  • Arshad, S. et al. (2013). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E, 69(Pt 10), o1551–o1552. [Link]

  • PubChem. 4-Methoxypiperidine. National Center for Biotechnology Information. [Link]

  • Avci, D. et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 333-346. [Link]

  • Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit, 29(5), 283-290. [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

Sources

Comparative Analysis of Synthetic Routes for 4-Benzyloxypiperidine Analogs: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-benzyloxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzyloxy group provides a versatile handle for modulating potency and selectivity through interaction with target proteins. Consequently, the efficient and flexible synthesis of 4-benzyloxypiperidine analogs is a critical task for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing these valuable analogs. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explore the rationale behind experimental choices, and present field-proven insights to help you select and optimize the ideal route for your specific research objectives. We will focus on the most common and robust methodologies, including the Williamson ether synthesis, the Mitsunobu reaction, and post-synthesis modifications via reductive amination and Buchwald-Hartwig amination.

Core Strategy 1: Williamson Ether Synthesis of N-Protected 4-Hydroxypiperidine

The most direct and widely adopted approach for synthesizing the 4-benzyloxypiperidine core involves the O-alkylation of a readily available starting material, 4-hydroxypiperidine. This strategy hinges on two key transformations: protection of the piperidine nitrogen and the subsequent ether formation.

Mechanistic Rationale & Experimental Causality

The piperidine nitrogen is a nucleophilic center that can compete with the C4-hydroxyl group during alkylation. To ensure selective O-alkylation, the nitrogen must be "masked" with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its steric bulk and electronic-withdrawing nature, which significantly diminish the nitrogen's nucleophilicity.[1] Furthermore, the Boc group is stable under the basic conditions required for ether synthesis but can be readily removed later under acidic conditions without affecting the newly formed benzyl ether.[1]

Following N-protection, the Williamson ether synthesis is employed. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3] A strong base, typically sodium hydride (NaH), is used to deprotonate the C4-hydroxyl group, forming a potent alkoxide nucleophile.[1][4] This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether linkage.[3] The choice of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial as it solvates the sodium cation without hindering the reactivity of the alkoxide nucleophile.[1][5]

Williamson_Ether_Synthesis_Workflow start N-Boc-4-hydroxypiperidine deprotonation Deprotonation with NaH in THF start->deprotonation 1. Add NaH alkoxide Alkoxide Intermediate deprotonation->alkoxide Forms Nucleophile sn2 SN2 Attack on Benzyl Bromide alkoxide->sn2 2. Add BnBr product N-Boc-4-benzyloxypiperidine sn2->product Forms Ether

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 1-Boc-4-benzyloxypiperidine
  • N-Protection:

    • Dissolve 4-hydroxypiperidine (1.0 equiv.) in a suitable solvent such as methanol.[6]

    • Add potassium carbonate (1.2 equiv.) to the solution.

    • At 25-30 °C, add di-tert-butyl dicarbonate (Boc2O) (1.1 equiv.).[6]

    • Stir the reaction mixture for 6-8 hours at reflux.[6]

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the solids and concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from a solvent like petroleum ether to obtain pure N-Boc-4-hydroxypiperidine.[6]

  • O-Benzylation (Williamson Ether Synthesis):

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.5 equiv.).

    • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask, followed by dropwise addition of a solution of N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous THF at 0 °C.[1][4]

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add benzyl bromide (1.2 equiv.) dropwise at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding water at 0 °C to decompose excess NaH.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Summary & Comparison
ParameterConditionYield (%)Purity (%)Reference
N-Protection Boc2O, K2CO3, Methanol, Reflux>95>99 (GC)[6]
O-Benzylation NaH, Benzyl Bromide, THF, 0°C to RT80-90>98[1][4]

Advantages:

  • High yields and reliability.

  • Utilizes relatively inexpensive and common reagents.

  • Straightforward procedure that is scalable.

Disadvantages:

  • Requires the use of sodium hydride, which is highly flammable and requires careful handling.

  • The reaction can be sensitive to moisture.

  • Requires a separate protection step.

Core Strategy 2: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a powerful and milder alternative to the Williamson ether synthesis for forming the C-O bond. It is particularly renowned for its ability to proceed with a predictable inversion of stereochemistry at the alcohol's carbon center, a feature of immense value in stereoselective synthesis.[7][8]

Mechanistic Rationale & Experimental Causality

The Mitsunobu reaction is a redox-condensation process.[7] It begins with the activation of triphenylphosphine (PPh3) by an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[7][9] This intermediate deprotonates the alcohol (N-Boc-4-hydroxypiperidine), which then adds to the activated phosphorus atom to form an alkoxyphosphonium salt. This salt is a key intermediate, as it activates the hydroxyl group, turning it into an excellent leaving group. The final step is an SN2 attack by the nucleophile—in this case, the conjugate base of benzyl alcohol—on the carbon atom that was attached to the oxygen, displacing triphenylphosphine oxide (TPPO) and forming the ether with complete inversion of configuration.[9][10]

Mitsunobu_Reaction_Pathway sub1 N-Boc-4-hydroxypiperidine intermediate Alkoxyphosphonium Salt sub1->intermediate Activation sub2 Benzyl Alcohol sub2->intermediate Nucleophile Source reagents PPh3 + DEAD/DIAD reagents->intermediate product N-Boc-4-benzyloxypiperidine (Inverted Stereochemistry) intermediate->product SN2 Displacement byproduct TPPO + Hydrazine byproduct intermediate->byproduct Reductive_Amination_Workflow amine 4-Benzyloxypiperidine mix Mix in Solvent (DCE) amine->mix carbonyl Aldehyde/Ketone (R-CHO) carbonyl->mix iminium Iminium Ion Intermediate mix->iminium Forms in situ reduction Reduction with NaBH(OAc)3 iminium->reduction Add STAB product N-Substituted Analog reduction->product Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X(L_n) oa->pd2 lc Ligand Coordination pd2->lc R'R''NH + Base amido Ar-Pd(II)-NR'R''(L_n) lc->amido re Reductive Elimination amido->re Forms Product: Ar-NR'R'' re->pd0 Regenerates Catalyst

Sources

Quality Control Assays for 4-[(2-Bromophenyl)methoxy]piperidine Batches: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-[(2-Bromophenyl)methoxy]piperidine is a highly versatile chemical building block extensively utilized in pharmaceutical synthesis. Structurally, it features a basic piperidine pharmacophore linked via an ether bridge to an ortho-bromophenyl moiety. This specific structural arrangement makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings) targeting the aryl bromide bond.

However, the downstream utility of this intermediate is heavily dependent on batch purity. Trace impurities—such as unreacted 2-bromobenzyl bromide (a highly reactive, potentially mutagenic alkylating agent) or residual moisture—can poison sensitive organometallic catalysts, drastically reducing cross-coupling yields. Furthermore, regulatory frameworks mandate rigorous profiling of organic impurities [3]. This guide objectively compares the primary analytical modalities used for the quality control (QC) and batch release of 4-[(2-Bromophenyl)methoxy]piperidine, providing self-validating experimental protocols to ensure scientific integrity.

Comparative Analysis of QC Analytical Modalities

To establish a robust QC framework, laboratories must employ orthogonal analytical techniques that address different physicochemical properties of the batch.

Purity and Organic Impurity Profiling: HPLC-UV vs. LC-MS vs. qNMR
  • HPLC-UV (High-Performance Liquid Chromatography): The industry workhorse for routine batch release. The ortho-bromophenyl group provides a strong chromophore for UV detection. However, HPLC-UV relies on relative response factors; impurities lacking a strong chromophore (e.g., aliphatic piperidine degradants) may be underrepresented[2].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for compliance with ICH Q3A(R2) and ICH M7 guidelines [3]. When an unknown impurity exceeds the identification threshold (typically 0.10%), LC-MS provides the exact mass necessary for structural elucidation. It is also the only viable alternative for quantifying ppm-level genotoxic impurities like 2-bromobenzyl bromide.

  • qHNMR (Quantitative Proton NMR): The gold standard for absolute purity determination. Unlike HPLC, qNMR does not require a reference standard of the analyte. Because the NMR detector response is directly proportional to the number of nuclei, integrating the unique benzylic protons of 4-[(2-Bromophenyl)methoxy]piperidine against an internal standard provides absolute stoichiometric quantification [1].

Residual Solvents and Moisture: GC-FID vs. Karl Fischer
  • GC-FID (Gas Chromatography-Flame Ionization Detection): Utilized strictly for volatile organic impurities (e.g., dichloromethane or methanol used during etherification).

  • Karl Fischer (KF) Titration: Critical for moisture quantification. Because 4-[(2-Bromophenyl)methoxy]piperidine is frequently deployed in moisture-sensitive Grignard or palladium-catalyzed reactions, water content must be strictly validated (<0.5%) to prevent catalyst quenching.

Quantitative Data Presentation

The following table summarizes the performance metrics of the compared analytical alternatives for batch evaluation.

Analytical ModalityPrimary Target / UtilityLOD / LOQLinearity (R²)ThroughputCost per Sample
HPLC-UV Purity, Chromophoric Impurities0.01% / 0.03%> 0.999High (15 min/run)Low
LC-MS (ESI+) Unknown Impurity ID, Genotoxics1 ppm / 5 ppm> 0.995Medium (20 min/run)High
qHNMR Absolute Purity, Stoichiometry0.1% / 0.5%> 0.999High (10 min/run)Medium
GC-FID Residual Solvents (e.g., DCM)10 ppm / 50 ppm> 0.998Medium (25 min/run)Low
Karl Fischer Moisture Content (H₂O)100 ppm / 500 ppmN/AVery High (5 min)Very Low

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal checks that prove the method's validity during every run.

Protocol 1: Impurity Profiling via HPLC-UV

Causality: The secondary amine of the piperidine ring (pKa ~10) will interact with residual silanols on a standard silica stationary phase, causing severe peak tailing. To prevent this, Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase to protonate the amine and mask silanols, ensuring sharp, integrable peaks [2].

Step-by-Step Methodology:

  • Column Selection: Prepare an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-grade Water.

    • Mobile Phase B: 0.1% TFA in LC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the 4-[(2-Bromophenyl)methoxy]piperidine batch in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • System Suitability Test (SST - Self-Validation Step): Inject a resolution mixture containing the analyte and 4-hydroxypiperidine (starting material). Validation criteria: The chromatographic resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the run is automatically invalidated, indicating column degradation.
  • Execution: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm and 254 nm.

  • Analysis: Calculate the area percent of all peaks. Any unknown peak >0.05% must be flagged for LC-MS identification per ICH Q3A(R2)[3].

Protocol 2: Absolute Purity Determination via qHNMR

Causality: To achieve absolute quantification without a reference standard, the benzylic protons (


) of the analyte, which appear as a distinct singlet around 4.5 ppm, are integrated against Maleic acid (internal standard, singlet at 6.26 ppm). These signals do not overlap with the piperidine aliphatic protons (1.5–3.0 ppm) or aromatic protons (7.0–7.6 ppm) [1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the 4-[(2-Bromophenyl)methoxy]piperidine batch and ~5.0 mg of TraceCERT® Maleic acid (Internal Standard) using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of

    
     (pre-treated with basic alumina to remove trace 
    
    
    
    , which could protonate the piperidine and shift NMR signals). Transfer to a 5 mm NMR tube.
  • T1 Relaxation Check (Self-Validation Step): Execute an inversion-recovery experiment to measure the longitudinal relaxation time (

    
    ) of the maleic acid protons. Validation criteria:  The inter-pulse delay (
    
    
    
    ) for the quantitative run must be set to
    
    
    (typically 30 seconds). This ensures >99.3% magnetization recovery, validating that the integration will be stoichiometrically accurate.
  • Execution: Acquire a 1D

    
     NMR spectrum at 400 MHz or higher, using 64 scans, a 90° excitation pulse, and the validated 
    
    
    
    delay.
  • Analysis: Phase and baseline-correct the spectrum. Integrate the Maleic acid peak (6.26 ppm, 2H) and the analyte benzylic peak (~4.5 ppm, 2H). Calculate absolute purity using the molar ratio and precise weights.

Quality Control Workflow Visualization

The following decision-tree illustrates the logical sequence of assays required to approve a batch of 4-[(2-Bromophenyl)methoxy]piperidine for downstream pharmaceutical synthesis.

QC_Workflow Start 4-[(2-Bromophenyl)methoxy]piperidine Batch Synthesis HPLC HPLC-UV / LC-MS (Purity & Organic Impurities) Start->HPLC Decision1 Purity ≥ 99.0% & Unknowns ≤ 0.05%? HPLC->Decision1 qNMR qNMR Analysis (Absolute Quant & ID) Decision1->qNMR No GC_KF GC-FID & KF Titration (Solvents & Moisture) Decision1->GC_KF Yes Reject Batch Rejected / Reprocess qNMR->Reject Confirm Failure Decision2 Moisture < 0.5% & Pass ICH Q3C? GC_KF->Decision2 Release Batch Release Approved (Ready for Cross-Coupling) Decision2->Release Yes Decision2->Reject No

Fig 1: Quality control and batch release workflow for 4-[(2-Bromophenyl)methoxy]piperidine.

References

  • Rundlöf, T. (2014). "NMR spectroscopy: a superior tool for quality control of pharmaceutical products." European Pharmaceutical Review. URL: [Link]

  • Mali, S., & Bhalerao, B. (2025). "Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective." International Journal of Pharmaceutical Sciences. URL: [Link]

  • International Council for Harmonisation. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH. URL:[Link]

distinguishing 4-[(2-Bromophenyl)methoxy]piperidine from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for distinguishing 4-[(2-Bromophenyl)methoxy]piperidine from its regioisomers (the 3-bromo meta-isomer and 4-bromo para-isomer).

Executive Summary

Differentiating positional isomers (regioisomers) is a critical bottleneck in pharmaceutical development. Because regioisomers share identical molecular weights and similar functional groups, standard analytical techniques like 1D-MS often fail to distinguish them. For 4-[(2-Bromophenyl)methoxy]piperidine , identifying the exact position of the bromine atom on the benzyl ring is paramount, as the spatial orientation dictates the molecule's pharmacokinetics and off-target binding affinities.

This guide outlines three orthogonal, self-validating analytical methodologies—NMR, HPLC-UV/MS, and GC-IR—designed to unequivocally differentiate the ortho-isomer from its meta and para counterparts.

Strategic Analytical Workflow

Workflow cluster_0 Chromatographic Separation A Unknown Bromophenyl Regioisomer B HPLC-UV/MS (Biphenyl/PFP Column) A->B Liquid Phase C GC-IR / GC-MS (Derivatization/IR Detection) A->C Volatile Phase D 1D & 2D NMR Spectroscopy (Structural Elucidation) A->D Bulk/Purified E 4-[(2-Bromophenyl)methoxy]piperidine (Ortho) B->E RT 1 F 4-[(3-Bromophenyl)methoxy]piperidine (Meta) B->F RT 2 G 4-[(4-Bromophenyl)methoxy]piperidine (Para) B->G RT 3 C->E C->F C->G D->E Asymmetric, 4 Ar-H D->F Asymmetric, 4 Ar-H D->G Symmetric, AA'BB'

Analytical workflow for distinguishing bromophenyl regioisomers via orthogonal techniques.

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

Causality & Mechanism: NMR spectroscopy is the most definitive technique for1. The position of the bromine atom alters the local magnetic environment of the aromatic protons via both inductive electron withdrawal and resonance effects. The ortho-bromine in 4-[(2-Bromophenyl)methoxy]piperidine completely breaks the symmetry of the aromatic ring, yielding four chemically distinct proton environments. Conversely, the para-isomer retains a C2 axis of symmetry, which mathematically reduces the aromatic signals to a highly recognizable AA'BB' splitting pattern.

Table 1: Predictive NMR Signatures for Bromophenyl Regioisomers

RegioisomerSubstitution PatternAromatic ¹H NMR Splitting (7.0 - 8.0 ppm)Number of Aromatic ¹³C Signals
Ortho (2-Bromo) 1,2-disubstituted4 distinct signals (dd, td, td, dd)6
Meta (3-Bromo) 1,3-disubstituted4 distinct signals (t, ddd, t, dt)6
Para (4-Bromo) 1,4-disubstituted2 signals (AA'BB' system, two doublets)4

Self-Validating Protocol: 1D/2D NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (ensure 0.03% v/v TMS is present as an internal standard).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at ≥400 MHz. Follow immediately with a 2D ¹H-¹H COSY spectrum to map proton-proton coupling.

  • Data Interpretation: Focus on the aromatic region (δ 7.0–8.0 ppm).

  • Validation Check (The Self-Validating System): The protocol validates itself through the 2D COSY network. If the 1D spectrum suggests the ortho-isomer (4 distinct signals), the COSY spectrum must show a continuous, unbroken J-coupling network across all four aromatic protons (H-3 ↔ H-4 ↔ H-5 ↔ H-6). If the COSY network is broken by an isolated proton signal (showing only weak meta-coupling, J ~ 1.5 Hz), the system automatically rejects the ortho assignment and flags the presence of the meta-isomer.

Chromatographic Separation: HPLC-UV/MS with Biphenyl Stationary Phases

Causality & Mechanism: Standard C18 columns often fail to resolve positional isomers because the overall hydrophobicity of the molecules is nearly identical. To separate them, we must exploit their 3D spatial geometry. By employing a Biphenyl stationary phase, we leverage π-π stacking interactions. The bulky ortho-bromine creates severe steric hindrance, forcing the benzyl ether linkage out of coplanarity with the aromatic ring. The para-isomer, lacking this steric clash, remains planar. This planarity allows the para-isomer to achieve stronger π-π overlap with the biphenyl phase, resulting in a longer retention time 2.

Self-Validating Protocol: LC-MS/MS Separation

  • Column Selection: Install a Restek Raptor Biphenyl column (100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: Use Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Methanol). Note: Formic acid is critical to protonate the secondary amine on the piperidine ring, preventing peak tailing.

  • Gradient: Run a gradient from 5% B to 40% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Validation Check (The Self-Validating System): Prior to analyzing the unknown, inject a System Suitability Test (SST) containing a synthetic mixture of all three regioisomers. The protocol is self-validating if the chromatographic resolution (

    
    ) between the most closely eluting critical pair (typically meta and para) is ≥ 1.5. If 
    
    
    
    < 1.5, the π-π interactions are insufficient, and the system dictates an automatic reduction in the gradient slope before sample analysis can proceed.

Gas Phase Differentiation: Overcoming GC-MS Limitations with GC-IR

Causality & Mechanism: In standard Electron Ionization (EI) GC-MS, bromobenzyl ether derivatives undergo rapid rearrangement to a common tropylium cation intermediate (m/z 169/171) before fragmentation. Consequently, the mass spectra of the ortho, meta, and para isomers are virtually indistinguishable. To break this analytical dead-end, 3 is utilized. IR spectroscopy is exquisitely sensitive to C-H out-of-plane bending vibrations, which are strictly dictated by the aromatic substitution pattern.

Table 2: Diagnostic IR Out-of-Plane Bending Frequencies

RegioisomerSubstitution PatternCharacteristic C-H Bending (cm⁻¹)
Ortho (2-Bromo) 1,2-disubstituted~750 (Strong, single band)
Meta (3-Bromo) 1,3-disubstituted~780 and ~690 (Two strong bands)
Para (4-Bromo) 1,4-disubstituted~800 - 850 (Strong, single band)

Self-Validating Protocol: GC-IR Analysis

  • Derivatization: React 1 mg of the sample with 50 µL of Trifluoroacetic anhydride (TFAA) at 60°C for 20 minutes. Causality: Acylating the secondary amine of the piperidine ring prevents irreversible binding to the GC column's silanol groups.

  • Injection: Inject 1 µL into a GC-IR/MS split system (Agilent 6890N coupled to an ASAP IR Detector and 5973 MS).

  • Validation Check (The Self-Validating System): The system relies on parallel MS and IR detection. The protocol validates itself by cross-referencing the detectors. If the IR detector registers a strong band at 750 cm⁻¹ (indicating an ortho substitution), the parallel MS detector must simultaneously show the intact molecular ion with a perfect 1:1 isotopic cluster (M and M+2) indicative of a single bromine atom. If the MS isotopic fidelity fails, the system rejects the IR assignment as a false positive caused by background contamination.

References

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy | Source: Oxford Instruments | URL: 1

  • Title: Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) | Source: GTFCh | URL: 2

  • Title: The differentiation of positional isomers utilizing GC-IRD | Source: JSB | URL: 3

  • Title: Differentiating the aromatic positional isomers via chemical ionization‐mass spectrometry | Source: NIH / PMC | URL: 4

Sources

Safety Operating Guide

4-[(2-Bromophenyl)methoxy]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-[(2-Bromophenyl)methoxy]piperidine

As drug development professionals and laboratory scientists, managing the lifecycle of chemical building blocks is as critical as the syntheses they enable. 4-[(2-Bromophenyl)methoxy]piperidine is a highly versatile intermediate, but its dual-hazard profile—combining a corrosive, basic piperidine ring with a persistent, halogenated aromatic moiety—demands rigorous disposal protocols.

This guide provides field-proven, step-by-step methodologies for the safe logistical handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profile & Hazard Causality

To design a self-validating disposal system, we must first understand the chemical causality behind the compound's hazards. The molecule features a secondary amine (piperidine) which acts as a strong organic base, and a covalently bound bromine atom which dictates its environmental persistence and incineration requirements.

Table 1: Quantitative Data & Operational Implications

Property / Hazard ClassChemical DriverOperational & Disposal Implication
Corrosive / Basic Piperidine ring (Estimated pKa ~10)Causes severe skin burns and eye damage[1]. Requires neutralization prior to disposal if in aqueous streams to prevent exothermic reactions.
Halogenated Organic 2-Bromophenyl moietyMust be strictly segregated into Halogenated Waste . Combustion generates corrosive HBr gas, requiring specialized EPA-compliant incineration[2].
Thermal Instability Nitrogen/Oxygen heteroatomsThermal decomposition releases toxic gases including nitrogen oxides (NOx) and carbon monoxide[3]. Avoid heat sources during waste storage.
Physical State Viscous liquid / Low-melting solidResidual compound clings to glassware and consumables, necessitating the "RCRA Empty" triple-rinse protocol for all containers[4].

Waste Segregation Logic & Workflow

The most common operational failure in laboratory waste management is the improper comingling of halogenated and non-halogenated solvents. Because 4-[(2-Bromophenyl)methoxy]piperidine contains bromine, any waste stream containing this compound must be routed as Halogenated Organic Waste [5].

Mixing halogenated compounds with non-halogenated waste streams (e.g., acetone, ethanol) exceeding 5% halogen content drastically increases disposal costs and poses severe risks of facility rejection or catastrophic incinerator damage[6]. High-temperature incinerators must utilize specialized alkaline scrubbers to neutralize the hydrogen bromide (HBr) gas produced during the destruction of brominated compounds[2].

WasteSegregation A 4-[(2-Bromophenyl)methoxy]piperidine Waste Generation B Determine Waste Matrix A->B C Aqueous Mixture (Basic pH) B->C D Organic Solvent Mixture B->D E Solid Waste / Consumables B->E F Neutralize carefully (Avoid heat generation) C->F G Halogenated Organic Waste Stream (Contains covalently bound Bromine) D->G Direct Routing H Solid Hazardous Waste Stream (Double-bagged / Sealed) E->H F->G Route as Halogenated I EPA-Compliant High-Temperature Incineration with Halogen Scrubbers G->I H->I

Workflow for the segregation and disposal of 4-[(2-Bromophenyl)methoxy]piperidine waste.

Standard Operating Procedures (SOPs) for Disposal

Protocol A: Liquid Waste Management

Causality: Liquid waste containers must accommodate potential vapor expansion. Overfilling can lead to hydrostatic rupture if the ambient temperature fluctuates.

  • Characterize the Matrix: Identify all co-solvents. Confirm that no incompatible materials (e.g., strong oxidizers or concentrated inorganic acids) are present in the waste mixture[7].

  • Select the Receptacle: Use a chemically compatible, corrosive-resistant container (e.g., High-Density Polyethylene, HDPE)[1].

  • Transfer with Grounding: Transfer the liquid in a certified fume hood. If transferring large volumes of flammable co-solvents, ensure all metal parts of the equipment are grounded to avoid static electricity discharge[8].

  • Volume Control (Self-Validating Step): Fill the container to an absolute maximum of 75% capacity . This critical headspace allows for the expansion of liquids and the accumulation of headspace vapors without compromising the container's integrity[7].

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "4-[(2-Bromophenyl)methoxy]piperidine" and check the "Halogenated" and "Corrosive" hazard boxes[5].

Protocol B: Solid Waste & Consumable Decontamination

Causality: Reagent bottles and consumables retain trace amounts of the chemical. Discarding these in standard trash violates EPA regulations regarding acutely hazardous or toxic characteristics.

  • Consumable Segregation: Place all contaminated gloves, pipette tips, and chromatography silica into a puncture-resistant, double-bagged container. Label as "Hazardous Solid Waste - Halogenated Amines"[5].

  • RCRA Empty Compliance: For original reagent bottles, visually verify that less than 3% of the original volume remains. Triple-rinse the container with a compatible halogenated solvent (e.g., dichloromethane)[4].

  • Rinsate Routing: Collect the rinsate and route it directly into the Halogenated Organic Waste liquid stream[4].

  • Venting: Once triple-rinsed, the "RCRA Empty" container may be vented dry in a fume hood before standard glass/plastic disposal[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent the basic amine from causing chemical burns and the halogenated organic from entering water courses[9].

  • Evacuate and Isolate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the area to avoid inhalation of toxic or corrosive vapors[8].

  • Don Appropriate PPE: Equip heavy-duty chemical-resistant gloves (Nitrile/Neoprene), a face shield, and a lab coat. For larger volumes, a half-mask respirator with an ammonia/organic vapor cartridge is required[8].

  • Inert Containment (Critical Step): Surround and cover the spill with an inert absorbent material such as sand, earth, or vermiculite[3]. Do NOT use combustible materials like sawdust , as the reactive nature of the basic piperidine derivative can generate heat and pose a fire risk[5].

  • Collection: Use non-sparking tools to sweep the absorbed mixture[8]. Deposit the material into a sealable, corrosive-resistant hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all runoff and wash water; it must be retained and disposed of as hazardous waste, not flushed down the drain[1].

References

  • Piperidine Safety Data Sheet - Jubilant Ingrevia . jubilantingrevia.com. 3

  • 4-Piperidinopiperidine - Antibodies: Material Safety Data Sheet . scbt.com. 9

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG . chemos.de. 1

  • Piperidine - SAFETY DATA SHEET . thermofisher.com. 8

  • Hazardous Materials Disposal Guide | Nipissing University . nipissingu.ca. 7

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh . uwosh.edu. 6

  • Hazardous Waste Management Program - Eastern Washington University . ewu.edu. 4

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA . epa.gov. 2

  • Hazardous Waste Guide - UTIA Safety Office . tennessee.edu. 5

Sources

Personal protective equipment for handling 4-[(2-Bromophenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system where operational protocols are directly dictated by molecular structure.

4-[(2-Bromophenyl)methoxy]piperidine is a highly valuable intermediate in drug discovery, combining a reactive piperidine scaffold with a lipophilic 2-bromobenzyl ether moiety. To handle this compound safely, we must understand the causality behind its hazards:

  • The Piperidine Core: Secondary amines are inherently basic and nucleophilic. In concentrated forms, piperidine derivatives can rapidly saponify lipid membranes, causing severe skin burns, serious eye damage, and respiratory irritation[1].

  • The 2-Bromobenzyl Ether Group: The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity. This enhances its ability to penetrate dermal layers and standard glove materials, while also rendering the compound toxic to aquatic life with long-lasting environmental effects[2].

The following guide provides a self-validating operational framework for the safe handling, manipulation, and disposal of this compound, grounded in the [3] and the National Research Council's [4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific basicity and lipophilicity of 4-[(2-Bromophenyl)methoxy]piperidine, personnel must utilize the following engineered PPE system[4]:

PPE CategoryTechnical SpecificationScientific Rationale & Causality
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles. (Add a face shield for bulk transfers >100g).The basic amine core can cause irreversible corneal damage upon contact[1]. Goggles prevent both liquid splashes and basic vapor/aerosol intrusion.
Hand Protection Double-layered Nitrile (minimum 8 mil thickness) or Butyl rubber gloves.The lipophilic 2-bromobenzyl group acts as a dermal penetration enhancer. A double-layer system slows permeation and allows for immediate outer-glove removal if contaminated.
Body Protection Flame-retardant (FR) lab coat (if handled in flammable solvents) or heavy cotton lab coat.Protects against localized spills. Cotton is preferred over synthetic blends as it resists melting during thermal events and prevents static build-up during powder transfer.
Respiratory Handled exclusively inside a certified chemical fume hood.Prevents inhalation of basic aerosols or vapors. If ventilation fails, a NIOSH-approved respirator with an organic vapor/particulate (P100) cartridge is required[4].

Self-Validating Operational Protocol

The following workflow is designed as a self-validating system. You must not proceed to the next step until the current step's validation metric is physically confirmed.

Workflow N1 1. Hazard Assessment (Review SDS & Toxicity) N2 2. PPE Donning (Double Nitrile, Splash Goggles) N1->N2 Protocol Approved N3 3. Engineering Controls (Fume Hood >100 FPM) N2->N3 PPE Verified N4 4. Chemical Manipulation (Transfer & Reaction) N3->N4 Airflow Confirmed N5 5. Decontamination (Surface & Equipment) N4->N5 Operation Complete N6 6. Waste Disposal (Halogenated Organic Waste) N5->N6 Segregate Waste

Figure 1: Self-validating workflow for handling halogenated piperidine derivatives.

Step-by-Step Methodology

Phase 1: Pre-Operational Verification

  • Airflow Validation: Before opening the reagent, verify the chemical fume hood monitor reads between 80–120 feet per minute (FPM).

    • Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; it must pull steadily inward toward the baffle[3].

  • Glove Integrity Check: Manually inflate both pairs of nitrile gloves to check for micro-punctures before donning.

Phase 2: Chemical Manipulation 3. Static-Free Transfer: Use an anti-static weighing boat and a grounded stainless-steel spatula. Because the compound contains a basic amine, it is prone to acquiring a static charge and adhering to plastic or glass surfaces. 4. Solvent Dissolution: If dissolving the compound in organic solvents (e.g., dichloromethane), add the solvent to the compound slowly. The basic nature of the piperidine ring can cause mild, localized exothermic reactions when interacting with slightly acidic or highly reactive solvents[1].

Phase 3: Post-Operational Decontamination 5. Neutralization & Surface Cleaning: Wipe down the analytical balance and fume hood surfaces with a dilute, mildly acidic solution (e.g., 1% acetic acid or citric acid).

  • Causality: This converts any residual lipophilic piperidine free-base into a highly water-soluble acetate salt, which can then be easily wiped away with a secondary DI-water wipe.

Waste Management & Disposal Plan

The disposal of 4-[(2-Bromophenyl)methoxy]piperidine requires strict adherence to environmental regulations due to its structural components.

  • Halogenated Segregation: Because of the bromine atom on the benzyl ring, all liquid and solid waste containing this compound must be segregated into a clearly labeled "Halogenated Organic Waste" container[2].

  • Mechanistic Rationale: Mixing brominated compounds with standard non-halogenated organic waste is a severe safety violation. During downstream commercial incineration, halogenated waste requires specialized high-temperature scrubbers to capture and neutralize toxic hydrogen bromide (HBr) gas and prevent the atmospheric release of brominated dioxins.

  • Aqueous Waste: Do not pour any aqueous washes down the drain. The compound is toxic to aquatic life with long-lasting effects[2]. Collect all aqueous washings in a dedicated basic/aqueous waste carboy.

References

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Piperidine Safety Data Sheet (SDS) Source: Carl Roth GmbH + Co. KG URL:[Link]

  • Bromobenzene Safety Data Sheet (SDS) Source: Penta Chemicals URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.